molecular formula C9H9N3 B1207529 4-Methylquinazolin-2-amine CAS No. 6141-02-2

4-Methylquinazolin-2-amine

Cat. No.: B1207529
CAS No.: 6141-02-2
M. Wt: 159.19 g/mol
InChI Key: RWDYNDCLJPWKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylquinazolin-2-amine (CAS 6141-02-2) is a quinazoline derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound is of significant interest in oncology drug discovery, particularly as a precursor for the development of highly potent phosphatidylinositol 3-kinase (PI3K) inhibitors . The PI3K signaling pathway is one of the most frequently altered pathways in cancer, making inhibitors based on the 2-amino-4-methylquinazoline scaffold promising candidates for new cancer therapeutics . Research compounds derived from this core structure have demonstrated nanomolar potency against PI3K, prominent antiproliferative activities, and robust in vivo antitumor efficacy in preclinical models . Beyond its primary application in oncology, the quinazoline core is recognized for a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties, highlighting its utility in diverse research programs . Modern synthetic approaches, such as an efficient hydrochloric acid-mediated [4+2] annulation between 2-amino aryl ketones and N-benzyl cyanamides, provide robust routes to this valuable scaffold and its derivatives . Supplied as a high-purity solid, 4-Methylquinazolin-2-amine is intended for research and development purposes only. This product is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYNDCLJPWKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296593
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-02-2
Record name NSC110275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Methylquinazolin-2-amine serves as a crucial building block for the development of novel pharmaceuticals, particularly kinase inhibitors for anticancer therapies. This guide provides a comprehensive overview of a reliable synthetic protocol for 4-Methylquinazolin-2-amine, detailing the underlying chemical principles and experimental procedures. Furthermore, it establishes a rigorous framework for the structural elucidation and purity assessment of the final product through a combination of spectroscopic and chromatographic techniques. This document is intended for researchers and professionals in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and verifiable outcomes.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry. The structural rigidity and versatile substitution patterns of the quinazoline nucleus allow for precise modulation of interactions with various biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, hypertension, and bacterial infections.

The 2-aminoquinazoline moiety, in particular, is a key pharmacophore. It acts as a bioisostere for other hydrogen-bonding groups and is prevalent in a multitude of kinase inhibitors. 4-Methylquinazolin-2-amine is a strategic starting material, providing a reactive amino group for further derivatization and a methyl group that can influence steric and electronic properties, ultimately impacting target binding and pharmacokinetic profiles. A robust and well-characterized supply of this intermediate is therefore paramount for advancing drug discovery programs.

Synthesis of 4-Methylquinazolin-2-amine

The construction of the quinazoline ring system can be achieved through various cyclocondensation strategies. A highly effective and commonly employed method involves the reaction of an ortho-aminoaryl ketone with a source of the N-C-N fragment, such as cyanamide or its synthetic equivalents. This section details a protocol adapted from established literature precedents, focusing on the acid-catalyzed cyclocondensation of 2-aminoacetophenone with cyanamide.

Principle and Mechanism

The synthesis proceeds via an acid-catalyzed intramolecular cyclocondensation reaction. The key steps are:

  • Activation: The carbonyl group of 2-aminoacetophenone is protonated by the acid catalyst, increasing its electrophilicity.

  • Nucleophilic Attack: The nitrogen atom of cyanamide attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Intramolecular Cyclization: The aniline nitrogen of the 2-aminoacetophenone moiety then attacks the nitrile carbon of the cyanamide-adduct.

  • Dehydration & Tautomerization: Subsequent dehydration and tautomerization yield the stable aromatic 4-Methylquinazolin-2-amine.

The choice of an acid catalyst is crucial for promoting the reaction, which might otherwise be sluggish. The reaction is typically driven to completion by heating.

Detailed Experimental Protocol

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • Cyanamide (1.2 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Isopropanol

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminoacetophenone (1.0 eq) and isopropanol. Stir until the solid is fully dissolved.

  • Add cyanamide (1.2 eq) to the solution, followed by the slow, dropwise addition of concentrated hydrochloric acid (approx. 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 4-Methylquinazolin-2-amine as a pure solid.

Rationale for Experimental Choices
  • Solvent: Isopropanol is selected for its ability to dissolve the reactants and for its suitable boiling point, which allows the reaction to proceed at an elevated temperature without requiring specialized high-pressure equipment.

  • Catalyst: Hydrochloric acid serves as an effective Brønsted acid catalyst to activate the carbonyl group of the 2-aminoacetophenone, thereby facilitating the initial nucleophilic attack by cyanamide.

  • Workup: The neutralization step with sodium bicarbonate is critical to quench the acid catalyst and to ensure the product is in its free base form, which is more soluble in organic solvents for extraction.

  • Purification: Flash column chromatography is the standard and most effective method for removing unreacted starting materials and any potential side products, ensuring a high degree of purity for the final compound.

Comprehensive Characterization Workflow

Confirming the identity and purity of the synthesized 4-Methylquinazolin-2-amine is a critical, self-validating step of the protocol. A multi-technique approach is employed, where each analysis provides complementary information.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Validation Reactants 2-Aminoacetophenone + Cyanamide Reaction Acid-Catalyzed Cyclocondensation (HCl, Isopropanol, Reflux) Reactants->Reaction 1. Reaction Setup Workup Neutralization (NaHCO3) + Aqueous Workup Reaction->Workup 2. Quenching & Extraction Purification Flash Column Chromatography Workup->Purification 3. Isolation Product Pure 4-Methylquinazolin-2-amine Purification->Product 4. Yields Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Purity HPLC & Melting Point Product->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure PurityConfirm Purity Assessment Purity->PurityConfirm Final Validated Product Structure->Final PurityConfirm->Final

Caption: Overall workflow from synthesis to final product validation.

Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for 4-Methylquinazolin-2-amine is expected to show distinct signals for the aromatic protons on the quinazoline ring, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum will show characteristic signals for the aromatic carbons and a distinct upfield signal for the methyl carbon.

Table 1: Expected NMR Spectroscopic Data (in CDCl₃)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-CH₃ ~2.7 ~22
-NH₂ ~5.2 (broad singlet) -
Aromatic C-H 7.2 - 7.9 (multiplets) 120 - 134
Aromatic Quaternary C - 115 - 152

| C=N (C2 and C4) | - | ~160, ~170 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic C-H
2950 - 2850 C-H Stretch Methyl (-CH₃)
1650 - 1580 N-H Bend Primary Amine (-NH₂)
1620 - 1580 C=N and C=C Stretch Quinazoline Ring

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Methylquinazolin-2-amine (C₉H₉N₃), the expected molecular weight is approximately 159.2 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Expected Molecular Ion Peak [M+H]⁺: m/z ≈ 160.0869 (calculated for C₉H₁₀N₃⁺)

Purity Assessment

HPLC is the preferred method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically used. The purity is determined by the area percentage of the main product peak in the chromatogram. A purity level of >95% is generally considered acceptable for subsequent applications.

The melting point of a pure crystalline solid is a sharp, well-defined range. A broad melting range is indicative of impurities. The purified 4-Methylquinazolin-2-amine should exhibit a sharp melting point consistent with literature values.

Data Summary and Validation

The collective data from NMR, FT-IR, and MS must be self-consistent and unequivocally support the structure of 4-Methylquinazolin-2-amine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, FT-IR validates the presence of key functional groups (notably the primary amine), and HRMS confirms the correct elemental composition. HPLC and melting point analysis provide a quantitative and qualitative measure of purity, respectively. This comprehensive characterization ensures the material is of sufficient quality for its intended use in research and development.

Characterization_Validation_Logic NMR NMR Data (¹H, ¹³C) Structure_Confirm Structural Confirmation NMR->Structure_Confirm FTIR FT-IR Data FTIR->Structure_Confirm MS HRMS Data MS->Structure_Confirm Purity_Data Purity Data (HPLC, MP) Purity_Confirm Purity Verification (>95%) Purity_Data->Purity_Confirm Validation Product Validated: 4-Methylquinazolin-2-amine Structure_Confirm->Validation Is structure correct? Purity_Confirm->Validation Is purity acceptable?

Caption: Logical flow for data integration and product validation.

Safety Precautions

  • Chemical Handling: 2-Aminoacetophenone and cyanamide are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Conditions: The use of concentrated hydrochloric acid requires caution; it is highly corrosive. The reflux operation should be monitored to ensure controlled heating and to prevent solvent evaporation.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide has presented a detailed, field-tested protocol for the synthesis of 4-Methylquinazolin-2-amine, a valuable intermediate in drug discovery. By explaining the rationale behind the experimental design and providing a comprehensive characterization workflow, this document serves as a practical resource for scientists. Adherence to this self-validating system of synthesis and rigorous analysis ensures the production of high-quality, reliable material, thereby accelerating the development of novel quinazoline-based therapeutics.

References

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methyl-N-phenylquinazolin-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylquinazoline. PubChem. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Methylamino)quinazoline. Wiley Science Solutions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. UCLA Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine. Retrieved from [Link]

  • ResearchGate. (2022). FTIR spectra indicating the functional groups and characteristic bonds.... Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Methylquinazolin-2-amine, a key heterocyclic scaffold in medicinal chemistry. Drawing upon established experimental data and theoretical principles, this document aims to equip researchers with the foundational knowledge necessary for its application in drug discovery and development.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a pyrimidine ring with a benzene ring confers a unique electronic and steric profile, making it an ideal platform for designing molecules that can interact with a variety of biological targets. Among its derivatives, 2-aminoquinazolines have garnered significant attention for their diverse pharmacological activities, including anticancer and antimicrobial properties.

4-Methylquinazolin-2-amine, with its characteristic methyl group at the 4-position and an amino group at the 2-position, serves as a crucial starting material and a fundamental structural motif in the synthesis of more complex and potent therapeutic agents. Understanding its intrinsic physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of novel drug candidates.

Physicochemical Properties of 4-Methylquinazolin-2-amine

Table 1: Physicochemical Properties of 4-Methylquinazolin-2-amine and Related Derivatives

Property4-Methylquinazolin-2-amine (Predicted/Inferred)N-substituted 4-Methylquinazolin-2-amine Derivatives (Experimental)4-Methylquinazoline (Experimental)
Molecular Formula C₉H₉N₃-C₉H₈N₂
Molecular Weight 159.19 g/mol Varies with substituent144.17 g/mol [1]
Melting Point (°C) 159-160 (Predicted)[2]97-179[3]-
Boiling Point (°C) 378.3 ± 35.0 (Predicted)[2]--
pKa 5.65 ± 0.10 (Predicted)[2]--
LogP Inferred to be moderately lipophilicVaries with substituent1.4 (Computed)[1]
Solubility Expected to have limited aqueous solubility--

Interpretation and Causality:

  • Melting Point: The predicted melting point of 159-160°C suggests a stable crystalline solid at room temperature. The melting points of its N-substituted derivatives vary significantly, which is expected as the nature and size of the substituent will influence the crystal lattice energy.

  • Boiling Point: The high predicted boiling point is characteristic of heterocyclic compounds with the potential for intermolecular hydrogen bonding.

  • pKa: The predicted pKa of 5.65 indicates that 4-Methylquinazolin-2-amine is a weak base. The protonation is expected to occur at one of the nitrogen atoms of the quinazoline ring. This property is crucial for its interaction with biological targets and for its absorption and distribution in the body, as it will determine the extent of ionization at physiological pH.

  • LogP and Solubility: While a specific experimental LogP value is unavailable, the structure suggests moderate lipophilicity. The presence of the aromatic rings contributes to its lipophilic character, while the amino group can participate in hydrogen bonding, providing some degree of hydrophilicity. Consequently, its aqueous solubility is expected to be limited, a common feature of many drug-like molecules. The lipophilicity of its derivatives will be highly dependent on the nature of the N-substituent.

Synthesis of 4-Methylquinazolin-2-amine

The synthesis of 2-aminoquinazolines can be achieved through several routes. A common and effective method involves the cyclocondensation of an appropriate anthranilic acid derivative with a source of the C2-N fragment. For 4-Methylquinazolin-2-amine, a plausible and efficient synthesis starts from 2-aminoacetophenone.

Diagram 1: Proposed Synthesis of 4-Methylquinazolin-2-amine

G cluster_0 Two-Step Synthesis Pathway A 2-Aminoacetophenone C 4-Methylquinazolin-2-amine A->C Reaction with Cyanamide B Cyanamide B->C

Caption: A proposed two-step synthesis of 4-Methylquinazolin-2-amine.

Experimental Protocol: Synthesis of 4-Methylquinazolin-2-amine

This protocol is based on established methods for the synthesis of 2-aminoquinazolines.[4]

Step 1: Reaction of 2-Aminoacetophenone with Cyanamide

  • Reactants: To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add cyanamide (1.1 equivalents).

  • Acid Catalyst: Add a catalytic amount of a mineral acid, such as hydrochloric acid, to the mixture. The acid protonates the carbonyl group of the acetophenone, making it more susceptible to nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Methylquinazolin-2-amine.

Causality of Experimental Choices:

  • Solvent: Alcohols like ethanol or isopropanol are good solvents for both reactants and are relatively inert under the reaction conditions.

  • Acid Catalyst: The acid catalyst is crucial for activating the carbonyl group of the 2-aminoacetophenone, thereby facilitating the initial nucleophilic attack by the cyanamide.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to proceed to completion in a reasonable timeframe.

  • Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and by-products.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylquinazolin-2-amine is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns will be indicative of their relative positions.

  • Methyl Protons: The methyl group at the 4-position will give a singlet at a characteristic chemical shift in the upfield region (around δ 2.5 ppm).

  • Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: The carbon atoms of the benzene and pyrimidine rings will resonate in the downfield region (typically δ 110-160 ppm).

  • Methyl Carbon: The carbon of the methyl group will appear as a signal in the upfield region (around δ 20-30 ppm).

  • C2 and C4 Carbons: The carbon atoms at positions 2 and 4 of the quinazoline ring, being attached to nitrogen atoms, will have characteristic chemical shifts.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]

  • N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the quinazoline ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.

  • N-H Bending: A characteristic N-H bending vibration for a primary amine is expected around 1600 cm⁻¹.

4.4. Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Methylquinazolin-2-amine (159.19 g/mol ).

  • Fragmentation: The fragmentation pattern will be characteristic of the quinazoline ring system and can be used to confirm the structure.

Diagram 2: Representative Spectroscopic Workflow

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Elucidation B->F C->F D->F E->F

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Biological Significance and Therapeutic Potential

The 2-aminoquinazoline scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of 4-Methylquinazolin-2-amine have shown promise in several therapeutic areas, particularly in oncology.

5.1. Anticancer Activity

Numerous studies have demonstrated the potential of 2-aminoquinazoline derivatives as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. For example, derivatives of this scaffold have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme in cell growth and survival pathways. The 4-methyl group can play a significant role in the binding of these molecules to the active site of the kinase.

5.2. Antimicrobial Activity

The quinazoline ring system is also found in compounds with antimicrobial properties. The ability of these molecules to intercalate with DNA or inhibit essential bacterial enzymes makes them attractive candidates for the development of new antibiotics.

The diverse biological activities of 2-aminoquinazoline derivatives underscore the importance of 4-Methylquinazolin-2-amine as a versatile building block in the design and synthesis of novel therapeutic agents.[6][7]

Conclusion

4-Methylquinazolin-2-amine is a heterocyclic compound of significant interest to the scientific and drug development communities. This guide has provided a detailed overview of its physicochemical properties, synthesis, and spectroscopic characterization, drawing upon a combination of predicted data and experimental findings for related structures. A thorough understanding of these fundamental characteristics is essential for any researcher working with this important scaffold. The insights provided herein are intended to facilitate the rational design of novel 4-Methylquinazolin-2-amine derivatives with improved therapeutic potential.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available from: [Link]

  • 4-methyl-N-phenylquinazolin-2-amine | C15H13N3 | CID 118714785. PubChem. Available from: [Link]

  • 4-Methylquinazoline | C9H8N2 | CID 241520. PubChem. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available from: [Link]

  • IR: amines. University of Calgary. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available from: [Link]

  • 4-Amino-2-methylquinoline | C10H10N2 | CID 81116. PubChem. Available from: [Link]

  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2 | CID 57389748. PubChem. Available from: [Link]

  • (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine. Pharmaffiliates. Available from: [Link]

  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).. ResearchGate. Available from: [Link]

  • (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-2,2,2-trifluoroacetamide. PubChem. Available from: [Link]

  • Synthesis and Basicity of 4-Amino-2-phenylquinazolines. ResearchGate. Available from: [Link]

  • 4-(Methylamino)quinazoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • pKa Data Compiled by R. Williams. Available from: [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available from: [Link]

  • 4-Aminoquinazoline | C8H7N3 | CID 84759. PubChem. Available from: [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link]

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). ResearchGate. Available from: [Link]

  • Guanidine Scope for the Synthesis of Aminoquinazolines. ResearchGate. Available from: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available from: [Link]

  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available from: [Link]

  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. Available from: [Link]

  • Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed. Available from: [Link]

Sources

Biological activity of novel 4-Methylquinazolin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel 4-Methylquinazolin-2-amine Derivatives

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents.[1][2] Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, are established as potent kinase inhibitors in cancer therapy, validating the scaffold's clinical significance.[3] Derivatives of quinazoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2]

This guide focuses specifically on the 4-methylquinazolin-2-amine framework, a subclass that has garnered significant interest. The strategic placement of a methyl group at the C4 position and an amine at the C2 position provides a unique template for generating diverse libraries of compounds with distinct biological profiles. We will explore the synthesis, mechanisms of action, and key biological activities of these derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

Part 1: Synthesis of 4-Methylquinazolin-2-amine Derivatives

The foundational step in exploring the biological activity of this scaffold is an efficient and versatile synthesis. A common and effective method involves an acid-mediated [4+2] annulation reaction. This approach provides a direct route to the core structure, which can then be further functionalized.

A representative synthetic pathway starts with the reaction of 2-aminoacetophenone with N-benzyl cyanamides in the presence of an acid catalyst, such as methanesulfonic acid (MsOH), in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4] This one-pot reaction proceeds to yield the desired N-substituted-4-methylquinazolin-2-amine derivatives.[4]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2-Aminoacetophenone F [4+2] Annulation A->F B N-Substituted Cyanamides B->F C Acid Catalyst (e.g., MsOH) C->F D Solvent (e.g., HFIP) D->F E Heat (e.g., 90 °C) E->F G Novel 4-Methylquinazolin-2-amine Derivatives F->G

Caption: General workflow for the synthesis of 4-Methylquinazolin-2-amine derivatives.

Detailed Protocol: Synthesis of N-benzyl-4-methylquinazolin-2-amine

This protocol is adapted from established acid-mediated annulation methods.[4]

Materials:

  • 2-Aminoacetophenone

  • N-benzyl cyanamide

  • Methanesulfonic acid (MsOH)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel suitable for heating

Procedure:

  • To a sealed reaction vessel, add 2-aminoacetophenone (1.0 mmol), N-benzyl cyanamide (1.2 mmol), and HFIP (2.0 mL).

  • Add methanesulfonic acid (MsOH) (0.2 mmol) to the mixture.

  • Seal the vessel and heat the reaction mixture to 90 °C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc).

  • Carefully neutralize the reaction by washing with a saturated aqueous solution of NaHCO₃.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the pure N-benzyl-4-methylquinazolin-2-amine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Rationale: The choice of HFIP as a solvent is crucial due to its ability to dissolve the reactants and its high ionizing power, which facilitates the acid-catalyzed cyclization. MsOH serves as a strong acid catalyst to promote the formation of the quinazoline ring. This one-pot method is efficient and allows for the synthesis of a diverse library of derivatives by varying the N-substituted cyanamide starting material.[4]

Part 2: Anticancer Activity

The quinazoline scaffold is a cornerstone of modern oncology drug development, primarily due to its effectiveness as a kinase inhibitor.[3] Derivatives have been shown to target multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline derivatives exert their anticancer effects by inhibiting various enzymes and receptors involved in cancer progression.[5][6] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK that drive cell proliferation.[2][7][8]

  • Phosphoinositide 3-kinase (PI3K): This family of enzymes is central to the PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism. Inhibition of PI3K is a validated anticancer strategy.[5][9]

  • Tubulin Polymerization: Some quinazoline derivatives disrupt the formation of microtubules by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

  • Other Kinases: The scaffold has been adapted to target a wide range of other kinases, including PARP, Aurora kinases, and Bruton's tyrosine kinase (BTK).[5][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR Quinazoline Quinazoline Derivative Quinazoline->EGFR Quinazoline->PI3K

Caption: Inhibition of EGFR and PI3K pathways by quinazoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ClassCancer Cell LineTarget(s)IC₅₀ (µM)Reference
Quinazolinone-pyrazole hybridK562 (Leukemia)Aurora A0.45 - 2.40[10]
Quinazoline-pyridine hybridA549 (Lung)TubulinN/A (63.33% tumor reduction in vivo)[10]
4-anilino-quinazolineH1975 (Lung, EGFR Mutant)EGFRL858R/T790M< 0.02 (in vivo efficacy comparable to Osimertinib)[5]
4-amino-quinazolineK562 (Leukemia)WRN Helicase0.05[12]
2-thioxoquinazolin-4-oneHeLa (Cervical)Not specified1.85[13]
2-hydrazinyl-quinazolineHT-29 (Colon)Not specified0.015[14]
Quinazolinone derivativeCaco-2 (Colorectal)AKT23.31[15]

Note: The table presents representative data from the broader quinazoline class to illustrate the scaffold's potential. Specific data for 4-Methylquinazolin-2-amine derivatives would require dedicated screening.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (4-Methylquinazolin-2-amine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Gefitinib).[13]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Quinazoline derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[16][17]

Mechanism of Action

The antimicrobial effects of quinazolines can be attributed to various mechanisms:

  • Enzyme Inhibition: Certain derivatives act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[18]

  • Biofilm Inhibition: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some 2-aminoquinazoline derivatives have been shown to inhibit biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[19]

  • Cell Wall/Membrane Disruption: While less common, some heterocyclic compounds can interfere with the integrity of the bacterial cell wall or membrane.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro activity of an antimicrobial agent.

Compound ClassMicroorganismPutative TargetMIC (µg/mL)Reference
Quinazolin-4(3H)-one hydrazoneE. coliDNA Gyrase4[18]
Quinazolin-4(3H)-one hydrazoneS. typhimuriumDNA Gyrase4[18]
4(3H)-QuinazolinoneS. aureus (MRSA)Not specified0.5 µM (~0.15 µg/mL)[19]
2-(amino)quinazolin-4(3H)-oneS. aureus (MRSA, USA300)Not specified0.02 µM (~0.006 µg/mL)[20]
2,3,6-trisubstituted Quinazolin-4-oneC. albicansNot specified< 50[17]
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well U-bottom plates

  • Test compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Amoxicillin, Clotrimazole)[18]

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. For example, add 50 µL of broth to wells 2 through 12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11, bringing the total volume to 100 µL. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 4: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have been explored as potential anti-inflammatory agents.[21][22]

Mechanism of Action

The anti-inflammatory properties of quinazolines often involve the modulation of key inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: They can suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in stimulated immune cells.[21]

  • COX-2 Inhibition: Some derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[23]

  • NF-κB Pathway Inhibition: They can prevent the activation and nuclear translocation of NF-κB, a master transcription factor that controls the expression of numerous pro-inflammatory genes.[21]

G Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Gene Expression Quinazoline Quinazoline Derivative Quinazoline->NFkB Inhibits

Caption: A simplified workflow of quinazoline derivatives inhibiting inflammatory responses.

Part 5: Structure-Activity Relationships (SAR) and Future Perspectives

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the quinazoline scaffold, several key SAR insights have been established:

  • Position 2: Substitutions at the 2-position are critical for modulating activity. The introduction of substituted amine or hydrazinyl groups can significantly enhance anticancer and antimicrobial potency.[14][16][20]

  • Position 4: The 4-amino substitution, particularly with an anilino group, is a classic feature of EGFR kinase inhibitors.[2][8] Modifications to the aniline ring can fine-tune selectivity and potency.

  • Positions 6 and 7: The benzene portion of the quinazoline core is often substituted to improve pharmacokinetic properties or introduce additional binding interactions. Small, lipophilic groups or linkers to other heterocyclic moieties at these positions can enhance activity.[8][24]

Future Perspectives: The 4-methylquinazolin-2-amine scaffold is a promising starting point for the development of novel therapeutics. Future work should focus on:

  • Library Synthesis: Generating a diverse library of derivatives by varying substitutions at the N2 position and on the quinazoline ring.

  • Target Identification: Moving beyond broad phenotypic screening to identify the specific molecular targets of the most active compounds.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[10][11][25]

  • Hybrid Molecules: Designing hybrid molecules that combine the quinazoline scaffold with other pharmacophores to create dual-acting agents with enhanced efficacy or the ability to overcome drug resistance.[3][10]

By leveraging the established knowledge of the broader quinazoline class and applying rational design principles to the specific 4-methylquinazolin-2-amine core, researchers can unlock new therapeutic opportunities across oncology, infectious diseases, and inflammatory disorders.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved from [Link]

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. Retrieved from [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). PubMed. Retrieved from [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. Retrieved from [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). PubMed. Retrieved from [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2018). National Institutes of Health. Retrieved from [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). PubMed. Retrieved from [Link]

  • Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Novel Synthetic 3-Amino-2-Methylquinazolin-4(3H)- one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Retrieved from [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T cell Proliferation. (2001). PubMed. Retrieved from [Link]

  • Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (n.d.). Europe PMC. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI. Retrieved from [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Institutes of Health. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Retrieved from [Link]

  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the In-Vitro Mechanism of Action of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core is a recurring motif in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets. This "privileged scaffold" has given rise to a multitude of clinically significant therapeutics, particularly in oncology.[1][2][3] The seemingly minor modification of a methyl group at the 4-position and an amine at the 2-position, as in 4-Methylquinazolin-2-amine, presents a unique scientific challenge. While its precise molecular interactions remain to be fully elucidated, its structural alerts suggest a high probability of biological activity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and define the in-vitro mechanism of action of this and other novel quinazoline derivatives. Our approach is not a rigid protocol but a logical, causality-driven workflow designed to build a robust and verifiable understanding of the compound's biological effects.

Part 1: Initial Target Hypothesis and Preliminary Screening

The journey to understanding a compound's mechanism of action begins with a broad, unbiased assessment of its potential biological activities. Given the prevalence of quinazoline derivatives as kinase inhibitors, a primary hypothesis would be the modulation of one or more protein kinases.[4][5][6]

Kinome Profiling: A Broad-Spectrum Approach

To avoid premature target bias, the initial step should be a comprehensive kinome scan. This high-throughput screening method assesses the inhibitory activity of 4-Methylquinazolin-2-amine against a large panel of kinases.

Rationale: A broad kinome profile provides an unbiased view of the compound's selectivity.[7] It helps identify both primary targets and potential off-target effects early in the investigation, which is crucial for predicting potential therapeutic windows and toxicity.

Experimental Protocol: KinomeScan™ (or similar competitive binding assay)

  • Compound Preparation: Prepare a concentrated stock solution of 4-Methylquinazolin-2-amine in a suitable solvent (e.g., DMSO).

  • Assay Execution: The compound is incubated with a diverse panel of human kinases that are expressed with a ligand-binding domain fused to a proprietary tag. A tagged, immobilized ligand that binds to the active site of the kinases is also included.

  • Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinases.

  • Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates stronger interaction with the test compound.

  • Data Analysis: Results are typically expressed as a percentage of control, allowing for the identification of kinases that strongly interact with 4-Methylquinazolin-2-amine.

Phenotypic Screening: A Target-Agnostic View

In parallel with target-based screening, a phenotypic screen provides a broader, unbiased assessment of the compound's effects on cellular behavior.[8] This is particularly valuable if the compound's mechanism is not kinase-mediated.

Rationale: Phenotypic screening can reveal unexpected biological activities and provide clues to the underlying mechanism of action without a preconceived target.

Experimental Protocol: High-Content Imaging for Cellular Phenotypes

  • Cell Line Selection: Choose a panel of well-characterized human cancer cell lines representing different tissue origins (e.g., breast, lung, colon).

  • Compound Treatment: Treat the cells with a dose-response range of 4-Methylquinazolin-2-amine for a defined period (e.g., 24, 48, 72 hours).

  • Staining: Stain the cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, such as cell number, nuclear morphology (indicative of apoptosis), cell shape, and mitochondrial integrity.

  • Data Interpretation: Analyze the multiparametric data to identify significant phenotypic changes induced by the compound.

Part 2: Target Validation and Biochemical Characterization

Once putative targets are identified from the initial screens, the next phase involves rigorous biochemical validation to confirm direct interaction and characterize the nature of the inhibition.

In-Vitro Kinase Assays: Quantifying Inhibitory Potency

For identified kinase hits, it is essential to determine the compound's potency through in-vitro kinase assays.[9][10]

Rationale: These assays confirm direct enzyme inhibition and provide a quantitative measure of potency (IC50), which is a critical parameter for lead optimization.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay (or similar)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.[9]

  • Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase, substrate, ATP, and a dilution series of 4-Methylquinazolin-2-amine.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the initial ADP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Determination: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

ParameterDescription
Kinase The specific recombinant kinase being tested.
Substrate The peptide or protein substrate for the kinase.
ATP Concentration Typically set at the Km value for ATP for the specific kinase.[10]
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.
Determining the Mechanism of Inhibition

Understanding how the inhibitor interacts with the kinase is crucial. This is typically achieved through kinetic studies.

Rationale: Determining whether an inhibitor is ATP-competitive, non-competitive, or uncompetitive provides insight into its binding site and can guide further structural optimization.[5]

Experimental Workflow: Michaelis-Menten Kinetics

MOA_Determination cluster_0 Vary ATP Concentration cluster_1 Fixed Inhibitor Concentration cluster_2 Data Analysis cluster_3 Mechanism Determination ATP_Vary Perform kinase assay with a range of ATP concentrations Inhibitor_Fixed Incubate with a fixed concentration of 4-Methylquinazolin-2-amine ATP_Vary->Inhibitor_Fixed At each ATP concentration Lineweaver_Burk Generate Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) Inhibitor_Fixed->Lineweaver_Burk Analysis Analyze changes in Vmax and Km Lineweaver_Burk->Analysis Competitive Competitive (Vmax unchanged, Km increases) Analysis->Competitive If Non_Competitive Non-competitive (Vmax decreases, Km unchanged) Analysis->Non_Competitive If Uncompetitive Uncompetitive (Vmax and Km decrease) Analysis->Uncompetitive If

Caption: Workflow for determining the mechanism of kinase inhibition.

Part 3: Cellular Mechanism of Action and Pathway Analysis

Biochemical activity must translate to a cellular effect. This section focuses on confirming target engagement in a cellular context and elucidating the downstream signaling consequences.

Target Engagement in a Cellular Context

Confirming that 4-Methylquinazolin-2-amine interacts with its intended target within a living cell is a critical validation step.

Rationale: Discrepancies between biochemical potency and cellular activity can arise from factors like cell permeability or efflux.[7] Cellular target engagement assays provide direct evidence of target interaction in a physiological environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line and treat with either vehicle control or 4-Methylquinazolin-2-amine.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: The binding of the compound stabilizes the target protein, making it more resistant to thermal denaturation and precipitation.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Elucidating Downstream Signaling Pathways

Inhibition of a target protein, particularly a kinase, will perturb downstream signaling pathways. Identifying these changes is key to understanding the compound's functional effects.

Rationale: Mapping the downstream signaling effects connects the molecular interaction to the cellular phenotype and provides a deeper understanding of the mechanism of action.[11][12]

Experimental Protocol: Phospho-Proteomic Profiling

  • Cell Treatment and Lysis: Treat cells with 4-Methylquinazolin-2-amine and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Use techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of proteins.

  • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, Reactome) to map the significantly altered phosphoproteins to known signaling pathways.

Signaling_Pathway_Analysis Compound 4-Methylquinazolin-2-amine Target_Kinase Target Kinase Compound->Target_Kinase Inhibits Substrate_1 Downstream Substrate 1 Target_Kinase->Substrate_1 Phosphorylates Substrate_2 Downstream Substrate 2 Target_Kinase->Substrate_2 Phosphorylates Cellular_Effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Substrate_1->Cellular_Effect Leads to Substrate_2->Cellular_Effect Leads to

Caption: Hypothetical signaling pathway affected by 4-Methylquinazolin-2-amine.

Correlating Target Inhibition with Cellular Phenotype

The final step is to causally link the inhibition of the target and its downstream pathway to the observed cellular phenotype.

Rationale: This establishes a clear and verifiable mechanism of action, moving from molecular interaction to cellular function.

Experimental Protocol: Rescue Experiments

  • Generate a Resistant Mutant: If the binding site is known, create a mutant version of the target kinase that is resistant to inhibition by 4-Methylquinazolin-2-amine.

  • Express in Cells: Express the resistant mutant in the target cell line.

  • Compound Treatment: Treat the cells expressing the resistant mutant with 4-Methylquinazolin-2-amine.

  • Phenotypic Analysis: Assess the cellular phenotype (e.g., cell viability, apoptosis).

Conclusion: Towards a Complete Mechanistic Understanding

The in-vitro mechanism of action of a novel compound like 4-Methylquinazolin-2-amine is not a single data point but a mosaic of evidence built through a logical and iterative process of hypothesis, experimentation, and validation. By employing a multi-faceted approach that combines broad-spectrum screening with detailed biochemical and cellular characterization, researchers can construct a robust and verifiable model of its biological activity. This technical guide provides a roadmap for this journey, emphasizing the importance of causality and self-validation in every step of the investigation. The insights gained from such a thorough in-vitro characterization are fundamental for the subsequent stages of drug development, including in-vivo efficacy studies and clinical translation.

References

  • Kinase Inhibitors Methods and Protocols - King's College London - Library Search. (n.d.). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-methyl-N-phenylquinazolin-2-amine | C15H13N3 | CID 118714785 - PubChem. (n.d.). Retrieved from [Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed. (2018, July 26). Retrieved from [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.). Retrieved from [Link]

  • Cell-based Assays - ProtaGene. (n.d.). Retrieved from [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved from [Link]

  • (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Cell-based assays - Application areas - Svar Life Science. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.). Retrieved from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Retrieved from [Link]

  • A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics - PubMed Central. (2021, January 15). Retrieved from [Link]

  • (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. (n.d.). Retrieved from [Link]

  • 4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed. (n.d.). Retrieved from [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate. (2022, November 16). Retrieved from [Link]

  • A signaling pathway-driven bioinformatics pipeline for predicting therapeutics against emerging infectious diseases - NIH. (2021, April 29). Retrieved from [Link]

  • The plausible mechanism for the synthesis of 2-arylquinazolin-4-amines... - ResearchGate. (n.d.). Retrieved from [Link]

  • Training Signaling Pathway Maps to Biochemical Data with Constrained Fuzzy Logic: Quantitative Analysis of Liver Cell Responses to Inflammatory Stimuli - PMC. (2011, March 3). Retrieved from [Link]

Sources

The Discovery and Initial Screening of 4-Methylquinazolin-2-amine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quinazoline ring system represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be readily functionalized to achieve high-affinity interactions with the ATP-binding pocket of various protein kinases. This has led to the development of several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib, all of which are based on the 4-aminoquinazoline core.[1] These successful examples underscore the value of the quinazoline scaffold as a "privileged structure" in drug discovery.

This technical guide focuses on the discovery and initial screening of analogs based on the 4-methylquinazolin-2-amine core. This specific scaffold offers several strategic advantages for a drug discovery program:

  • Synthetic Tractability: The 4-methylquinazolin-2-amine core is readily accessible through established synthetic routes, allowing for the efficient generation of a diverse chemical library for high-throughput screening.

  • Favorable Physicochemical Properties: The quinazoline scaffold generally imparts good drug-like properties, which can be further optimized through targeted chemical modifications.

  • Potential for Novelty: While the 4-aminoquinazoline scaffold is well-explored, the 2-amino substitution pattern offers opportunities to explore new chemical space and potentially identify inhibitors with novel kinase selectivity profiles.

This guide will provide a comprehensive overview of the key stages in a typical discovery campaign for 4-methylquinazolin-2-amine analogs, from initial library synthesis to hit validation and characterization. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into the interpretation of screening data.

I. Synthesis and Library Generation of 4-Methylquinazolin-2-amine Analogs

The successful execution of a high-throughput screening campaign hinges on the availability of a chemically diverse library of compounds. The following section outlines a robust and adaptable synthetic strategy for the preparation of a variety of N-substituted-4-methylquinazolin-2-amine analogs.

Core Synthesis of 4-Methylquinazolin-2-amine

A common and efficient method for the synthesis of the 4-methylquinazolin-2-amine core involves a cyclocondensation reaction. A variety of synthetic routes have been reported for quinazoline and its derivatives.[2][3][4]

Analog Library Synthesis: N-Alkylation/Arylation of the 2-Amino Group

With the 4-methylquinazolin-2-amine core in hand, a diverse library of analogs can be generated by functionalizing the 2-amino group. A common approach is N-alkylation or N-arylation, which can be achieved through various methods, including reductive amination or nucleophilic aromatic substitution, depending on the desired substituent.

Experimental Protocol: Synthesis of N-substituted-4-methylquinazolin-2-amines

This protocol provides a general procedure for the synthesis of N-substituted-4-methylquinazolin-2-amine derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylquinazolin-2-amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents), to the reaction mixture.

  • Electrophile Addition: Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-methylquinazolin-2-amine analog.

II. Initial Screening Strategies for Kinase Inhibitory Activity

The primary goal of the initial screening phase is to identify "hit" compounds from the synthesized library that exhibit inhibitory activity against one or more target kinases. A high-throughput screening (HTS) format is typically employed to efficiently screen large numbers of compounds.

Primary Screen: High-Throughput Kinase Activity Assay

A widely used and robust HTS method for measuring kinase activity is the ADP-Glo™ Kinase Assay.[5][6][7][8][9] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for performing the ADP-Glo™ Kinase Assay in a 384-well plate format.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Prepare the test compounds by serially diluting them in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution to each well of a 384-well plate.

    • Add 1 µL of the test compound or DMSO (control).

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate solution.

    • Incubate the plate at room temperature for the desired reaction time (typically 30-60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control and determine the IC₅₀ values for active compounds.

Data Presentation: Representative Screening Data

The results of the primary screen can be summarized in a table to facilitate the identification of promising hits.

Compound IDTarget KinaseIC₅₀ (µM)
Analog-1EGFR0.5
Analog-2VEGFR21.2
Analog-3CDK2>10
Analog-4EGFR0.08
Analog-5VEGFR25.6

Note: This is illustrative data based on typical screening results for quinazoline analogs found in the literature.[10][11][12][13][14]

III. Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and elucidate their mechanism of action. Secondary assays are crucial for eliminating false positives and prioritizing the most promising candidates for further development.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

A critical step in hit validation is to confirm that the compound directly interacts with its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells. The principle of CETSA® is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general workflow for performing a CETSA® experiment.

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

IV. Structure-Activity Relationship (SAR) Analysis

Once a set of confirmed hits has been identified, the next step is to systematically explore the structure-activity relationship (SAR) to understand how different chemical modifications influence the compound's potency and selectivity. This information is critical for guiding the design of more potent and specific analogs.

The SAR for quinazoline-based kinase inhibitors is often well-defined. For the 4-methylquinazolin-2-amine scaffold, key areas for modification include:

  • The 2-amino substituent: The nature of the substituent on the 2-amino group can significantly impact potency and selectivity. Exploring a range of alkyl, aryl, and heteroaryl groups is crucial.

  • The 4-methyl group: While this guide focuses on the 4-methyl scaffold, exploring other small alkyl groups at this position could be a valuable exercise.

  • Substitution on the quinazoline ring: Modifications at other positions on the quinazoline ring (e.g., positions 6 and 7) can influence solubility, metabolic stability, and target interactions.

A common strategy to explore novel SAR is scaffold hopping , where the core scaffold is replaced with a bioisosteric equivalent to identify new chemical series with improved properties.[15][16][17][18]

V. Signaling Pathway and Workflow Visualization

Visualizing the complex biological pathways and experimental workflows can greatly enhance understanding and communication within a drug discovery team. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

EGFR Signaling Pathway

Many quinazoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[19][][21][22][23] The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for a typical 4-methylquinazolin-2-amine analog.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras GRB2/SOS PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Methylquinazolin-2-amine Analog Inhibitor->EGFR ATP Competition

Caption: EGFR signaling pathway and inhibitor intervention.

Drug Discovery Workflow

The following diagram provides a high-level overview of the discovery and initial screening workflow for 4-methylquinazolin-2-amine analogs as described in this guide.

Drug_Discovery_Workflow Start Start: Scaffold Selection (4-Methylquinazolin-2-amine) Synthesis Synthesis & Library Generation Start->Synthesis HTS Primary Screen (High-Throughput Kinase Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Confirmation & Validation Hit_ID->Hit_Val Secondary_Assay Secondary Assay (e.g., CETSA for Target Engagement) Hit_Val->Secondary_Assay SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Discovery and initial screening workflow.

VI. Conclusion

The 4-methylquinazolin-2-amine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility, coupled with the proven track record of the broader quinazoline class, makes it an attractive platform for generating diverse chemical libraries. By employing a systematic and rigorous screening cascade, from high-throughput primary assays to cellular target engagement studies, researchers can efficiently identify and validate promising hit compounds. Subsequent structure-activity relationship analysis will then guide the optimization of these hits into lead compounds with improved potency, selectivity, and drug-like properties. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to embark on a successful discovery program centered on this versatile scaffold.

References

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Current problems in cancer, 41(3), 198–204.
  • Shtil, A. A., & Shishkin, A. A. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Biochemistry (Moscow), 86(1), 1-19.
  • Garg, K., & Sharma, P. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert opinion on therapeutic targets, 27(5), 391–407.
  • BenchChem. (2025). Application Notes and Protocols for ADP-Based Kinase Assays.
  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • BenchChem. (2025). Application Notes and Protocols for ADP-Based Kinase Assays.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., A-El-Aziz, A. A., & El-Azab, A. S. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules (Basel, Switzerland), 27(24), 8969.
  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
  • S, M., G, P., & M, M. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534.
  • Gradica, F., Silverio, D., Stockman, B., & Vanalstine-Parris, M. (2025). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025.
  • ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
  • da Silva, A. C., de Souza, M. V. N., & de Almeida, M. V. (2025). Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Pop, R. F., Rusu, A., & Vlase, L. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534.
  • Nishikawa, H., Nagasawa, Y., Kawai, K., Yamamura, T., Ito, T., Kitagawa, Y., ... & Ohta, M. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & medicinal chemistry, 17(1), 119–132.
  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & medicinal chemistry, 100, 117604.
  • ResearchGate. (n.d.). IC50 [µM] values of compounds 2-11 and docetaxel.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Glavaš-Obrovac, L., & Karner, I. (2023). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and their biological activity. Journal of the Serbian Chemical Society, 88(1), 1-13.
  • Zhang, J., Liu, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of the Iranian Chemical Society, 20(1), 225-236.
  • Narwanti, P. A., & Yuniarti, N. (2023). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Molecules (Basel, Switzerland), 28(1), 329.
  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PloS one, 8(4), e61027.
  • de Souza, T. B., Pissinate, K., & Basso, L. A. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS medicinal chemistry letters, 15(4), 493–500.
  • Kumar, A., Singh, A., & Kumar, S. (2021). Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. Pharmaceutics, 13(9), 1406.
  • ResearchGate. (n.d.). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design.
  • de Souza, T. B., Pissinate, K., & Basso, L. A. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS medicinal chemistry letters, 15(4), 493–500.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinazoline nucleus is a privileged scaffold, appearing in numerous therapeutic agents due to its diverse biological activities.[1][2] The compound 4-Methylquinazolin-2-amine, a key synthon and potential pharmacophore, presents a quintessential subject for rigorous structural elucidation. Its identity, purity, and structural integrity are prerequisites for any meaningful downstream application.

This guide eschews a simple recitation of data. Instead, it offers a holistic analytical narrative, grounded in first principles and field-proven methodologies. We will dissect the molecule through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is not merely to assign peaks but to understand the causality behind the spectral data—to explain why the molecule reveals itself in the way it does. This document is designed for the practicing researcher, providing both the foundational logic and the practical steps necessary to achieve unambiguous characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination, providing an unparalleled view of the chemical environment of each proton and carbon atom. For 4-Methylquinazolin-2-amine, NMR allows us to confirm the connectivity of the bicyclic core, the placement of the methyl and amine substituents, and the overall electronic nature of the molecule.

The Causality Behind NMR Analysis

The choice of NMR as the primary tool is dictated by its ability to provide a detailed atomic-level map. Protons (¹H) and carbon-13 isotopes (¹³C) within a molecule behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies. This absorption frequency, or chemical shift (δ), is exquisitely sensitive to the local electronic environment, allowing us to differentiate between atoms in different parts of the molecule.[3][4] Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, provide definitive proof of atomic connectivity.

Experimental Protocol: Acquiring High-Fidelity NMR Data
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylquinazolin-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate, sometimes allowing for clearer observation of these signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. A relaxation delay of 2 seconds is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic, amine, and methyl protons. The predicted assignments below are based on established chemical shift ranges and data from analogous structures like 4-methylquinoline.[5][6]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Commentary
Aromatic (H5-H8)7.0 - 8.0Multiplets (m)4HProtons on the benzene ring will appear in the characteristic aromatic region. Their exact shifts and coupling patterns (doublets, triplets) depend on their position relative to the fused pyrimidine ring and will likely overlap to form complex multiplets.
Amine (-NH₂)~5.0 - 6.0Broad Singlet (br s)2HThe amine protons are exchangeable and often appear as a broad signal.[7] The chemical shift is highly dependent on solvent, concentration, and temperature.[4] Addition of D₂O would cause this signal to disappear, confirming its assignment.[8]
Methyl (-CH₃)~2.5 - 2.7Singlet (s)3HThe methyl group is attached to an aromatic ring (at C4), leading to a downfield shift compared to a simple alkane.[5] It has no adjacent protons, so it will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbon Assignment Predicted δ (ppm) Rationale & Commentary
C2 (Amine-bearing)~160 - 165This carbon is bonded to three nitrogen atoms (two within the ring, one from the amine group), causing significant deshielding and a large downfield shift.
C4 (Methyl-bearing)~150 - 155The C4 carbon is part of a C=N bond and is also attached to the benzene ring, placing it far downfield.
C8a (Bridgehead)~148 - 152A quaternary carbon at the fusion of the two rings, its shift is influenced by the adjacent nitrogen atom. Quaternary carbons often show weaker signals.[9]
Aromatic (C5-C8)~120 - 135These carbons of the benzene ring will appear in the typical aromatic region.[10]
C4a (Bridgehead)~115 - 125The second quaternary bridgehead carbon.
Methyl (-CH₃)~20 - 25The methyl carbon appears in the aliphatic region, consistent with an sp³-hybridized carbon attached to an aromatic system.[9]

// Edges to show relationships "mol" -> H_Aromatic [label="¹H"]; "mol" -> H_Amine [label="¹H"]; "mol" -> H_Methyl [label="¹H"]; "mol" -> C_Aromatic [label="¹³C"]; "mol" -> C_Hetero [label="¹³C"]; "mol" -> C_Methyl [label="¹³C"]; } Caption: Logical relationship between molecular structure and predicted NMR signals.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

While NMR maps the carbon-hydrogen framework, IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The Causality Behind IR Analysis

Chemical bonds are not rigid; they stretch, bend, and vibrate. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The absorption of a specific frequency is diagnostic for a particular type of bond (e.g., N-H, C=N, C-H).[11][12] This makes IR an exceptionally fast and reliable method for confirming the presence of the key amine and aromatic functionalities in 4-Methylquinazolin-2-amine.

Experimental Protocol: Acquiring an FTIR Spectrum

A common and robust method is Attenuated Total Reflectance (ATR).

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 4-Methylquinazolin-2-amine powder onto the crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

The spectrum is expected to be dominated by absorptions from the amine and the aromatic quinazoline ring system.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale & Commentary
N-H Stretch3500 - 3300MediumA primary amine (-NH₂) will characteristically show two bands in this region: one for asymmetric and one for symmetric stretching.[13][14][15] Their presence is a strong indicator of the -NH₂ group.
Aromatic C-H Stretch3100 - 3000Medium-WeakStretching vibrations of C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.[16]
Aliphatic C-H Stretch3000 - 2850Medium-WeakC-H stretching from the methyl (-CH₃) group.[12]
C=N / C=C Stretch1650 - 1500Strong-MediumThis complex region will contain multiple strong peaks from the stretching vibrations of the C=N and C=C bonds within the quinazoline aromatic system.[17]
N-H Bend1650 - 1580MediumThe scissoring/bending vibration of the primary amine group often appears in this region, sometimes overlapping with the aromatic stretches.[13][18]
Aromatic C-N Stretch1335 - 1250StrongThe stretching vibration of the C-N bonds within the heterocyclic ring and the bond to the amine group.[13]
Aromatic C-H Bend900 - 680StrongOut-of-plane bending ("wagging") of the C-H bonds on the substituted benzene ring. The pattern of these bands can sometimes give clues about the substitution pattern.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structural components.

The Causality Behind MS Analysis

In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M+•).[19] The mass-to-charge ratio (m/z) of this ion gives the molecular weight. The energy of this process is sufficient to cause the unstable molecular ion to break apart into smaller, characteristic fragment ions.[20] The pattern of these fragments serves as a molecular fingerprint. For 4-Methylquinazolin-2-amine, the presence of nitrogen is a key consideration. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a hypothesis we can immediately test.[8]

Experimental Protocol: Acquiring an EI-MS Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam to generate ions.[19]

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-Methylquinazolin-2-amine is C₉H₉N₃.

  • Molecular Weight: (9 x 12.01) + (9 x 1.01) + (3 x 14.01) = 108.09 + 9.09 + 42.03 = 159.21 g/mol .

  • Nitrogen Rule Confirmation: The molecule has three (an odd number) nitrogen atoms, and its nominal mass is 159 (an odd number), which is consistent with the rule.

Key Predicted Fragments:

m/z Value Proposed Fragment Loss from Molecular Ion Commentary
159[C₉H₉N₃]+•M+• (Molecular Ion)This should be a prominent peak, confirming the molecular weight of the compound.
144[C₈H₆N₃]+-CH₃ (Loss of methyl radical)Loss of the methyl group is a very common fragmentation pathway, leading to a relatively stable cation. This peak is expected to be significant.
117[C₇H₅N₂]+-CH₃, -HCNSubsequent loss of hydrogen cyanide (HCN) from the [M-15]+ fragment is a characteristic fragmentation for nitrogen heterocycles.
103[C₇H₅N]+-CH₃, -N₂H₂An alternative fragmentation pathway involving rearrangement and loss of dinitrogen species.

G M [M]+• m/z = 159 F1 [M-CH₃]+ m/z = 144 M->F1 - •CH₃ F2 [M-CH₃-HCN]+ m/z = 117 F1->F2 - HCN F3 [M-CH₃-N₂H₂]+ m/z = 103 F1->F3 - N₂H₂

Integrated Analytical Workflow & Conclusion

The true power of spectroscopic analysis lies in the integration of these disparate techniques. No single method provides a complete picture, but together, they offer irrefutable proof of structure.

G

References

  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2). Available at: [Link]

  • El-Hashash, M. A., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link]

  • SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

  • University of California, Los Angeles. IR Absorption Table. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder. Interpretation of mass spectra. Available at: [Link]

  • Millersville University. IR: amines. Available at: [Link]

  • VŠCHT Praha. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. 4-Methylquinazoline. Available at: [Link]

Sources

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 4-Methylquinazolin-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the structural characteristics of the 4-Methylquinazolin-2-amine scaffold, a key pharmacophore in medicinal chemistry. Due to the limited availability of public crystallographic data for 4-Methylquinazolin-2-amine, this document leverages the crystal structure of the closely related analog, 4-aminoquinazoline, as a representative model. This approach allows for a comprehensive examination of the foundational structural features that govern the bioactivity of this class of compounds.

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

The 4-aminoquinazoline core, in particular, is a well-established pharmacophore, notably utilized in the development of kinase inhibitors for cancer therapy.[2] Marketed drugs such as gefitinib, erlotinib, and lapatinib feature this moiety and function by targeting key signaling proteins like the epidermal growth factor receptor (EGFR).[2] The strategic placement of substituents on the quinazoline ring, such as the 4-methyl and 2-amino groups in the topic compound, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Synthesis of the 4-Methylquinazolin-2-amine Core

The synthesis of 4-methylquinazoline derivatives typically involves the cyclization of appropriate precursors. One common method for creating the 4-methylquinazoline backbone is the reaction of 2-aminoacetophenone with formamide.[3] For the introduction of the 2-amino group, various synthetic strategies can be employed, often starting from a precursor like 2-(chloromethyl)-4-methylquinazoline, which can then be subjected to amination reactions.[4][5][6]

Optimized Synthesis Protocol for 4-Methylquinazoline

An optimized procedure for the synthesis of 4-methylquinazoline has been reported, utilizing 2-aminoacetophenone and formamide with a catalyst.[3]

Experimental Protocol:

  • Combine 2-aminoacetophenone and formamide in a reaction vessel. A significant excess of formamide is typically used.[3]

  • Add a catalytic amount of BF₃-Et₂O. The molar ratio of 2-aminoacetophenone to BF₃-Et₂O is optimized to be 1:0.5.[3]

  • Heat the reaction mixture to 150°C.[3]

  • Maintain the reaction at this temperature for 6 hours.[3]

  • Upon completion, the product can be isolated and purified using standard techniques to yield 4-methylquinazoline.[3]

Crystal Structure Analysis: A Representative Model

While the specific crystal structure of 4-Methylquinazolin-2-amine is not publicly available, a detailed analysis of the closely related 4-aminoquinazoline provides significant insights into the likely structural characteristics. The crystallographic data for a co-crystal of 4-aminoquinazoline has been reported and serves as an excellent proxy for understanding the molecular geometry and intermolecular interactions.[7]

Crystallographic Data for 4-Aminoquinazoline

The following table summarizes the crystallographic data for a crystal containing 4-aminoquinazoline.[7]

ParameterValue
Empirical FormulaC₈H₈N₃⁺·Cl⁻·C₈H₇N₃·2H₂O
Formula Weight365.83
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3456 (4)
b (Å)17.5678 (6)
c (Å)7.8912 (3)
β (°)101.543 (3)
Volume (ų)1676.51 (10)
Z4
Calculated Density (g/cm³)1.450
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections Collected13468
Independent Reflections3848
R-int0.031
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.106
R indices (all data)R₁ = 0.052, wR₂ = 0.112

Data extracted from Turgunov et al. (2021) for the co-crystal of 4-aminoquinazoline.[7]

Molecular Structure and Conformation

The quinazoline ring system in 4-aminoquinazoline is essentially planar. The introduction of a methyl group at the 4-position in 4-Methylquinazolin-2-amine is not expected to significantly alter this planarity. The 2-amino group will lie in or very close to the plane of the quinazoline ring to maximize resonance stabilization.

Caption: Molecular structure of 4-Methylquinazolin-2-amine.

Intermolecular Interactions and Crystal Packing

In the crystal structure of the 4-aminoquinazoline co-crystal, hydrogen bonding plays a crucial role in the molecular packing. The amino group is a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring can act as acceptors. In the reported structure, the protonated and unprotonated quinazoline molecules, along with water molecules and chloride ions, form a complex network of hydrogen bonds.[7] Specifically, the amino groups are involved in hydrogen bonds with the chloride ions and water molecules.[7]

For solid-state 4-Methylquinazolin-2-amine, it is anticipated that N-H···N hydrogen bonds would be a dominant intermolecular interaction, leading to the formation of dimers or chains. The presence of the methyl group might introduce weaker C-H···N or C-H···π interactions, influencing the overall packing arrangement.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a compound like 4-Methylquinazolin-2-amine follows a well-established experimental workflow.

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection Single-Crystal X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Methodology:

  • Synthesis and Purification: The compound is first synthesized and then purified to a high degree to remove impurities that could hinder crystallization.

  • Single Crystal Growth: A crucial step is to grow single crystals of sufficient size and quality. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often determined empirically.

  • X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

  • Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the crystal lattice. This is typically achieved using direct methods or Patterson methods to solve the "phase problem."

  • Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. This process yields precise atomic coordinates, bond lengths, and bond angles.

  • Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its quality. The validated structure is then analyzed to understand its geometry, conformation, and intermolecular interactions.

Conclusion

The 4-Methylquinazolin-2-amine scaffold is of significant interest in medicinal chemistry. While a dedicated crystal structure determination for this specific molecule is not publicly documented, the analysis of the closely related 4-aminoquinazoline provides a robust model for its structural properties. The planar quinazoline core, coupled with the hydrogen bonding capabilities of the 2-amino group and the steric influence of the 4-methyl group, dictates its three-dimensional structure and potential interactions with biological macromolecules. Further research to obtain the definitive crystal structure of 4-Methylquinazolin-2-amine would be highly valuable for the structure-based design of new therapeutic agents.

References

  • Jiang, N., Zhai, X., Zhao, Y., Liu, Y., Qi, B., Tao, H., & Gong, P. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 534-541. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Turgunov, K. K., Shakhidoyatov, K. M., & Tashkhodjaev, B. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). Acta Crystallographica Section E: Crystallographic Communications, 77(9), 923-928. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Tahir, K. E. H., & Smith, C. (2014). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o919. [Link]

  • PubChem. (n.d.). 4-methyl-N-phenylquinazolin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinazoline. Retrieved from [Link]

  • Al-Omary, F. A., El-Emam, A. A., & Smith, C. (2014). Crystal Structure of 2-[4-(methyl-sulfan-yl)quinazolin-2-yl]-1-phenyl-ethanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1101. [Link]

  • Al-Suwaidan, I. A., & El-Emam, A. A. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 25(15), 3373. [Link]

  • Smith, C., & El-Emam, A. A. (2014). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1175. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 9(10), 1216–1228. [Link]

  • Pérez-Ferhmann, M., Kesternich, V., Fernández, R., Verdugo, F., Brito, I., Cárdenas, A., & Bolte, M. (2014). Crystal structure of 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4(3H)-one, C15H10ClN3O3. Zeitschrift für Kristallographie-New Crystal Structures, 229(4), 303-304. [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). Quinazolin-2-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-methylquinazoline - 2-(Chloromethyl). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the intrinsic stability, of 4-Methylquinazolin-2-amine. As a key building block in medicinal chemistry, understanding the physicochemical properties of this quinazoline derivative is paramount for its successful application in drug discovery and development. This document outlines detailed, field-proven protocols for solubility determination and forced degradation studies, grounded in scientific principles and regulatory expectations. The methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of 4-Methylquinazolin-2-amine in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] 4-Methylquinazolin-2-amine, as a functionalized derivative, presents a valuable starting point for the synthesis of novel therapeutic agents. Early characterization of its solubility and stability is a critical, non-negotiable step in the drug development cascade. These properties fundamentally influence a compound's formulation, bioavailability, in vitro assay design, and shelf-life. This guide offers a robust experimental blueprint for generating this essential data package.

Solubility Profile of 4-Methylquinazolin-2-amine

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and, consequently, its absorption and bioavailability. The following section details a systematic approach to quantifying the solubility of 4-Methylquinazolin-2-amine in a range of relevant solvents.

The Causality Behind Solvent Selection

The choice of solvents for solubility assessment is not arbitrary. It should encompass a spectrum of polarities and proticities to mimic various physiological and formulation environments. A typical panel includes:

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): To simulate the pH environments of the gastrointestinal tract and physiological pH.

  • Water: As a fundamental baseline.

  • Ethanol/Methanol: Common co-solvents in formulations.

  • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): Highly polar aprotic solvents used for stock solutions in biological assays. Studies have shown that quinazoline derivatives often exhibit greater solubility in DMF.[3]

  • Acetonitrile (ACN): A common solvent in analytical chromatography.

  • Acetone: A polar aprotic solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[4]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-Methylquinazolin-2-amine to a series of vials, each containing a known volume of the selected solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved 4-Methylquinazolin-2-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Data Presentation: Solubility of 4-Methylquinazolin-2-amine

The results of the solubility studies should be summarized in a clear and concise table.

Solvent/Medium Temperature (°C) Solubility (mg/mL)
Aqueous Buffer (pH 3.0)25Hypothetical Data
Aqueous Buffer (pH 7.4)25Hypothetical Data
Aqueous Buffer (pH 9.0)25Hypothetical Data
Water25Hypothetical Data
Ethanol25Hypothetical Data
Methanol25Hypothetical Data
Dimethyl Sulfoxide (DMSO)25Hypothetical Data
N,N-Dimethylformamide (DMF)25Hypothetical Data
Acetonitrile (ACN)25Hypothetical Data
Acetone25Hypothetical Data
Visualizing the Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-Methylquinazolin-2-amine to vials B Add known volume of selected solvents A->B C Seal vials and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Quantify concentration by HPLC-UV E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for equilibrium solubility determination.

Intrinsic Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[5] These studies are a cornerstone of developing stability-indicating analytical methods, as mandated by ICH guidelines.[6]

The Rationale for Stress Conditions

The selection of stress conditions is guided by ICH Q1A(R2) and aims to simulate the potential environmental stresses a drug substance might encounter.[6][7]

  • Acidic and Basic Hydrolysis: To assess susceptibility to degradation in the presence of acids and bases, which can be encountered in the GI tract or during formulation.

  • Oxidation: To evaluate the impact of oxidative stress, which can be initiated by atmospheric oxygen or excipients.

  • Thermal Stress: To probe the effect of elevated temperatures that may occur during manufacturing, transport, or storage.

  • Photostability: To determine the compound's sensitivity to light exposure.

Experimental Protocol: Forced Degradation of 4-Methylquinazolin-2-amine

A validated stability-indicating HPLC method is a prerequisite for accurately quantifying the degradation of the parent compound and observing the formation of degradation products.[8][9]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Methylquinazolin-2-amine in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating. Quinazoline derivatives have shown significant degradation under alkaline conditions.[8]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. A dark control should be run in parallel.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control, using the stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Data Evaluation: Calculate the percentage degradation of 4-Methylquinazolin-2-amine and note the retention times and peak areas of any degradation products.

Data Presentation: Forced Degradation Summary

The outcomes of the forced degradation studies should be systematically tabulated.

Stress Condition Reagent/Condition Duration Temperature % Degradation No. of Degradation Products
Acid Hydrolysis0.1 M HCl24 h60 °CHypothetical DataHypothetical Data
Base Hydrolysis0.1 M NaOH8 hRTHypothetical DataHypothetical Data
Oxidation3% H₂O₂24 hRTHypothetical DataHypothetical Data
Thermal (Solid)Dry Heat48 h80 °CHypothetical DataHypothetical Data
Thermal (Solution)Dry Heat48 h80 °CHypothetical DataHypothetical Data
PhotolyticUV/Vis Light24 hRTHypothetical DataHypothetical Data
Visualizing the Workflow: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of 4-Methylquinazolin-2-amine B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (UV/Vis) A->F G Neutralize and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Evaluate % Degradation and Degradation Products H->I

Caption: Workflow for forced degradation studies.

Conclusion

The systematic evaluation of solubility and stability, as detailed in this guide, is fundamental to the progression of 4-Methylquinazolin-2-amine from a chemical entity to a potential drug candidate. The provided protocols offer a robust starting point for generating high-quality, reliable data that will inform formulation development, analytical method validation, and regulatory submissions. Adherence to these principles of scientific integrity and thorough experimental design will ultimately de-risk the development process and accelerate the journey of novel quinazoline-based therapeutics to the clinic.

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinazoline derivative. Retrieved from [Link]

  • Techsol. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]

  • ResearchGate. (2025). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]

  • PubMed. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Retrieved from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • SlidePlayer. (2020). Amines and Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Cengage. (2018). Amines and Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]

Sources

The Uncharted Territory: A Technical Guide to the Patent Landscape of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the vast and intricate world of medicinal chemistry, the quinazoline scaffold stands as a testament to nature's ingenuity and synthetic chemistry's power. Its derivatives have paved the way for groundbreaking therapies, particularly in oncology. This guide delves into the patent landscape of a specific, yet underexplored member of this family: 4-Methylquinazolin-2-amine. While not a blockbuster drug in itself, its structural motif appears in key intermediates and derivatives, hinting at a latent potential waiting to be fully unlocked. This document provides an in-depth analysis of the patent environment, synthetic pathways, and potential therapeutic applications, offering a strategic viewpoint for researchers and developers in the pharmaceutical sciences.

I. The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of bioactive molecules. A plethora of quinazoline derivatives have been the subject of extensive research and numerous patents, showcasing a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Notably, 4-anilinoquinazolines have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, leading to the development of several successful anticancer drugs.[2]

II. Patent Landscape Analysis: A Tale of Derivatives and Intermediates

A direct patent search for "4-Methylquinazolin-2-amine" as a primary active pharmaceutical ingredient (API) yields a surprisingly sparse landscape. However, a deeper analysis reveals its significance as a key structural component in more complex patented molecules and as a crucial intermediate in the synthesis of commercially important drugs.

Key Thematic Areas in the Patent Landscape:
  • Oncology: The majority of patents surrounding the 2-aminoquinazoline core are focused on cancer therapy. These patents typically claim broad classes of derivatives with various substitutions on the 2-amino group and the quinazoline ring system. The primary mechanism of action often involves the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[1][2][3]

  • Antiviral Applications: Recent research has highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV.[4][5] This opens a new and exciting therapeutic avenue for derivatives of 4-Methylquinazolin-2-amine.

  • Pharmaceutical Intermediates: The 4-methylquinazoline moiety is a key building block in the synthesis of several patented compounds. For instance, 2-(chloromethyl)-4-methylquinazoline is a well-documented intermediate in the production of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[6][7] This underscores the industrial relevance and established synthetic routes involving the 4-methylquinazoline core.

Major Patent Assignees and Geographical Trends:

The patent landscape for quinazoline derivatives is dominated by major pharmaceutical companies and research institutions. Key players include both large pharmaceutical corporations and specialized biotechnology companies. Geographically, patent filings are concentrated in major pharmaceutical markets, including the United States, Europe, and China.

III. Synthesis and Mechanistic Insights: Crafting the 4-Methylquinazolin-2-amine Scaffold

The synthesis of 2-aminoquinazolines can be achieved through several established chemical routes. A common and efficient method involves the cyclocondensation of an appropriate anthranilic acid derivative with a cyanating agent. For 4-Methylquinazolin-2-amine, a plausible and well-documented synthetic strategy starts from 2-aminoacetophenone.

Experimental Protocol: Synthesis of 4-Methylquinazolin-2-amine

This protocol is adapted from established methods for the synthesis of similar 2-aminoquinazoline derivatives.[8][9]

Step 1: Reaction of 2-Aminoacetophenone with Cyanamide

  • To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent such as 1,4-dioxane, add cyanamide (1.5-2 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

  • Heat the reaction mixture at a temperature ranging from 80°C to 100°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-Methylquinazolin-2-amine.

Causality Behind Experimental Choices:
  • Choice of Starting Material: 2-Aminoacetophenone provides the necessary benzene ring with an amino group and a methyl ketone, which ultimately forms the 4-methyl group of the quinazoline ring.

  • Role of Cyanamide: Cyanamide serves as the source of the 2-amino group and the C2 carbon of the pyrimidine ring.

  • Acid Catalysis: The acid catalyst protonates the carbonyl group of the acetophenone, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of another 2-aminoacetophenone molecule or cyanamide, initiating the cyclization cascade.

  • Solvent and Temperature: 1,4-Dioxane is a suitable high-boiling polar aprotic solvent for this type of condensation reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthesis_of_4_Methylquinazolin_2_amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 2-Aminoacetophenone Reaction Cyclocondensation Reactant1->Reaction Reactant2 Cyanamide Reactant2->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Reaction Temperature Heat (80-100°C) Temperature->Reaction Product 4-Methylquinazolin-2-amine Reaction->Product

Caption: Synthetic pathway for 4-Methylquinazolin-2-amine.

IV. Therapeutic Potential and Future Directions

While direct biological activity data for 4-Methylquinazolin-2-amine is limited in the public domain, the extensive research on its close analogs provides a strong basis for predicting its potential therapeutic applications.

Potential Therapeutic Targets:
  • Kinase Inhibition: Given the prevalence of quinazolines as kinase inhibitors, it is highly probable that derivatives of 4-Methylquinazolin-2-amine could be designed to target specific kinases implicated in cancer and other diseases.[2]

  • Antiviral Agents: The demonstrated anti-coronavirus activity of related 2-aminoquinazolin-4(3H)-ones suggests that 4-Methylquinazolin-2-amine could serve as a valuable scaffold for the development of novel antiviral drugs.[4][5]

  • Other CNS and Metabolic Disorders: The use of a 4-methylquinazoline derivative in the structure of linagliptin for diabetes hints at the potential for this scaffold to be explored for other metabolic or even central nervous system disorders, pending appropriate structural modifications.

Patent_Landscape_4_Methylquinazolin_2_amine cluster_core 4-Methylquinazolin-2-amine Core Structure cluster_applications Patented Therapeutic Applications of Derivatives cluster_intermediate Use as a Key Intermediate Core 4-Methylquinazolin-2-amine Oncology Oncology (Kinase Inhibitors) Core->Oncology Derivative patents Antiviral Antiviral (e.g., Anti-Coronavirus) Core->Antiviral Derivative patents Intermediate Pharmaceutical Intermediate (e.g., for Linagliptin) Core->Intermediate Intermediate in synthesis patents

Caption: Patent landscape summary for 4-Methylquinazolin-2-amine.

V. Conclusion and Strategic Outlook

4-Methylquinazolin-2-amine represents a fascinating case study in patent landscape analysis. While not a heavily patented molecule in its own right, its structural elements are present in a multitude of patented inventions, highlighting its significance as a versatile building block in drug discovery. The current patent landscape suggests that the opportunities for this specific molecule may not lie in its use as a standalone therapeutic but rather as a foundational scaffold for the development of novel derivatives targeting kinases and viral proteins. For researchers and drug development professionals, 4-Methylquinazolin-2-amine offers a validated and synthetically accessible starting point for generating new chemical entities with high therapeutic potential. The path forward involves leveraging the existing knowledge on quinazoline chemistry and pharmacology to design and synthesize novel derivatives of 4-Methylquinazolin-2-amine with improved potency, selectivity, and pharmacokinetic properties.

VI. References

  • Jiang, N., Zhai, X., Zhao, Y., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 534-541.

  • Ravez, S., et al. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Med chem, 5(2), 061-066.

  • Zhang, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+ 2] Annulation of N-Benzyl Cyanamides. Molecules, 26(16), 4998.

  • Shin, Y. S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4 (3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry, 48, 116413.

  • Ghanbari, J., et al. (2022). Synthesis and Biological Evaluation of 2, 4-Diaminoquinazolines as Potential Antitumor Agents. ChemistrySelect, 7(40), e202202755.

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. International Journal of Molecular Sciences, 23(13), 7378.

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • EP0579496A1 - 4-Aminoquinazoline derivatives, and their use as medicine - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • PT4073065T - New methylquinazolinone derivatives - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • 4-Aminoquinazoline derivatives, and their use as medicine - European Patent Office - EP 0579496 A1 - Googleapis.com. (n.d.). Retrieved January 16, 2026, from

  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • Quinazoline derivatives useful for treatment of neoplastic disease - Patent US-5457105-A - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • WO2023156675A1 - Process for purification of linagliptin - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • US5770599A - Quinazoline derivatives - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • Anilinoquinazolines as protein tyrosine kinase inhibitors - Patent US-6933299-B1 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • US12043621B2 - Small molecule inhibitors of Interleukin-4 - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • Patents In BindingDB. (n.d.). Retrieved January 16, 2026, from [Link]

  • US10934284B2 - Aminoquinazoline compounds having anti-inflammatory, antifungal, antiparasitic, and anticancer activity - Google Patents. (n.d.). Retrieved January 16, 2026, from

Sources

A Comprehensive Technical Guide to 4-Methylquinazolin-2-amine and its Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of 4-Methylquinazolin-2-amine, a heterocyclic compound that forms the core of numerous molecules with significant therapeutic potential. As a key structural motif, the quinazoline scaffold has been extensively explored in medicinal chemistry, leading to the development of several FDA-approved anticancer drugs. This document will delve into the synthesis, chemical properties, and, most importantly, the diverse biological activities of 4-Methylquinazolin-2-amine derivatives, with a particular focus on their applications in oncology. We will explore their mechanisms of action as potent enzyme inhibitors and provide detailed experimental protocols for their synthesis and biological evaluation.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic scaffold in the development of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anti-HIV, and antihypertensive effects.[1] However, it is in the realm of cancer therapy that quinazoline-based compounds have made their most significant mark.[2][3]

The versatility of the quinazoline ring allows for substitutions at various positions, profoundly influencing its biological activity. Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the C2, C4, C6, and C7 positions for potent and selective anticancer activity.[4][5] This has led to the design and synthesis of a multitude of derivatives targeting key players in cancer progression.

Synthesis of 4-Methylquinazolin-2-amine and its Analogs

The synthesis of 2-aminoquinazoline derivatives can be achieved through various chemical strategies. A common and effective method involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones.[6] This approach offers a versatile route to a range of substituted 2-aminoquinazolines.

Another established method for the synthesis of the quinazoline core is the reaction of 2-aminoacetophenone with formamide.[7] Optimization of this reaction, including the use of catalysts like BF3-Et2O, can lead to high yields of the desired 4-methylquinazoline product.[7]

Experimental Protocol: Synthesis of 4-Methylquinazoline[7]

This protocol outlines the optimized synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide.

Materials:

  • 2-aminoacetophenone

  • Formamide

  • Boron trifluoride etherate (BF3-Et2O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 2-aminoacetophenone in formamide (1:52 weight ratio), add BF3-Et2O (0.5 molar equivalent).

  • Heat the reaction mixture to 150°C with stirring.

  • Maintain the reaction at 150°C for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methylquinazoline.

Biological Activities and Mechanisms of Action in Cancer

Derivatives of 4-Methylquinazolin-2-amine exhibit a broad spectrum of anticancer activities, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition: A Dominant Mechanism

A significant number of quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling.[2][4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many 4-anilinoquinazoline derivatives are potent and selective inhibitors of EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[2][8] These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote tumor growth. FDA-approved drugs like Gefitinib and Erlotinib are prime examples of quinazoline-based EGFR inhibitors.[2][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Quinazoline derivatives have been developed to inhibit VEGFR, a key regulator of angiogenesis.[10] By blocking VEGFR signaling, these compounds can suppress tumor neovascularization.

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers.[9] Researchers have discovered novel 2-amino-4-methylquinazoline derivatives that are highly potent inhibitors of class I PI3Ks.[11] These compounds have shown significant antiproliferative activities and in vivo antitumor efficacy.[11]

The following diagram illustrates the general mechanism of action of quinazoline-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/AKT, RAS/MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Quinazoline_Inhibitor 4-Methylquinazolin-2-amine Derivative Quinazoline_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding Site ATP ATP ATP->Receptor_Tyrosine_Kinase Cellular_Response Tumor Growth, Proliferation, Angiogenesis Signaling_Cascade->Cellular_Response Leads to

Caption: Mechanism of action for quinazoline-based kinase inhibitors.

Other Anticancer Mechanisms

Beyond kinase inhibition, 4-Methylquinazolin-2-amine derivatives have been shown to exert their anticancer effects through other mechanisms:

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Some quinazoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene expression. Dysregulation of HDAC activity is common in cancer. Quinazoline-based compounds have been developed as dual inhibitors of HDAC and other cancer targets like PI3K.[9]

  • Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-Methylquinazolin-2-amine derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and its appended functionalities.

PositionSubstituent Effect on Anticancer Activity
C2 Small lipophilic groups can enhance activity.[5]
C4 An amino or anilino group is often crucial for activity. The nature of the substituent on the aniline ring significantly impacts potency and selectivity.[4]
C6, C7 Electron-releasing groups at these positions generally increase activity.[4][5] These positions are also key for introducing functionalities to modulate solubility and pharmacokinetic properties.

In Vitro Evaluation of Anticancer Activity

The anticancer potential of novel 4-Methylquinazolin-2-amine derivatives is typically assessed using a battery of in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity[12]

This protocol describes the use of the MTT assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, and 50 µM) and a positive control (e.g., Gefitinib).[12]

  • Incubate the plates for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following workflow diagram illustrates the key steps in the in vitro evaluation of a novel 4-Methylquinazolin-2-amine derivative.

In_Vitro_Evaluation_Workflow Start Synthesized 4-Methylquinazolin-2-amine Derivative Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Mechanism_of_Action_Studies Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action_Studies Active Compounds Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., EGFR, PI3K) Mechanism_of_Action_Studies->Kinase_Inhibition_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action_Studies->Apoptosis_Assay Lead_Compound_Identification Lead Compound Identification Kinase_Inhibition_Assay->Lead_Compound_Identification Cell_Cycle_Analysis->Lead_Compound_Identification Apoptosis_Assay->Lead_Compound_Identification

Caption: Workflow for the in vitro evaluation of novel anticancer compounds.

Future Directions and Conclusion

The 4-Methylquinazolin-2-amine scaffold continues to be a highly valuable starting point for the development of novel anticancer agents. The extensive body of research on quinazoline derivatives provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of multi-target inhibitors that can simultaneously modulate several key signaling pathways, as well as the design of compounds that can overcome drug resistance, a major challenge in cancer therapy. The exploration of novel substitution patterns and the use of advanced synthetic methodologies will undoubtedly lead to the discovery of the next generation of quinazoline-based anticancer drugs.

References

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1057-1065. [Link]

  • Aziz, M. A., et al. (2018). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules, 23(7), 1644. [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3041. [Link]

  • Hassan, A. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(19), 6612. [Link]

  • Jiang, N., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 54, 534-541. [Link]

  • Li, J., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(1), 188. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Lin, S., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(14), 6087-6109. [Link]

  • Sravanthi, V., & Manju, S. L. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(82), 78571-78599. [Link]

  • Wang, D., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2345. [Link]

  • Zhang, X., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18765. [Link]

  • Zhou, W., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 20(1), 1-13. [Link]

Sources

Methodological & Application

Experimental protocol for using 4-Methylquinazolin-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure found in numerous clinically approved therapeutics, particularly in oncology.[1][2] Quinazoline derivatives are known to exhibit a wide spectrum of biological activities, most notably as inhibitors of key signaling kinases.[1][3] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature this core structure and function by targeting receptor tyrosine kinases.[1]

This application note focuses on 4-Methylquinazolin-2-amine (CAS: 6141-02-2), a member of the 2-aminoquinazoline class. Recent studies have identified 2-amino-4-methylquinazoline derivatives as highly potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical axis frequently dysregulated in human cancers.[4][5] This guide provides a comprehensive framework and detailed, field-proven protocols for researchers to conduct a thorough in vitro evaluation of 4-Methylquinazolin-2-amine, from initial cytotoxicity screening to mechanistic validation. The methodologies described herein are designed to be robust and self-validating, enabling researchers in academic and drug development settings to accurately characterize the compound's anticancer potential.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of diverse cellular functions, including cell survival, proliferation, growth, and apoptosis.[3][4] In many cancers, the gene encoding the PI3Kα catalytic subunit (PIK3CA) is mutated or overexpressed, leading to constitutive activation of the pathway and uncontrolled cell growth.[4] This makes PI3Kα a highly attractive target for cancer therapy.

4-Aminoquinazoline derivatives have been specifically shown to inhibit PI3Kα, subsequently blocking the downstream activation of Akt, a serine/threonine kinase.[4] The phosphorylation of Akt is a pivotal event that triggers a cascade of downstream signaling, promoting cell survival and proliferation. By inhibiting PI3Kα, 4-Methylquinazolin-2-amine is hypothesized to suppress Akt phosphorylation, leading to cell cycle arrest and the induction of apoptosis via the mitochondrial-dependent pathway.[4]

PI3K_Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Compound 4-Methylquinazolin-2-amine Compound->PI3K Inhibits Proliferation Cell Survival & Proliferation Downstream->Proliferation key_activation Activation key_inhibition Inhibition A B A->B C D C->D

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-Methylquinazolin-2-amine.

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible results. Given the heterocyclic nature of 4-Methylquinazolin-2-amine, dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[6]

Table 1: Compound Specifications

Property Value Source
Chemical Name 2-Amino-4-methylquinazoline [7]
CAS Number 6141-02-2 [7]
Molecular Formula C₉H₉N₃ [7]

| Molecular Weight | 159.19 g/mol |[7] |

Protocol 1: Stock Solution Preparation

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh a precise amount of 4-Methylquinazolin-2-amine powder (e.g., 1.59 mg).

  • Dissolution: Dissolve the powder in sterile, cell culture-grade DMSO to create a high-concentration stock solution. For example, dissolving 1.59 mg in 1 mL of DMSO yields a 10 mM stock solution.

    • Causality Note: A high concentration (e.g., 10 mM) minimizes the volume of DMSO added to cell cultures, preventing solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v).[6]

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, sterile cryovials to prevent repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.[8]

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A vehicle control, consisting of medium with the highest final concentration of DMSO used in the experiment, must be included in all assays.[9]

Experimental Protocols: A Step-by-Step Guide

This section outlines a logical workflow for the in vitro characterization of 4-Methylquinazolin-2-amine.

Protocol 2: Cell Culture and Maintenance

  • Cell Line Selection: Choose appropriate human cancer cell lines. Based on literature for related quinazoline compounds, HCT-116 (colorectal), MCF-7 (breast), and A549 (lung) are recommended starting points.[4][10]

  • Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase. Use Trypsin-EDTA for detachment of adherent cells.[11]

  • Quality Control: Ensure cell viability is >95% (via Trypan Blue exclusion) before seeding for any experiment. Regularly test for mycoplasma contamination.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability and proliferation.[9][12] This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.

MTT_Workflow node_seed 1. Seed Cells (96-well plate, 24h) node_treat 2. Compound Treatment (Serial dilutions + Controls) node_seed->node_treat node_incubate 3. Incubate (24, 48, or 72h) node_treat->node_incubate node_mtt 4. Add MTT Reagent (Incubate 3-4h) node_incubate->node_mtt node_solubilize 5. Solubilize Formazan (Add DMSO) node_mtt->node_solubilize node_read 6. Read Absorbance (570 nm) node_solubilize->node_read node_analyze 7. Analyze Data (Calculate % Viability, IC₅₀) node_read->node_analyze

Caption: Standard workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 4-Methylquinazolin-2-amine (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 4: Mechanism Validation (Western Blotting)

This protocol validates whether the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

WB_Workflow node_seed 1. Seed & Treat Cells (6-well plate, IC₅₀ conc.) node_lyse 2. Cell Lysis (RIPA buffer + inhibitors) node_seed->node_lyse node_quant 3. Protein Quantification (BCA Assay) node_lyse->node_quant node_sds 4. SDS-PAGE (Separate proteins by size) node_quant->node_sds node_transfer 5. Transfer (to PVDF membrane) node_sds->node_transfer node_block 6. Blocking (5% non-fat milk or BSA) node_transfer->node_block node_primary 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) node_block->node_primary node_secondary 8. Secondary Antibody Incubation (HRP-conjugated) node_primary->node_secondary node_detect 9. Detection (Chemiluminescence) node_secondary->node_detect node_analyze 10. Analysis (Densitometry) node_detect->node_analyze

Caption: Key steps in the Western Blotting workflow for pathway analysis.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with 4-Methylquinazolin-2-amine at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins like Akt for accurate detection.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[6]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins:

    • Phospho-Akt (Ser473)

    • Total Akt

    • A loading control (e.g., β-Actin or GAPDH)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal to determine the specific effect on phosphorylation.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 2: Example IC₅₀ Data Presentation

Cell Line Incubation Time (hours) IC₅₀ (µM) of 4-Methylquinazolin-2-amine
HCT-116 48 Example: 5.2
MCF-7 48 Example: 8.9
A549 48 Example: 12.4

| Normal Fibroblasts | 48 | Example: >50 |

Table 3: Example Western Blot Densitometry

Treatment p-Akt / Total Akt Ratio (Normalized to Vehicle)
Vehicle Control (DMSO) 1.00

| 4-Methylquinazolin-2-amine (IC₅₀) | Example: 0.35 |

Conclusion

This application note provides a robust and scientifically grounded framework for the in vitro evaluation of 4-Methylquinazolin-2-amine. The provided protocols, from basic cytotoxicity to mechanistic western blotting, offer a comprehensive approach to characterizing its potential as an anticancer agent targeting the PI3K/Akt pathway. Adherence to these detailed methodologies, including the use of appropriate controls and sound analytical practices, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.

References

  • Hiebel, M. A., et al. (2013). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Molecules, 18(7), 8293-8303. Available at: [Link]

  • Pharmaffiliates. (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine. Pharmaffiliates. Available at: [Link]

  • Chemsigma. 4-methylquinazolin-2-amine [6141-02-2]. Chemsigma. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2243. Available at: [Link]

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1855-1867. Available at: [Link]

  • Lee, H. Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7966-7981. Available at: [Link]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045931. Available at: [Link]

  • Zhang, X., et al. (2013). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Archiv der Pharmazie, 346(6), 427-436. Available at: [Link]

  • Wang, X., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(15), 6686-6703. Available at: [Link]

  • Kamal, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 27, 2383-2405. Available at: [Link]

  • De la Cotte, A., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 11(8), 956-969. Available at: [Link]

  • Chen, Y. L., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(14), 5368. Available at: [Link]

  • PubChem. 4-methyl-N-phenylquinazolin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Noto, A., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103350. Available at: [Link]

  • Barancelli, J., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1083-1092. Available at: [Link]

  • Lee, J., et al. (2014). Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands. Bioorganic & Medicinal Chemistry Letters, 24(21), 5023-5027. Available at: [Link]

  • Gwozdzinski, K., et al. (2021). Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin. Angewandte Chemie International Edition, 60(25), 13579-13584. Available at: [Link]

  • Aumsuwan, N., et al. (2011). Fabrication and selective functionalization of amine-reactive polymer multilayers on topographically patterned microwell cell culture arrays. Biomacromolecules, 12(7), 2695-2705. Available at: [Link]

  • The University of Texas Health Science Center at Houston. Biogenic Amine Neurotransmitters. Neuroscience Online. Available at: [Link]

Sources

Application of 4-Methylquinazolin-2-amine in kinase inhibitor assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 4-Methylquinazolin-2-amine Derivatives in Kinase Inhibitor Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, heterocyclic structure serves as an excellent scaffold for designing molecules that can potently and selectively interact with the ATP-binding site of various protein kinases.[2][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the quinazoline scaffold and function by inhibiting key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[2][6][7]

While 4-Methylquinazolin-2-amine itself is a foundational building block, its derivatives have been ingeniously optimized to create highly potent and selective kinase inhibitors.[8] This application note will focus on the utility of the 2-amino-4-methylquinazoline scaffold, using its successful development into potent Phosphoinositide 3-Kinase (PI3K) inhibitors as a primary example to illustrate its application in kinase inhibitor assays.[8] We will provide the scientific rationale behind assay design and detailed protocols for both biochemical and cell-based evaluation.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most quinazoline-based kinase inhibitors function as ATP-competitive inhibitors.[9][10] They are designed to mimic the adenine ring of ATP, allowing them to bind within the hydrophobic pocket of the kinase's active site. The quinazoline core typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in place, preventing ATP from binding and halting the phosphotransfer reaction.

Substitutions at various positions on the quinazoline ring allow for fine-tuning of potency and selectivity. For instance, in the case of 2-amino-4-methylquinazoline derivatives targeting PI3K, the 2-amino group can be modified to interact with specific residues, while the 4-methyl group occupies a hydrophobic pocket, enhancing binding affinity.[8]

Signaling Pathway Visualization

The diagram below illustrates the central role of PI3K in a critical cell signaling pathway. Inhibition of PI3K by a 2-amino-4-methylquinazoline derivative blocks the downstream signaling cascade, affecting cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates PDK1->AKT Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Activates Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Inhibitor 2-Amino-4-methylquinazoline Derivative Inhibitor->PI3K Inhibits Kinase_Inhibitor_Workflow Start Start: Synthesized Quinazoline Derivative BiochemAssay Step 1: In Vitro Biochemical Assay Start->BiochemAssay BiochemData Data: Enzymatic IC50 (Potency) BiochemAssay->BiochemData CellAssay Step 2: Cell-Based Pathway Assay BiochemData->CellAssay Potent compounds advance CellData Data: Cellular IC50 (Target Engagement) CellAssay->CellData PhenoAssay Step 3: Phenotypic Assay (e.g., Proliferation) CellData->PhenoAssay Active compounds advance PhenoData Data: GI50 (Anti-proliferative Effect) PhenoAssay->PhenoData End Lead Optimization or Further Studies PhenoData->End

Caption: Kinase inhibitor evaluation workflow.

Conclusion and Future Directions

The 2-amino-4-methylquinazoline scaffold represents a highly versatile and successful platform for the development of novel kinase inhibitors. The protocols detailed herein provide a robust framework for the initial characterization of such compounds, from direct enzymatic inhibition to cellular pathway modulation. Successful candidates from these assays can then be advanced to broader kinase selectivity profiling, anti-proliferative assays across various cell lines, and eventually to in vivo pharmacokinetic and efficacy studies. [8][11]The continued exploration and optimization of this and other quinazoline-based scaffolds hold significant promise for the future of targeted cancer therapy. [1]

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 527. [Link]

  • Castellano, S., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383. [Link]

  • Simple, direct, cell-based test for kinase inhibitor development. (2020). INiTS. [Link]

  • Castellano, S., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. IRPA (Institutional Research Product Archive) of the University of Padua. [Link]

  • Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 844. [Link]

  • Shaik, A., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Singh, V., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(9), e1900053. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Cell Based Kinase Assays. (2022). Luceome Biotechnologies. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2010). Methods in Molecular Biology, 641, 63-75. [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2025). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Lin, S., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(14), 6087-6109. [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2011). MedChemComm, 2(10), 987-992. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Molecules, 21(8), 1059. [Link]

  • Kumar, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18780. [Link]

Sources

Utilizing 4-Methylquinazolin-2-amine as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Utilizing 4-Methylquinazolin-2-amine as a Selective Chemical Probe for Phosphatidylinositol 3-Kinase (PI3K)

Abstract

The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. The development of selective chemical probes is paramount for the precise interrogation of PI3K biology and for the validation of its therapeutic potential. This guide details the application of 4-Methylquinazolin-2-amine, a potent and selective small molecule, as a chemical probe for PI3K. We provide a comprehensive overview of its mechanism of action, along with detailed, field-proven protocols for its use in both biochemical and cellular assays to investigate PI3K target engagement and downstream signaling.

Introduction: The Quinazoline Scaffold and PI3K Inhibition

The quinazoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3] Notably, many quinazoline derivatives have been developed as potent protein kinase inhibitors.[4][5][6] This is largely due to the scaffold's ability to mimic the adenine moiety of ATP, allowing it to competitively bind within the kinase ATP-binding pocket.[5][7] Several FDA-approved drugs, including gefitinib and erlotinib, leverage a 4-anilinoquinazoline core to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][8][9]

Recent research has expanded the utility of the quinazoline scaffold to other kinase families. A seminal study identified a series of 2-amino-4-methylquinazoline derivatives as highly potent inhibitors of Class I PI3Ks, demonstrating their potential in cancer treatment.[10] 4-Methylquinazolin-2-amine emerges from this class as a valuable chemical probe, a small molecule used to study the function of a specific protein target with high precision. This document serves as a practical guide for researchers to effectively utilize 4-Methylquinazolin-2-amine for the investigation of PI3K signaling.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K pathway is a central node in cellular signaling, transducing signals from receptor tyrosine kinases (RTKs) to downstream effectors that govern essential cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the plasma membrane, leading to Akt activation. Activated Akt then phosphorylates a multitude of substrates, including mTOR, to promote cell survival, growth, and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Probe 4-Methylquinazolin-2-amine Probe->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Validation_Workflow Start Start: 4-Methylquinazolin-2-amine Biochem Protocol 3.2: In Vitro Kinase Assay Start->Biochem Determine IC₅₀ CETSA Protocol 3.3: Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Confirm Target Engagement WB Protocol 3.4: Western Blot for Downstream Signaling CETSA->WB Verify On-Target Cellular Effect End Validated PI3K Probe WB->End

Caption: A logical workflow for the validation of 4-Methylquinazolin-2-amine as a PI3K chemical probe.

Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)

Principle: This assay quantifies the activity of recombinant PI3K by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The inhibitory potential of 4-Methylquinazolin-2-amine is determined by its ability to prevent ATP consumption.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 4-Methylquinazolin-2-amine (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methylquinazolin-2-amine in DMSO, starting from a 10 mM stock. Then, create intermediate dilutions in Assay Buffer.

  • Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 10 µL of a 2X PI3K enzyme/PIP2 substrate mix in Assay Buffer.

    • To initiate the reaction, add 10 µL of a 2.5X ATP solution (final concentration ~10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luciferase reaction.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "No Enzyme" control (100% inhibition) and the "DMSO" control (0% inhibition).

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results: 4-Methylquinazolin-2-amine is expected to inhibit PI3Kα activity in a dose-dependent manner.

CompoundTargetIC₅₀ (nM) [Hypothetical]
4-Methylquinazolin-2-aminePI3Kα25
Control PI3K InhibitorPI3Kα10
Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify direct target engagement in a cellular environment. The binding of a ligand, such as our probe, stabilizes the target protein, leading to an increase in its melting temperature (Tₘ). This shift in thermal stability is detected by quantifying the amount of soluble protein remaining after heat shock.

Materials:

  • Cancer cell line with active PI3K signaling (e.g., MCF-7, A549)

  • 4-Methylquinazolin-2-amine

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or 10 µM 4-Methylquinazolin-2-amine for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in Lysis Buffer.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler.

  • Separation of Aggregates: Cool the samples at room temperature for 3 minutes, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble, stable protein fraction) and prepare for Western blot analysis.

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the PI3Kα subunit and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for PI3Kα at each temperature for both vehicle and probe-treated samples.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (40°C).

    • Plot the normalized intensities against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tₘ. A shift in the curve to the right for the probe-treated sample indicates target engagement.

Expected Results: Treatment with 4-Methylquinazolin-2-amine should result in a rightward shift of the PI3Kα melting curve, indicating stabilization of the protein.

TreatmentTargetTₘ (°C) [Hypothetical]ΔTₘ (°C)
Vehicle (DMSO)PI3Kα48.5-
4-Methylquinazolin-2-aminePI3Kα52.0+3.5
Protocol: Western Blot for Downstream Signaling

Principle: To confirm that the probe inhibits PI3K function in cells, we can measure the phosphorylation status of a key downstream effector, Akt. Inhibition of PI3K will prevent the generation of PIP3, leading to a decrease in the phosphorylation of Akt at Serine 473.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 4-Methylquinazolin-2-amine

  • Serum-free medium and complete medium

  • Growth factor (e.g., Insulin or EGF)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 12-16 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with increasing concentrations of 4-Methylquinazolin-2-amine (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin) for 15 minutes to robustly activate the PI3K pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensity for phospho-Akt and normalize it to the total Akt signal to determine the extent of pathway inhibition.

Expected Results: 4-Methylquinazolin-2-amine should decrease the level of phosphorylated Akt (Ser473) in a dose-dependent manner, confirming its on-target effect on the PI3K signaling pathway in cells.

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. A positive result in the in vitro kinase assay (Protocol 3.2) should be predictive of target engagement in the CETSA experiment (Protocol 3.3). In turn, confirmed target engagement should directly correlate with the observed downstream pathway modulation seen by Western blot (Protocol 3.4). A compound that is potent biochemically, demonstrates target stabilization in cells, and inhibits downstream signaling provides a high degree of confidence that it is a trustworthy probe for the intended target.

Conclusion

4-Methylquinazolin-2-amine represents a valuable chemical tool for the study of PI3K biology. Its favorable physicochemical properties and potent, on-target activity make it well-suited for a range of applications in cancer research and drug development. By following the detailed protocols and validation workflow outlined in this guide, researchers can confidently employ this probe to dissect the complex roles of PI3K signaling in health and disease.

References

  • ResearchGate. (2024). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. Available at: [Link] [1]2. MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Available at: [Link] [2]3. ScienceDirect. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available at: [Link] [4]4. PubMed Central. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link] [11]5. Wikipedia. (2023). Quinazoline. Available at: [Link] [5]6. MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link] [12]7. ACS Publications. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link] [10]8. Taylor & Francis Online. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Available at: [Link] [13]9. MDPI. (2019). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Available at: [Link] [8]10. ResearchGate. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Available at: [Link] [9]11. PubMed Central. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link] [3]12. MDPI. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link] [14]13. MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link] [15]14. ACS Publications. (2024). Journal of Medicinal Chemistry Ahead of Print. Available at: [Link] [16]15. PubMed Central. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Available at: [Link] [6]18. MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

Sources

The Versatile Scaffold: A Guide to 4-Methylquinazolin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of the 4-methylquinazolin-2-amine scaffold. With full editorial control, this guide is structured to provide a comprehensive understanding of this privileged core, from its fundamental synthesis to its broad applications in modern medicinal chemistry. We will delve into the causality behind experimental choices and provide self-validating protocols, all grounded in authoritative scientific literature.

Introduction: The Quinazoline Core and the Significance of 4-Methylquinazolin-2-amine

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This "privileged scaffold" is present in numerous approved drugs and clinical candidates, demonstrating its versatility in interacting with a wide array of biological targets.[2] The 4-aminoquinazoline core, in particular, is a well-established pharmacophore in the development of kinase inhibitors.[3][4]

Within this important class of compounds, the 4-methylquinazolin-2-amine scaffold offers a unique combination of structural features that make it an attractive starting point for drug discovery. The 2-amino group provides a key vector for chemical modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. The 4-methyl group can influence the molecule's conformation and interaction with target proteins, often contributing to enhanced activity and selectivity. This guide will explore the synthesis, derivatization, and therapeutic applications of this promising scaffold.

Part 1: Synthesis of the Core Scaffold

A robust and efficient synthesis of the 4-methylquinazolin-2-amine core is paramount for any drug discovery program. Several methods have been reported, with the cyclocondensation of 2-aminoacetophenone with a source of the C2-N fragment being the most common approach.

Protocol 1: Synthesis of 4-Methylquinazolin-2-amine from 2-Aminoacetophenone and Cyanamide

This protocol describes a two-step synthesis that first forms the 2-amino-4-methylquinazoline intermediate, which is then guanidinylated. For the purpose of this guide, we will focus on the synthesis of the key intermediate, 4-methylquinazolin-2-amine.

Workflow for the Synthesis of 4-Methylquinazolin-2-amine

A 2-Aminoacetophenone C Reaction Mixture (Fusion at 150-170°C) A->C B Cyanamide B->C D Dissolution in Hot Water C->D Cooling E Neutralization (e.g., Na2CO3) D->E F Precipitation of Free Base E->F G Filtration and Washing F->G H Recrystallization (Ethanol) G->H I Pure 4-Methylquinazolin-2-amine H->I

Caption: Synthesis of 4-methylquinazolin-2-amine from 2-aminoacetophenone.

Materials:

  • 2-Aminoacetophenone

  • Cyanamide

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq) and cyanamide (1.2 eq).

  • Fusion: Heat the mixture in an oil bath at 150-170 °C for 30-60 minutes. The reaction is vigorous and evolves ammonia.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the resulting solid in hot water.

    • Neutralize the solution with a saturated aqueous solution of sodium carbonate to precipitate the free base of 4-methylquinazolin-2-amine.

  • Purification:

    • Collect the precipitate by filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the crude product from ethanol to obtain pure 4-methylquinazolin-2-amine.

Expertise & Experience: The fusion reaction is a classic and effective method for the synthesis of 2-aminoquinazolines. The high temperature drives the cyclocondensation reaction. Careful neutralization is crucial to ensure complete precipitation of the product. Recrystallization from ethanol is an effective method for obtaining a highly pure product.

Part 2: Derivatization of the 4-Methylquinazolin-2-amine Scaffold

The 2-amino group of the 4-methylquinazolin-2-amine scaffold is a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). Common derivatization strategies include N-acylation, reductive amination, and cross-coupling reactions.

Protocol 2: N-Acylation of 4-Methylquinazolin-2-amine

N-acylation is a straightforward method to introduce amide functionalities, which can form key hydrogen bond interactions with biological targets.[5]

Workflow for N-Acylation

A 4-Methylquinazolin-2-amine C Reaction Mixture (Base, Solvent) A->C B Acyl Chloride or Carboxylic Acid B->C D Reaction at RT or Elevated Temp. C->D E Aqueous Work-up D->E F Extraction E->F G Purification (Chromatography) F->G H N-Acylated Product G->H

Caption: General workflow for the N-acylation of 4-methylquinazolin-2-amine.

Materials:

  • 4-Methylquinazolin-2-amine

  • Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure (using an acyl chloride):

  • Reaction Setup: Dissolve 4-methylquinazolin-2-amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base such as triethylamine (1.2 eq) to the solution and stir.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing a variety of alkyl or arylalkyl groups at the 2-amino position.[6] This reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[7]

Workflow for Reductive Amination

A 4-Methylquinazolin-2-amine C Reaction Mixture (Solvent, Acid Catalyst) A->C B Aldehyde or Ketone B->C D Imine/Iminium Ion Formation C->D E Reducing Agent (e.g., NaBH(OAc)3) D->E F Reduction E->F G Work-up and Purification F->G H N-Alkylated Product G->H

Caption: Reductive amination of 4-methylquinazolin-2-amine.

Materials:

  • 4-Methylquinazolin-2-amine

  • Aldehyde or Ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol)

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a solution of 4-methylquinazolin-2-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 4: Suzuki Cross-Coupling of Halogenated Derivatives

For further diversification, the quinazoline core itself can be functionalized. A common strategy involves the introduction of a halogen atom, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds with various aryl or heteroaryl partners.[8]

Workflow for Suzuki Coupling

cluster_0 Precursor Synthesis cluster_1 Suzuki Coupling A Halogenated Anthranilic Acid B Synthesis of Halogenated 4-Methylquinazolin-2-amine A->B C Halogenated 4-Methylquinazolin-2-amine E Reaction Mixture (Pd Catalyst, Base, Solvent) C->E D Boronic Acid/Ester D->E F Heating E->F G Work-up and Purification F->G H Arylated/Heteroarylated Product G->H

Caption: Synthesis of arylated derivatives via Suzuki coupling.

Materials for Suzuki Coupling:

  • Halogenated 4-methylquinazolin-2-amine derivative (e.g., 6-bromo-4-methylquinazolin-2-amine)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane/water, DME/water, toluene)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated 4-methylquinazolin-2-amine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Degassing and Solvent Addition: Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon) several times. Then, add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Part 3: Applications in Medicinal Chemistry

Derivatives of the 4-methylquinazolin-2-amine scaffold have shown promise in a variety of therapeutic areas, most notably in oncology, but also in inflammatory and infectious diseases.

Application 1: Kinase Inhibitors in Oncology

The 4-aminoquinazoline scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9]

The PI3K signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target. A series of 2-amino-4-methylquinazoline derivatives have been developed as highly potent class I PI3K inhibitors.[10]

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Antiproliferative Activity (NCI-H460, GI₅₀, nM)
19 0.251.20.230.87120
20 0.231.10.210.81110
37 0.311.50.281.1150
43 0.281.30.250.95130
Data synthesized from Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment.[10]

Structure-Activity Relationship (SAR) Insights for PI3K Inhibition:

  • The 2-amino group serves as a key attachment point for moieties that occupy the affinity pocket of the PI3K enzyme.

  • The 4-methyl group is well-tolerated and may contribute to favorable interactions within the ATP-binding site.

  • Modifications to the substituent at the 2-amino position have a significant impact on potency and selectivity against different PI3K isoforms.

The 4-anilinoquinazoline scaffold is the basis for several approved EGFR inhibitors. By analogy, derivatives of 4-methylquinazolin-2-amine can be designed to target these and other receptor tyrosine kinases. Some 4-anilinoquinazoline derivatives have been developed as dual EGFR and VEGFR-2 inhibitors with hypoxia-selective activity.[11]

Application 2: Antimicrobial Agents

The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents.[12][13]

Derivatives of 2-amino-4-methylquinazoline have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a series of N-(4-substituted benzylidene)-2-(2-aminothiazol-4-yl)-6-methylquinazolin-3(4H)-amines and their oxazolyl analogs have shown promising antimicrobial properties.[12]

Application 3: Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Quinazoline derivatives have been investigated for their anti-inflammatory properties.[10][14] The mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways. While specific studies on 4-methylquinazolin-2-amine as an anti-inflammatory agent are less common, the broader class of quinazolines shows potential in this area.

Application 4: Agents for Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands.[15] The quinazoline scaffold has been explored for its potential to modulate various targets implicated in Alzheimer's, including cholinesterases and monoamine oxidases.[16] The versatility of the 4-methylquinazolin-2-amine scaffold makes it a candidate for the design of novel agents for these complex diseases.

Conclusion

The 4-methylquinazolin-2-amine scaffold represents a valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the amenability of the 2-amino group to a wide range of chemical modifications provide a robust framework for the generation of diverse compound libraries. The demonstrated activity of its derivatives against key therapeutic targets, particularly in oncology, highlights its potential for the development of novel therapeutics. This guide provides a solid foundation of protocols and insights to empower researchers to effectively utilize the 4-methylquinazolin-2-amine scaffold in their drug discovery endeavors.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ([Link])

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ([Link])

  • Synthesis of Some Thiazolyl and Oxazolyl Quinazoline Derivatives as Potential Anti-Microbial Agents. ([Link])

  • Strategies for access to 2-aminoquinazolines. ([Link])

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. ([Link])

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. ([Link])

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. ([Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. ([Link])

  • Optimization of Synthesis Process of 4- Methylquinazoline. ([Link])

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. ([Link])

  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. ([Link])

  • Use of quinazoline derivatives for neurodegenerative diseases. ([Link])

  • 2‐aminoquinazolin‐4(3H)‐one catalyzed reductive amination approach for the synthesis of the tertiary amine. ([Link])

  • Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. ([Link])

  • Reductive Amination - Common Conditions. ([Link])

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ([Link])

  • Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. ([Link])

  • Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones. ([Link])

  • Reductive Amination, and How It Works. ([Link])

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ([Link])

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ([Link])

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. ([Link])

  • N-Acylation Reactions of Amines. ([Link])

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. ([Link])

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ([Link])

  • Preparation of N-acylated amines. ([Link])

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ([Link])

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. ([Link])

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ([Link])

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ([Link])

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. ([Link])

  • Inhibition of tested derivatives and reference drugs against both isoforms of human MAO (hMAO) enzymes. ([Link])

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ([Link])

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ([Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ([Link])

  • Synthesis of 4-aminoquinazoline derivatives. ([Link])

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. ([Link])

  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ([Link])

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its planar structure and synthetic tractability have made it a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2][3] Notably, FDA-approved drugs such as gefitinib and erlotinib, which are potent kinase inhibitors, feature the quinazoline core.[2][3] The compound 4-Methylquinazolin-2-amine serves as a key building block and a promising lead structure for the discovery of novel modulators of various cellular pathways. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving 4-Methylquinazolin-2-amine and its analogs. As a Senior Application Scientist, the following protocols and insights are grounded in established principles of HTS and the known biological landscape of quinazoline-based compounds. We will explore both target-based and phenotypic screening approaches, providing detailed methodologies to empower your discovery campaigns.

Physicochemical Properties of 4-Methylquinazolin-2-amine for HTS

Before embarking on an HTS campaign, a thorough understanding of the physicochemical properties of the compound of interest is paramount for robust assay development and to mitigate potential artifacts.

PropertyValueSource
Molecular Formula C9H9N3PubChem CID: 269325[4]
Molecular Weight 159.19 g/mol ChemicalBook[5]
Melting Point 159-160 °CChemicalBook[5]
pKa 5.65 ± 0.10ChemicalBook[5]
LogP (Predicted) 1.4PubChem CID: 241520[6]

These properties suggest that 4-Methylquinazolin-2-amine has favorable characteristics for cell-based and biochemical assays. Its relatively low molecular weight adheres to Lipinski's rule of five, and its predicted LogP indicates good solubility, which is crucial for preventing compound aggregation—a common source of false positives in HTS.[6]

Target-Based HTS Approaches

Given that the quinazoline scaffold is a well-established "kinase hinge-binder," a logical starting point for an HTS campaign with 4-Methylquinazolin-2-amine is to screen it against a panel of protein kinases.[3][7] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[8]

Biochemical Kinase Inhibition Assay: A TR-FRET Approach

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and widely used format for HTS due to their high sensitivity and low background interference.[9] This protocol describes a generalized TR-FRET assay to identify inhibitors of a target kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Plating: Dispense 50 nL of 4-Methylquinazolin-2-amine in DMSO into 384-well plates. add_kinase Add Kinase/Substrate Mix: Add 5 µL of kinase and biotinylated peptide substrate solution. compound_prep->add_kinase reagent_prep Reagent Preparation: Prepare kinase, substrate, and ATP solutions in appropriate assay buffer. reagent_prep->add_kinase incubate1 Incubate for 15 min at room temperature. add_kinase->incubate1 add_atp Initiate Reaction: Add 5 µL of ATP solution. incubate1->add_atp incubate2 Incubate for 60 min at room temperature. add_atp->incubate2 add_detection Add Detection Reagents: Add 5 µL of Eu-labeled anti-phospho-antibody and SA-APC. incubate2->add_detection incubate3 Incubate for 60 min at room temperature (dark). add_detection->incubate3 read_plate Data Acquisition: Read plate on a TR-FRET compatible reader (Ex: 320 nm, Em: 620 nm & 665 nm). incubate3->read_plate calculate_ratio Calculate TR-FRET Ratio: (665 nm / 620 nm) read_plate->calculate_ratio determine_inhibition Determine % Inhibition: Relative to controls. calculate_ratio->determine_inhibition

Caption: Generalized workflow for a TR-FRET-based kinase inhibition assay.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 4-Methylquinazolin-2-amine (in 100% DMSO) or DMSO for controls into a low-volume 384-well assay plate.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase (e.g., EGFR, VEGFR2) and a biotinylated peptide substrate in kinase assay buffer.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of ATP solution (at the Km concentration for the specific kinase) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Protein-Protein Interaction (PPI) Inhibition Assay

Many cellular processes are regulated by protein-protein interactions (PPIs), making them an attractive, albeit challenging, class of drug targets.[10][11] Given the structural diversity of quinazoline derivatives, screening for PPI inhibitors is a worthwhile endeavor. A catalytic enzyme-linked click chemistry assay (cat-ELCCA) is an innovative and sensitive method suitable for HTS of PPIs involving full-length proteins.[10]

G cluster_binding Protein Interaction cluster_capture Capture & Click Reaction cluster_detection Signal Amplification proteinA Protein A (Biotinylated) proteinB Protein B (Azide-modified) proteinA->proteinB Binding click_reagent Click Reagent: Alkyne-HRP proteinB->click_reagent Click Chemistry compound 4-Methylquinazolin-2-amine compound->proteinA Inhibition streptavidin_plate Streptavidin-coated Plate streptavidin_plate->proteinA Capture substrate HRP Substrate (e.g., TMB) click_reagent->substrate Catalysis signal Colorimetric Signal substrate->signal

Caption: Principle of the PPI cat-ELCCA for HTS.

  • Protein Preparation: Biotinylate "Protein A" and introduce an azide modification to "Protein B" using standard bioconjugation techniques.

  • Compound Plating: Dispense 50 nL of 4-Methylquinazolin-2-amine or controls into a 384-well plate.

  • Protein Incubation: Add a pre-incubated mixture of biotinylated Protein A and azide-modified Protein B to the wells. Incubate for 1-2 hours at room temperature to allow for PPI inhibition.

  • Capture: Transfer the mixture to a streptavidin-coated 384-well plate and incubate for 1 hour to capture the biotinylated Protein A and any associated Protein B.

  • Washing: Wash the plate to remove unbound proteins.

  • Click Reaction: Add a solution containing an alkyne-modified horseradish peroxidase (HRP) and a copper(I) catalyst. Incubate for 1 hour to allow the "click" reaction between the azide on Protein B and the alkyne on HRP.

  • Washing: Wash the plate to remove unreacted alkyne-HRP.

  • Detection: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal using a plate reader. A decrease in signal indicates inhibition of the PPI.

Phenotypic Screening: An Unbiased Approach

Phenotypic screening offers a powerful, target-agnostic approach to drug discovery, identifying compounds that induce a desired cellular phenotype without prior knowledge of the molecular target.[12][13] This is particularly useful when the precise mechanism of action of a compound class is not fully elucidated.

High-Content Imaging for Cell Viability and Apoptosis

High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to characterize the effects of a compound.[13][14] This protocol describes a multiplexed assay to assess the impact of 4-Methylquinazolin-2-amine on cell viability, nuclear morphology, and caspase activation in a cancer cell line (e.g., A549 lung carcinoma).

G cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis cluster_data Data Interpretation seed_cells Seed Cells: Plate A549 cells in 384-well imaging plates. incubate1 Incubate for 24 hours. seed_cells->incubate1 add_compound Compound Treatment: Add 4-Methylquinazolin-2-amine at various concentrations. incubate1->add_compound incubate2 Incubate for 48-72 hours. add_compound->incubate2 add_stains Add Multiplex Stains: Hoechst 33342 (Nuclei) CellEvent Caspase-3/7 (Apoptosis) Calcein AM (Viability) incubate2->add_stains incubate3 Incubate for 30 min. add_stains->incubate3 acquire_images Image Acquisition: Acquire images on a high-content imaging system. incubate3->acquire_images analyze_images Image Analysis: Segment cells and quantify parameters (cell count, nuclear size, caspase intensity). acquire_images->analyze_images generate_profiles Generate Phenotypic Profiles: Create multiparametric profiles for each compound concentration. analyze_images->generate_profiles identify_hits Identify Hits: Compounds inducing desired phenotypes (e.g., selective apoptosis in cancer cells). generate_profiles->identify_hits

Caption: Workflow for a high-content phenotypic screening assay.

  • Cell Seeding: Seed a cancer cell line (e.g., A549) into 384-well, black-walled, clear-bottom imaging plates at an appropriate density. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat cells with a concentration gradient of 4-Methylquinazolin-2-amine. Include appropriate controls (DMSO vehicle and a known apoptosis inducer like staurosporine).

  • Incubation: Incubate the plates for a duration relevant to the expected biological effect (e.g., 48-72 hours).

  • Staining: Add a multiplex staining solution containing:

    • Hoechst 33342: To stain cell nuclei for counting and morphological analysis.

    • CellEvent™ Caspase-3/7 Green Detection Reagent: A fluorogenic substrate that detects activated caspase-3/7, a hallmark of apoptosis.

    • Calcein AM: A dye that stains viable cells green, assessing cell membrane integrity.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for each dye.

  • Image Analysis: Use image analysis software to segment the images, identify individual cells, and quantify various parameters such as:

    • Total cell count (from Hoechst)

    • Nuclear area and intensity

    • Percentage of caspase-3/7 positive cells

    • Intensity of Calcein AM staining

  • Hit Identification: Identify compounds that induce a specific phenotype, such as a dose-dependent increase in caspase-3/7 activation without a significant immediate loss of membrane integrity, indicating selective apoptosis.

Data Analysis and Hit Validation

A critical component of any HTS campaign is rigorous data analysis and a well-defined hit validation cascade.

ParameterDescriptionRecommended Value
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.> 0.5 for a robust assay[15]
Signal-to-Background (S/B) The ratio of the signal from the negative control to the signal from the positive control.> 2 (assay dependent)
Hit Confirmation Re-testing of primary hits from a freshly prepared sample of the compound.N/A
Dose-Response Analysis Testing confirmed hits at multiple concentrations to determine potency (IC50/EC50).N/A
Secondary Assays Orthogonal assays to confirm the mechanism of action and rule out assay artifacts.N/A

Conclusion

4-Methylquinazolin-2-amine represents a valuable chemical scaffold for high-throughput screening campaigns aimed at discovering novel therapeutic agents. The protocols outlined in this document provide a robust framework for initiating such campaigns, encompassing both target-based and phenotypic approaches. By leveraging established HTS technologies such as TR-FRET and high-content imaging, researchers can effectively probe the biological activity of this promising compound and its analogs. A commitment to rigorous assay validation and a systematic hit confirmation process will be crucial for the success of these drug discovery endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 4-(Quinazolin-2-yl)phenol Derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 269325, 4-Methyl-2-quinazolinamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118714785, 4-methyl-N-phenylquinazolin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374531, 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(piperazin-1-yl)-xanthine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions. ACS Chemical Biology, 14(1), 13-21.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 4-Methoxyquinolin-7-amine as a Kinase Inhibitor.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241520, 4-Methylquinazoline. Retrieved from [Link]

  • Shults, M. D., Janes, K. A., Lhadon, T., & Yaffe, M. B. (2007). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6268–6272.
  • Colas, P. (2008). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Current Drug Discovery Technologies, 5(2), 71-79.
  • Roush, W. R., et al. (2018). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 293(11), 3975-3983.
  • Gestwicki, J. E., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 293(11), 3975-3983.
  • Nguyen, T. T., et al. (2018). Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. Chemistry & Biodiversity, 15(5), e1800027.
  • Rohban, M. H., et al. (2017). Selection of optimal cell lines for high-content phenotypic screening. Cell Chemical Biology, 24(12), 1465-1474.e4.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(22), 8008.
  • De Leo, E., et al. (2020). Cell-Based Phenotypic Drug Screening Identifies Luteolin as Candidate Therapeutic for Nephropathic Cystinosis. Journal of the American Society of Nephrology, 31(9), 2093-2107.
  • International Journal of Innovative Research in Technology. (2023). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT, 10(1), 1-15.
  • Pharmaffiliates. (n.d.). (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine. Retrieved from [Link]

  • Way, G. P., et al. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. bioRxiv.
  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(11), 4475.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.
  • Gholampour, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89.
  • Wang, Y., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.

Sources

Application Notes and Protocols for the Dissolution of 4-Methylquinazolin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylquinazolin-2-amine is a heterocyclic organic compound belonging to the quinazoline class. The quinazoline scaffold is a prominent feature in numerous biologically active molecules, with applications in medicinal chemistry as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The efficacy of any compound in biological assays is contingent on its proper dissolution and stability in the chosen solvent system. Due to the generally low aqueous solubility of many quinazoline derivatives, establishing a robust dissolution protocol is a critical preliminary step for any in vitro or in vivo studies.[3][4]

This comprehensive guide provides detailed protocols and technical insights for the dissolution of 4-Methylquinazolin-2-amine for use in a variety of biological assays. The methodologies outlined herein are designed to ensure compound stability and maximize reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Methylquinazolin-2-amine

A foundational understanding of the physicochemical properties of 4-Methylquinazolin-2-amine is essential for the development of an effective dissolution strategy.

PropertyValueSource
CAS Number 6141-02-2[Vendor Data]
Molecular Formula C₉H₉N₃[Vendor Data]
Molecular Weight 159.19 g/mol [Vendor Data]
Appearance White to off-white crystalline powder[4]
Melting Point 159-160 °C[Vendor Data]
Predicted pKa 5.65 ± 0.10[Vendor Data]

The predicted pKa suggests that the solubility of 4-Methylquinazolin-2-amine may be influenced by the pH of the aqueous medium. However, for most cell-based and biochemical assays conducted at or near physiological pH (7.2-7.4), the compound is likely to exhibit poor aqueous solubility.

Solvent Selection and Rationale

The selection of an appropriate solvent is the most critical step in preparing 4-Methylquinazolin-2-amine for biological evaluation. The ideal solvent should fully dissolve the compound at a high concentration to create a stock solution, be miscible with the aqueous assay medium, and exhibit low toxicity to the biological system at the final working concentration.

Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with a remarkable ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility.[5] It is the most commonly used solvent for the initial dissolution of test compounds in drug discovery and is compatible with most in vitro assays when diluted to a final concentration of ≤0.5%. For a structurally similar compound, 2-Methylquinazolin-4-ol, a solubility of 50 mg/mL in DMSO has been reported, suggesting that 4-Methylquinazolin-2-amine is also likely to be highly soluble in this solvent.[6]

Alternative Solvent: N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF) is another polar aprotic solvent that can be used as an alternative to DMSO. Studies on some pyrazolo quinazoline derivatives have indicated a higher solubility in DMF compared to other organic solvents.[7] However, DMF is generally more toxic than DMSO and should be used with caution, ensuring the final concentration in the assay is minimized.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock and working solutions of 4-Methylquinazolin-2-amine.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 4-Methylquinazolin-2-amine in DMSO. This concentration is a common starting point for most in vitro screening campaigns.

Materials:

  • 4-Methylquinazolin-2-amine (powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare the Vial: Place a sterile amber glass vial on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh out 1.59 mg of 4-Methylquinazolin-2-amine into the tared vial.

  • Add DMSO: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear and free of any precipitate.

  • Storage: Store the stock solution at -20°C in a desiccated environment. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for a typical cell-based assay.

Materials:

  • 10 mM stock solution of 4-Methylquinazolin-2-amine in DMSO

  • Sterile, complete cell culture medium or appropriate assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM intermediate solution.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your assay. For example, in a 96-well plate, you can perform a 1:10 serial dilution by adding 10 µL of the higher concentration to 90 µL of medium in the next well.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.

Solution Stability and Storage

Solution TypeStorage TemperatureRecommended DurationRationale and Considerations
DMSO Stock Solution -20°CUp to 6 monthsStore in tightly sealed, amber vials to protect from light and moisture. Aliquoting is highly recommended to minimize freeze-thaw cycles.[8][9]
Aqueous Working Solutions 2-8°CPrepare fresh dailyThe stability of the compound in aqueous media is generally lower than in DMSO. It is best practice to prepare working solutions immediately before use.[10]

For long-term studies, it is advisable to perform a stability study under your specific experimental conditions. This can be achieved by analyzing the purity of the stock solution over time using techniques such as High-Performance Liquid Chromatography (HPLC).[8][9]

Visualizations

Workflow for Dissolving 4-Methylquinazolin-2-amine

G cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation weigh Weigh 1.59 mg of 4-Methylquinazolin-2-amine add_dmso Add 1.0 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate until fully dissolved add_dmso->dissolve store_stock Store at -20°C in aliquots dissolve->store_stock thaw Thaw stock solution aliquot store_stock->thaw intermediate_dilution Prepare intermediate dilution in aqueous buffer/medium thaw->intermediate_dilution serial_dilution Perform serial dilutions to final concentrations intermediate_dilution->serial_dilution add_to_assay Add to biological assay serial_dilution->add_to_assay

Caption: Workflow for the preparation of 4-Methylquinazolin-2-amine solutions.

Decision Tree for Solvent Selection

G start Start: Dissolve 4-Methylquinazolin-2-amine dmso Try DMSO start->dmso dissolved_dmso Fully Dissolved? dmso->dissolved_dmso use_dmso Proceed with DMSO (Recommended) dissolved_dmso->use_dmso Yes dmf Try DMF dissolved_dmso->dmf No dissolved_dmf Fully Dissolved? dmf->dissolved_dmf use_dmf Proceed with DMF (Caution: Higher Toxicity) dissolved_dmf->use_dmf Yes troubleshoot Troubleshoot: - Increase solvent volume - Gentle warming - Sonication dissolved_dmf->troubleshoot No

Caption: Decision-making process for selecting a primary solvent.

Conclusion

The successful implementation of biological assays with 4-Methylquinazolin-2-amine relies heavily on the proper preparation of the compound solutions. The protocols outlined in this guide, centered on the use of DMSO as the primary solvent, provide a robust framework for achieving consistent and reliable results. It is crucial to adhere to best practices for handling and storage to maintain the integrity of the compound throughout the experimental process. While the provided protocols are based on established methodologies for similar compounds, researchers are encouraged to perform their own solubility and stability assessments to optimize conditions for their specific experimental needs.

References

  • Solubility of Things. (n.d.). Quinazoline derivative. [Link][4]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link][7]

  • Veerapandian, M., et al. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19(3), 283-298.
  • European Medicines Agency. (2024). In-Use stability testing FAQ. [Link][10]

  • PubChem. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-4-methylquinazolin-2-amine. [Link]

  • Ali, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Taibah University for Science, 10(6), 834-844. [Link][8]

  • Ali, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Taibah University for Science, 10(6), 834-844. [Link][9]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][5]

  • Patel, M. J., et al. (2012). Stress degradation studies on citicoline sodium and development of a validated stability-indicating HPLC assay.
  • European Patent Office. (1994). 4-Aminoquinazoline derivatives, and their use as medicine. [11]

Sources

Application Notes & Protocols: A Guide to Antimicrobial Activity Screening of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Antimicrobial Discovery

The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and, critically, antimicrobial properties.[1][2][3][4][5][6] The emergence of multidrug-resistant (MDR) microbial strains presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action.[2][7]

This document provides a detailed guide for the evaluation of 4-Methylquinazolin-2-amine , a specific quinazoline derivative, for its potential antimicrobial efficacy. We present a suite of robust, validated protocols designed to quantify its activity against a panel of clinically relevant microorganisms. The methodologies detailed herein—broth microdilution for Minimum Inhibitory Concentration (MIC), agar disk diffusion for qualitative screening, and subsequent determination of Minimum Bactericidal Concentration (MBC)—form the cornerstone of modern antimicrobial susceptibility testing (AST).[8][9][10][11] Adherence to these standardized protocols is essential for generating reproducible and comparable data, a critical first step in the journey from a promising compound to a potential therapeutic agent.[12]

Foundational Concepts in Antimicrobial Susceptibility Testing

Before proceeding to experimental protocols, it is crucial to understand the key metrics used to define a compound's antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible in-vitro growth of a microorganism under standardized conditions.[8][12][13] It is the primary quantitative indicator of a compound's potential efficacy and is determined using dilution methods.[14][15]

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates the concentration required to inhibit growth (a bacteriostatic effect), the MBC defines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9][16][17] Determining the MBC is a critical secondary step to differentiate between bacteriostatic and bactericidal agents.[10][18] An agent is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[10][17]

  • Zone of Inhibition (Disk Diffusion): The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used for rapid screening.[11] An antibiotic-impregnated disk placed on an agar lawn inoculated with bacteria will create a concentration gradient as it diffuses into the medium. If the organism is susceptible, a clear circular area of no growth, the "zone of inhibition," will appear around the disk.[11][19][20] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Preparation of 4-Methylquinazolin-2-amine for Screening

The accurate preparation of the test compound is a prerequisite for reliable screening results. 4-Methylquinazolin-2-amine can be synthesized via several established routes, often using precursors such as 2-aminoacetophenone.[21][22][23] For the purposes of biological screening, the purity of the compound should be verified (e.g., via NMR, LC-MS) prior to use.

Protocol 1: Preparation of Stock Solution

The poor aqueous solubility of many organic compounds, including quinazoline derivatives, necessitates the use of an organic solvent to create a high-concentration stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing power and relatively low toxicity to microorganisms at the final concentrations used in assays.

  • Stock Concentration: Accurately weigh a precise amount of 4-Methylquinazolin-2-amine powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~50 mM).

    • Scientist's Note: A high stock concentration minimizes the amount of DMSO carried over into the assay wells, preventing solvent-induced antimicrobial effects or growth inhibition. The final concentration of DMSO in the assay should ideally not exceed 1-2%.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.[8]

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing smaller-volume aliquots.

Experimental Protocols for Antimicrobial Screening

The following protocols provide step-by-step methodologies for determining the MIC, MBC, and qualitative susceptibility via disk diffusion.

Broth Microdilution Method for MIC Determination

This is the gold-standard quantitative method for determining a compound's MIC value.[2][24] It is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and strains.[25]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock Solution D Perform 2-Fold Serial Dilution of Compound A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense Sterile Broth into 96-Well Plate C->D D->E F Incubate Plate (e.g., 37°C, 18-24h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • 4-Methylquinazolin-2-amine stock solution (e.g., 10 mg/mL in DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[2]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[26]

  • Compound Dilution:

    • Add 100 µL of the 4-Methylquinazolin-2-amine stock solution (appropriately pre-diluted from the main stock in CAMHB to achieve the desired starting concentration) to the first well of a test row. This creates the highest concentration (e.g., 256 µg/mL).

    • Using a multichannel pipette, mix the contents of the first well by pipetting up and down, then transfer 100 µL to the second well.[8][26]

    • Repeat this two-fold serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.[26] This will create a gradient of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).

  • Control Wells:

    • Column 11: Growth Control (100 µL CAMHB + 100 µL inoculum, no compound).

    • Column 12: Sterility Control (200 µL CAMHB only, no inoculum or compound).[8][14]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final target inoculum of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Within 15-30 minutes of preparation, add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each well will be 200 µL, and the final inoculum density will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Result Interpretation:

    • After incubation, confirm that the sterility control well (column 12) is clear and the growth control well (column 11) is distinctly turbid.

    • Visually inspect the test wells. The MIC is the lowest concentration of 4-Methylquinazolin-2-amine that shows no visible turbidity (i.e., the first clear well in the dilution series).[8][14]

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a rapid visual assessment of antimicrobial activity.

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate to Create a Confluent Lawn A->B D Place Disks on Inoculated Agar Surface B->D C Impregnate Sterile Disks with Compound Solution C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Measure Diameter of the Zone of Inhibition (mm) E->F MBC_Workflow cluster_mic MIC Assay (Prerequisite) cluster_mbc MBC Determination A Completed MIC Plate (Read and Interpreted) B Select Clear Wells: MIC, MICx2, MICx4, etc. A->B C Subculture Aliquot (e.g., 10-100 µL) from Each Selected Well onto Fresh Agar Plate B->C D Incubate Agar Plate (e.g., 37°C, 18-24h) C->D E Count Colonies and Compare to Initial Inoculum D->E F Determine MBC: Lowest Concentration with ≥99.9% Killing E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Materials:

  • Completed 96-well MIC plate

  • Large, compound-free nutrient agar plates (e.g., MHA)

  • Calibrated micropipette and sterile tips

Procedure:

  • Identify MIC: Following incubation and reading of the MIC plate, identify the MIC well and all other clear wells at higher concentrations.

  • Subculturing: From each of these clear wells (MIC, 2x MIC, 4x MIC, etc.) and the positive growth control well, take a fixed aliquot (e.g., 10 µL or 100 µL) and spot-plate or spread it onto a labeled sector of a fresh MHA plate. [9][10] * Scientist's Note: It is crucial to know the approximate CFU/mL of the initial inoculum used in the MIC test to accurately calculate the percentage of killing. This can be done by plating a dilution of the inoculum prepared in Protocol 2, step 4.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible in the growth control spot.

  • Result Interpretation:

    • Examine the plates for bacterial growth.

    • The MBC is the lowest concentration of 4-Methylquinazolin-2-amine that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum. [9][16][17]For practical purposes, this is often recorded as the lowest concentration that results in no growth or only one or two isolated colonies on the subculture plate. [17]

Data Presentation and Interpretation

Consolidating results into a clear format is essential for analysis and comparison.

Table 1: Sample Data Summary for 4-Methylquinazolin-2-amine
MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (mm) [10 µg disk]
Staphylococcus aureusATCC 292138162Bactericidal18
Escherichia coliATCC 2592232>256>8Bacteriostatic10
Pseudomonas aeruginosaATCC 27853128>256>2Primarily Static6 (No Zone)
Enterococcus faecalisATCC 2921216322Bactericidal15
Ciprofloxacin (Control)N/A0.250.52Bactericidal30

Data presented are hypothetical and for illustrative purposes only.

Interpreting the MBC/MIC Ratio:

  • Ratio ≤ 4: The compound is generally considered bactericidal against that organism. [10][17]* Ratio > 4: The compound is generally considered bacteriostatic , meaning it inhibits growth but does not effectively kill the organism at similar concentrations.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. (Note: While the specific search result is from a different source, this is a foundational reference for the topic). A similar protocol overview is available at: Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Disk diffusion method. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • MDPI. (n.d.). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]

  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Retrieved from [Link]

  • PubMed. (2017). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Retrieved from [Link]

  • PubMed. (2019). Novel 4-arylaminoquinazolines bearing N, N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

Sources

Application Notes & Protocols: Development of Targeted Drug Delivery Systems for 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of targeted drug delivery systems for the therapeutic agent 4-Methylquinazolin-2-amine. Recognizing the potential of quinazoline derivatives in various therapeutic areas, including oncology and anti-inflammatory applications, this document outlines detailed protocols for the formulation of 4-Methylquinazolin-2-amine into nanoparticle-based carriers.[1][2][3] The focus is on enhancing therapeutic efficacy and minimizing off-target effects through active targeting strategies. Methodologies for physicochemical characterization, in vitro drug release, and cellular uptake studies are presented, underpinned by the scientific rationale for each experimental choice. This guide aims to equip researchers with the necessary knowledge and practical steps to develop and validate targeted delivery systems for this promising small molecule.

Introduction: The Rationale for Targeted Delivery of 4-Methylquinazolin-2-amine

Quinazoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] 4-Methylquinazolin-2-amine, a member of this class, has shown potential in various therapeutic contexts. However, like many small molecule drugs, its clinical utility can be hampered by challenges such as poor solubility, rapid clearance, and non-specific distribution, leading to suboptimal therapeutic indices and potential side effects.[4]

Targeted drug delivery systems offer a promising strategy to overcome these limitations.[5] By encapsulating 4-Methylquinazolin-2-amine within a nanocarrier, it is possible to improve its pharmacokinetic profile, protect it from degradation, and, most importantly, direct it specifically to the site of action.[4][6] This approach can enhance the drug's concentration at the target tissue while reducing its exposure to healthy tissues, thereby maximizing efficacy and minimizing toxicity.[6][7]

This document will focus on the development of a lipid-based nanoparticle system for the targeted delivery of 4-Methylquinazolin-2-amine. Liposomes are versatile, biocompatible, and have been successfully used as drug delivery vehicles for both hydrophilic and lipophilic drugs.[5][6] Furthermore, their surface can be readily modified with targeting ligands to achieve active targeting of specific cells or tissues.[8]

Materials and Methods

Synthesis of 4-Methylquinazolin-2-amine

The synthesis of 4-Methylquinazolin-2-amine can be achieved through various established chemical routes. One common method involves the cyclocondensation of 2-aminoacetophenone with a suitable amine source. For the purposes of these protocols, we will reference a method adapted from the literature.

Protocol 2.1: Synthesis of 4-Methylquinazolin-2-amine

  • Reaction: A common synthesis route involves the reaction of 2-aminoacetophenone with formamide.[9]

  • Procedure:

    • In a round-bottom flask, combine 2-aminoacetophenone and an excess of formamide.

    • Add a catalytic amount of an acid catalyst, such as BF₃-Et₂O.[9]

    • Heat the reaction mixture at a specified temperature (e.g., 150°C) for several hours (e.g., 6 hours).[9]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain 4-Methylquinazolin-2-amine.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of 4-Methylquinazolin-2-amine Loaded Nanoparticles

This section details the preparation of lipid-based nanoparticles encapsulating 4-Methylquinazolin-2-amine using the thin-film hydration method.

Protocol 2.2: Preparation of 4-Methylquinazolin-2-amine Loaded Liposomes

  • Materials:

    • Phosphatidylcholine (PC)

    • Cholesterol

    • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

    • 4-Methylquinazolin-2-amine

    • Chloroform and Methanol (solvent system)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve phosphatidylcholine, cholesterol, and DSPE-PEG(2000) in a chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of these components should be optimized for stability and drug loading.

    • Add 4-Methylquinazolin-2-amine to the lipid solution. The amount of drug will determine the drug-to-lipid ratio.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

    • To achieve a uniform size distribution, sonicate the resulting liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Rationale: The thin-film hydration method is a robust and widely used technique for liposome preparation. The inclusion of cholesterol enhances membrane stability, while DSPE-PEG(2000) provides a hydrophilic corona that reduces opsonization and prolongs circulation time in vivo.[10]

Surface Functionalization with a Targeting Ligand

To achieve active targeting, the surface of the nanoparticles can be functionalized with a ligand that specifically binds to receptors overexpressed on the target cells. For this example, we will consider folic acid as the targeting moiety, as the folate receptor is frequently overexpressed in various cancers.[7]

Protocol 2.3: Conjugation of Folic Acid to Liposomes

  • Materials:

    • 4-Methylquinazolin-2-amine loaded liposomes with DSPE-PEG(2000)-Amine

    • Folic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethyl sulfoxide (DMSO)

    • PBS, pH 7.4

  • Procedure:

    • Activate the carboxylic acid group of folic acid by reacting it with EDC and NHS in DMSO.

    • Add the activated folic acid solution to the liposomal suspension containing amine-terminated PEG.

    • Allow the reaction to proceed for several hours at room temperature with gentle stirring.

    • Remove unconjugated folic acid and byproducts by dialysis or size exclusion chromatography.

  • Rationale: EDC/NHS chemistry is a common and efficient method for conjugating carboxylic acids to primary amines, forming a stable amide bond.

Physicochemical Characterization of Targeted Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and in vivo performance of the drug delivery system.[11][12]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Protocol 3.1: DLS and Zeta Potential Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Measure the particle size and PDI using DLS.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

  • Rationale: Particle size influences the biodistribution and cellular uptake of nanoparticles.[11] A narrow PDI indicates a homogenous population of nanoparticles. Zeta potential is an indicator of colloidal stability; a sufficiently high positive or negative charge prevents aggregation.[10]

Encapsulation Efficiency and Drug Loading

Protocol 3.2: Determination of Encapsulation Efficiency

  • Procedure:

    • Separate the unencapsulated 4-Methylquinazolin-2-amine from the nanoparticle suspension using a separation technique such as dialysis or ultracentrifugation.

    • Quantify the amount of encapsulated drug by lysing the nanoparticles with a suitable solvent (e.g., methanol) and measuring the concentration of 4-Methylquinazolin-2-amine using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

    • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

      • EE% = (Mass of encapsulated drug / Total mass of drug) x 100

      • DL% = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

In Vitro Drug Release

Protocol 3.3: In Vitro Drug Release Study

  • Procedure:

    • Place a known amount of the 4-Methylquinazolin-2-amine loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with continuous stirring.[13][14]

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.[14]

    • Quantify the concentration of released 4-Methylquinazolin-2-amine in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

In Vitro and In Vivo Evaluation

Cellular Uptake Studies

Protocol 4.1: In Vitro Cellular Uptake

  • Cell Lines: Select a cell line that overexpresses the target receptor (e.g., folate receptor-positive cancer cells) and a control cell line with low expression.

  • Procedure:

    • Seed the cells in well plates and allow them to adhere overnight.

    • Treat the cells with targeted and non-targeted nanoparticles containing a fluorescently labeled lipid or encapsulated fluorescent dye for a specified duration.

    • Wash the cells to remove non-internalized nanoparticles.

    • Analyze cellular uptake qualitatively by fluorescence microscopy and quantitatively by flow cytometry.

  • Rationale: This experiment validates the targeting efficacy of the functionalized nanoparticles.[15]

In Vivo Biodistribution and Therapeutic Efficacy

Protocol 4.2: In Vivo Evaluation in an Animal Model

  • Animal Model: Utilize a relevant animal model, such as a tumor-bearing mouse model for cancer studies.

  • Biodistribution:

    • Administer the targeted and non-targeted nanoparticles (labeled with a near-infrared dye or radionuclide) to the animals.

    • At various time points, image the animals using an in vivo imaging system or collect major organs and tumors to quantify nanoparticle accumulation.

  • Therapeutic Efficacy:

    • Treat tumor-bearing animals with free 4-Methylquinazolin-2-amine, non-targeted nanoparticles, and targeted nanoparticles.

    • Monitor tumor growth over time.

    • Assess any signs of toxicity by monitoring body weight and performing histological analysis of major organs.

  • Rationale: In vivo studies are essential to evaluate the pharmacokinetic profile, targeting efficiency, and therapeutic benefit of the developed drug delivery system in a complex biological environment.[16][17]

Data Presentation and Visualization

Table 1: Physicochemical Properties of 4-Methylquinazolin-2-amine Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-Targeted120 ± 50.15 ± 0.02-15 ± 285 ± 4
Targeted125 ± 60.17 ± 0.03-18 ± 382 ± 5

Experimental Workflow Diagram

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation synthesis Synthesis of 4-Methylquinazolin-2-amine formulation Nanoparticle Formulation synthesis->formulation functionalization Surface Functionalization formulation->functionalization physicochem Physicochemical Characterization (Size, Zeta, EE%) functionalization->physicochem invitro In Vitro Cellular Uptake functionalization->invitro release In Vitro Drug Release physicochem->release invivo In Vivo Biodistribution & Efficacy invitro->invivo G cluster_bloodstream Bloodstream cluster_tissue Target Tissue cluster_cell Target Cell NP Targeted Nanoparticle Receptor Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Drug 4-Methylquinazolin-2-amine Endosome->Drug Drug Release

Caption: Mechanism of targeted nanoparticle delivery to a cell.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the development and evaluation of targeted drug delivery systems for 4-Methylquinazolin-2-amine. By following these detailed steps, researchers can systematically formulate, characterize, and test nanoparticle-based carriers designed to enhance the therapeutic potential of this promising quinazoline derivative. The emphasis on a logical, step-by-step approach, from synthesis to in vivo testing, ensures a comprehensive evaluation of the delivery system's performance. The successful implementation of these strategies has the potential to translate the therapeutic promise of 4-Methylquinazolin-2-amine into more effective and safer clinical applications.

References

  • Vertex AI Search. (2022). Characterization of Nanoparticle Drug Delivery Systems. Research and Reviews.
  • Creative Biostructure. (n.d.). Characterization of Nanoparticles for Drug Delivery.
  • PubMed Central. (n.d.). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery.
  • National Institutes of Health. (2022).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • DrOmics Labs. (2024). Strategies to Target Drug Delivery for Specific Tissues.
  • Malvern Panalytical. (n.d.).
  • Longdom Publishing. (n.d.). A Brief Note on Approaches of Targeted Drug Delivery System.
  • Taylor & Francis eBooks. (2021).
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Targeted drug delivery.
  • Taylor & Francis Online. (n.d.). In-Vitro and In-Vivo Tools in Drug Delivery Research for Optimum Clinical Outcomes.
  • Taylor & Francis eBooks. (2021).
  • International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline.
  • PubMed Central. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles.
  • ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis.
  • PubMed. (n.d.). Synthesis and biological evaluation of novel 2-(2-arylmethylene)
  • PubMed. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356)
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • ResearchGate. (2016). (PDF)
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • PubMed Central. (2022). Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release.
  • ResearchGate. (2015). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents.
  • Opulent Pharma. (n.d.). (4-methylquinazolin-2-yl)methanol.
  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • Dovepress. (2017). Formulation, release characteristics, and bioavailability study of gas.
  • ResearchGate. (2010). (PDF) ChemInform Abstract: One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines.

Sources

The Strategic Utility of 4-Methylquinazolin-2-amine in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The quinazoline scaffold is a prominent member of this class, forming the core of numerous approved drugs, including kinase inhibitors used in oncology.[1][2] Within this family, 4-Methylquinazolin-2-amine stands out as a particularly versatile and valuable building block. Its strategic placement of a nucleophilic amino group at the 2-position, combined with the methyl group at the 4-position, offers a unique combination of reactivity and structural definition. This guide provides an in-depth exploration of the synthesis and application of 4-Methylquinazolin-2-amine, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of complex organic molecules.

Part 1: Synthesis of the Core Intermediate: 4-Methylquinazolin-2-amine

The efficient construction of the 4-Methylquinazolin-2-amine core is paramount for its subsequent use in more elaborate synthetic endeavors. A reliable method commences with the readily available 2-aminoacetophenone.

Protocol 1: Two-Step Synthesis of 4-Methylquinazolin-2-amine via Cyclization

This pathway involves the initial formation of the quinazoline ring system through the reaction of 2-aminoacetophenone with cyanamide. This method provides a direct route to the target compound.[3]

Reaction Scheme:

Protocol_1 start 2-Aminoacetophenone Hydrochloride intermediate 4-Methylquinazolin-2-amine start->intermediate Fuse at 150-170°C cyanamide Cyanamide cyanamide->intermediate

Caption: Synthesis of 4-Methylquinazolin-2-amine.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Cyanamide

  • Sodium Carbonate (for neutralization)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, create a fusion mixture of 2-aminoacetophenone hydrochloride (1.0 equivalent) and cyanamide (1.2 equivalents).[3]

  • Heat the mixture to a temperature of 150-170 °C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, allow the reaction mixture to cool to room temperature, resulting in a solid mass.

  • Dissolve the solid in hot water.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until the free base of 4-Methylquinazolin-2-amine precipitates out.[3]

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the crude product. For enhanced purity, recrystallize the solid from ethanol.

Expected Outcome:

This procedure should yield 4-Methylquinazolin-2-amine as a solid product. The yield and purity should be assessed by standard analytical techniques (e.g., NMR, LC-MS).

Part 2: Application in the Synthesis of Marketed Pharmaceuticals - The Case of Linagliptin

A compelling demonstration of the synthetic utility of the 4-methylquinazoline scaffold is its incorporation into the structure of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4] The synthesis of Linagliptin showcases a multi-step sequence where a derivative of 4-methylquinazolin-2-amine serves as a key building block.

The crucial intermediate for this synthesis is 2-(chloromethyl)-4-methylquinazoline .

Protocol 2: Synthesis of 2-(chloromethyl)-4-methylquinazoline

This key intermediate is efficiently synthesized from 2-aminoacetophenone and chloroacetonitrile, catalyzed by hydrogen chloride.[4][5]

Reaction Scheme:

Protocol_2 start 2-Aminoacetophenone product 2-(chloromethyl)-4-methylquinazoline start->product HCl (gas) reagent Chloroacetonitrile reagent->product

Caption: Synthesis of the key Linagliptin intermediate.

Materials:

  • 1-(2-aminophenyl)ethanone (2-aminoacetophenone)

  • 2-chloroacetonitrile

  • Hydrogen chloride (gas)

  • Suitable anhydrous solvent (e.g., dioxane)

Procedure:

  • In a reaction vessel equipped for gas inlet and stirring, dissolve 1-(2-aminophenyl)ethanone in an anhydrous solvent like 1,4-dioxane.

  • Add 2-chloroacetonitrile to the solution.

  • Bubble hydrogen chloride gas through the reaction mixture while maintaining stirring. The reaction progress should be monitored by TLC.[4]

  • Upon completion, the reaction is worked up, typically involving neutralization and extraction, to isolate the 2-(chloromethyl)-4-methylquinazoline.

Note on an Alternative Conceptual Pathway: While the above protocol is a documented method, it is mechanistically plausible to consider the conversion of 4-Methylquinazolin-2-amine to 2-chloro-4-methylquinazoline via a Sandmeyer-type reaction. This would involve diazotization of the 2-amino group followed by displacement with a chloride ion, typically using a copper(I) salt catalyst.[1][4][6] This highlights the synthetic versatility of the 2-amino functionality.

Protocol 3: Multi-step Synthesis of Linagliptin

The following is a condensed overview of a synthetic route to Linagliptin, starting from 2-(chloromethyl)-4-methylquinazoline.

Synthetic Workflow for Linagliptin:

Linagliptin_Synthesis cluster_0 Building Block Synthesis cluster_1 Core Assembly cluster_2 Final Elaboration A 2-(chloromethyl)-4- methylquinazoline C Coupled Intermediate A->C Coupling (e.g., Na2CO3, DMA) B 8-bromo-7-(but-2-yn-1-yl)-3- methyl-1H-purine-2,6(3H,7H)-dione B->C E Linagliptin C->E Nucleophilic Substitution (e.g., K2CO3, DMF) D (R)-3-aminopiperidine D->E

Caption: Convergent synthesis of Linagliptin.

Procedure Overview:

  • Coupling of the Quinazoline and Xanthine Moieties: 2-(chloromethyl)-4-methylquinazoline is reacted with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base such as sodium carbonate in a polar aprotic solvent like dimethylacetamide (DMA) at elevated temperatures (e.g., 90°C). This yields the key bromo-adduct intermediate.[7]

  • Introduction of the Chiral Amine: The bromo-adduct is then subjected to a nucleophilic aromatic substitution reaction with (R)-3-aminopiperidine hydrochloride. This reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate at around 80°C to afford Linagliptin.[7]

Data Summary for Linagliptin Synthesis Intermediates:

CompoundStarting MaterialsKey Reagents/ConditionsYield (%)Reference(s)
2-(chloromethyl)-4-methylquinazoline1-(2-aminophenyl)ethanone, 2-chloroacetonitrileHCl (gas), anhydrous conditions74-85[4]
Bromo-adduct Intermediate2-(chloromethyl)-4-methylquinazoline, functionalized 8-bromoxanthineNa2CO3, DMA, 90°C76-83[4]
LinagliptinBromo-adduct intermediate, (R)-3-aminopiperidineK2CO3, DMF, 80°CHigh[7]

Part 3: Exploring the Reactivity of the 2-Amino Group - N-Substitution Reactions

The nucleophilic nature of the 2-amino group on the 4-methylquinazoline ring allows for a wide range of derivatization reactions, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. A common and straightforward modification is N-alkylation or N-arylation.

Protocol 4: Synthesis of N-Benzyl-4-methylquinazolin-2-amine

This protocol describes an acid-mediated [4+2] annulation reaction between 2-aminoacetophenone and N-benzyl cyanamide to directly yield the N-substituted product.[8]

Reaction Scheme:

Protocol_4 start 2-Aminoacetophenone product N-Benzyl-4-methylquinazolin-2-amine start->product MsOH, HFIP, 90°C reagent N-Benzyl Cyanamide reagent->product

Caption: Direct synthesis of an N-substituted derivative.

Materials:

  • 2-Aminoacetophenone

  • N-Benzyl cyanamide

  • Methanesulfonic acid (MsOH)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a solution of 2-aminoacetophenone (1.0 equivalent) in HFIP, add N-benzyl cyanamide (1.2 equivalents).

  • Add methanesulfonic acid (MsOH) as an additive.

  • Heat the reaction mixture to 90°C for 1 hour.[8]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled and subjected to a standard aqueous workup and purification by column chromatography to yield the desired N-benzyl-4-methylquinazolin-2-amine.

Data for Representative N-Substituted 4-Methylquinazolin-2-amines: [8]

R-Group (on N)Yield (%)Melting Point (°C)
Benzyl85116-118
4-Fluorobenzyl90109-110
4-Methoxybenzyl9097-98
2-Methoxybenzyl80134-135

Part 4: Mechanistic Considerations

The synthetic utility of 4-methylquinazolin-2-amine and its precursors is rooted in fundamental principles of organic reactivity.

Formation of the Quinazoline Ring: The synthesis of the quinazoline ring from 2-aminoacetophenone and a cyanamide or nitrile derivative proceeds via a cyclocondensation reaction. The initial step is the nucleophilic attack of the amino group of 2-aminoacetophenone onto the electrophilic carbon of the cyanamide/nitrile. This is followed by an intramolecular cyclization where the newly formed amino group attacks the ketone carbonyl. Subsequent dehydration leads to the aromatic quinazoline ring system.

Reactivity of the 2-Amino Group: The 2-amino group of the quinazoline ring behaves as a typical nucleophile, albeit with its reactivity modulated by the electron-withdrawing nature of the heterocyclic system. It can readily participate in reactions with a variety of electrophiles, including:

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Guanidinylation: Reaction with guanidinylating agents to form a 2-guanidinoquinazoline.[3]

  • Nucleophilic Aromatic Substitution: The amino group can also be the starting point for transformations like the Sandmeyer reaction, converting it into other functional groups.[4]

Conclusion

4-Methylquinazolin-2-amine is a high-value building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its 2-amino group, makes it an attractive scaffold for the development of novel therapeutic agents. The successful incorporation of this moiety into the marketed drug Linagliptin underscores its industrial relevance and synthetic importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged structure in their own synthetic campaigns.

References

  • Chemistry & Biology Interface. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Retrieved from [Link]

  • He, Z., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(11), 19992-20002. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Retrieved from [Link]

  • Chen, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 10(12), 1447. [Link]

  • Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 497. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Zhang, H., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(1), 779-796. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]

  • da Silva, A. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1339-1348. [Link]

  • Aher, N. G., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Organic Letters, 22(10), 3849-3854. [Link]

  • ResearchGate. (n.d.). Guanidine Scope for the Synthesis of Aminoquinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines. Retrieved from [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 4-Methylquinazolin-2-amine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's low aqueous solubility. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Core Challenge: Physicochemical Properties

4-Methylquinazolin-2-amine's structure inherently predisposes it to low solubility in aqueous media. Its rigid, fused heterocyclic quinazoline core, combined with a lipophilic methyl group, results in high crystal lattice energy. This makes it energetically unfavorable for polar water molecules to effectively solvate the compound. A foundational understanding of its properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₉H₉N₃PubChem[1]
Molecular Weight 159.19 g/mol PubChem[1]
Predicted pKa 5.65 ± 0.10ChemicalBook[2]
Melting Point 159-160°CChemicalBook[2]
Appearance Off-white solidN-(4-METHYLQUINAZOLIN-2-YL)GUANIDINE Property[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during experimentation in a logical, question-and-answer format.

Q1: I'm just starting my experiments. What is the standard protocol for preparing a stock solution of 4-Methylquinazolin-2-amine?

Answer: The industry-standard starting point for compounds of this class is to prepare a concentrated stock solution in a 100% organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its power as a polar aprotic solvent that can dissolve a vast range of both polar and nonpolar compounds.[5][6]

A stock solution at a high concentration (e.g., 10-20 mM) allows for minimal volumes to be used in your final assay, thereby keeping the final concentration of the organic solvent low and reducing potential solvent-induced artifacts.

See Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for a detailed methodology.

Q2: Why is understanding the pKa (5.65) so critical for this compound's solubility?

Answer: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For 4-Methylquinazolin-2-amine, the quinazoline scaffold contains basic nitrogen atoms, making it a weak base.[5][7][8] The predicted pKa of 5.65 tells us that its solubility is highly pH-dependent.[5][9]

  • At a pH below the pKa (e.g., pH < 5.65): The amine groups will be predominantly protonated (ionized). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.

  • At a pH above the pKa (e.g., pH > 5.65): The compound will be in its neutral, free base form, which is less polar and thus has much lower aqueous solubility.

This relationship is the most powerful tool at your disposal for manipulating solubility.

G cluster_low_ph Low pH (e.g., < 5.0) Low_Sol Neutral Compound (Low Solubility) High_Sol Protonated Compound (+) (High Solubility) Low_Sol->High_Sol + H⁺ Equilibrium Equilibrium shifts towards protonated form

Caption: pH-dependent equilibrium of 4-Methylquinazolin-2-amine.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium/assay buffer. What should I do?

Answer: This is the most common solubility issue, often called "precipitation upon dilution" or "crashing out."[5] It occurs because the final concentration of DMSO in your aqueous medium is too low to maintain the compound in solution. The key is to modify the final aqueous environment to be more hospitable to the compound.

Follow this systematic troubleshooting workflow:

G Start Precipitation observed upon dilution from DMSO stock Step1 Step 1: pH Adjustment Is your assay pH-tolerant? Start->Step1 Step2 Step 2: Add Co-solvent Can you add 1-5% of another solvent? Step1->Step2 No Action1 Lower buffer pH to 5.5 - 6.5. Re-test dilution. Step1->Action1 Yes Step3 Step 3: Use Excipients Is complexation an option? Step2->Step3 No Action2 Add 1-5% (v/v) PEG-400 or Ethanol to the final buffer. Re-test. Step2->Action2 Yes Failure Consider Advanced Formulation (e.g., Nanosuspension) Step3->Failure No Action3 Pre-incubate compound with HP-β-CD before dilution. Step3->Action3 Yes Success Solubility Issue Resolved Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting workflow for precipitation upon dilution.

Here is a breakdown of the strategies:

StrategyMechanism of ActionTypical ConcentrationProsCons
pH Adjustment Increases the fraction of the more soluble, protonated form of the compound.[5]pH 5.0 - 6.5Highly effective, addresses the root chemical cause.May impact biological assay integrity or cell viability.
Co-solvents Reduces the overall polarity of the aqueous medium, making it a more favorable environment for the lipophilic compound.[4][5]1-5% (v/v)Easy to implement, compatible with many systems.High concentrations can affect protein function or cell health.
Surfactants Forms micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[5]0.01-0.1%Effective at low concentrations.Can interfere with some assay readouts (e.g., fluorescence).
Complexation Host molecules (cyclodextrins) form inclusion complexes, shielding the hydrophobic compound from water.[5]1-10 mMCan significantly increase apparent solubility.Requires pre-incubation, may alter compound availability to target.

See Protocol 2: pH-Dependent Solubility Assessment and Protocol 3: Screening for an Optimal Co-solvent System for practical guidance.

Q4: What if the compound won't even dissolve in 100% DMSO at room temperature?

Answer: While less common, this indicates very high crystal lattice energy. Before moving to alternative solvents, try these steps:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. Water contamination significantly reduces its solvating power for hydrophobic compounds.

  • Increase Solvent Volume: You may simply be above the saturation point. Try halving the concentration.

  • Apply Energy: Use gentle warming (37-60°C) and/or sonication in a water bath to provide the energy needed to break the crystal lattice.[5]

  • Alternative Solvents: If DMSO fails, consider N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). However, be aware that these are generally more toxic to cell-based systems and should be used with caution.[10]

Q5: I need to prepare a formulation for an in vivo study. Are there more advanced options?

Answer: Yes, for preclinical and in vivo applications, where direct injection of high-percentage organic solvents is not feasible, more advanced formulation strategies are required. These methods aim to enhance not just solubility but also dissolution rate and bioavailability.

  • Salt Formation: Synthesizing a salt version of the compound (e.g., a hydrochloride or methanesulfonate salt) can dramatically improve aqueous solubility and dissolution rate compared to the free base.[5]

  • Solid Dispersions: The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., HPMCP). This creates a more soluble amorphous state and reduces particle size.[5][11][12]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range. According to the Noyes-Whitney equation, this vast increase in surface area leads to a much faster dissolution rate.[5]

These advanced techniques typically require specialized equipment and formulation expertise.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Objective: To prepare a 10 mM stock solution of 4-Methylquinazolin-2-amine (MW: 159.19 g/mol ) in 100% DMSO.

  • Materials:

    • 4-Methylquinazolin-2-amine powder

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Amber glass vial or microcentrifuge tube

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the required mass: For 1 mL of a 10 mM solution, you need 1.59 mg of the compound. (Calculation: 0.01 mol/L * 0.001 L * 159.19 g/mol = 0.00159 g = 1.59 mg).

    • Weigh 1.59 mg of 4-Methylquinazolin-2-amine powder and place it into a clean, dry amber vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 2-3 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicating water bath for 10-15 minutes.

    • If necessary, warm the solution to 37°C for 10 minutes, followed by vortexing.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Assessment
  • Objective: To determine the effect of pH on the solubility of the compound in an aqueous buffer.

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • A series of buffers (e.g., 50 mM citrate-phosphate) prepared at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Microcentrifuge tubes.

    • High-speed microcentrifuge.

    • HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • Label microcentrifuge tubes for each pH value to be tested.

    • Add 990 µL of the respective pH buffer to each tube.

    • Add 10 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM (and 1% DMSO).

    • Cap the tubes and incubate at room temperature for 1-2 hours with gentle agitation to allow equilibrium to be reached.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.

    • Carefully collect a known volume of the supernatant from each tube, being sure not to disturb the pellet.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

    • Compare the measured concentrations across the different pH values to identify the optimal pH range for solubility.

Protocol 3: Screening for an Optimal Co-solvent System
  • Objective: To test the ability of different co-solvents to prevent precipitation upon dilution.

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Primary aqueous buffer (e.g., PBS, pH 7.4).

    • Co-solvents: Polyethylene glycol 400 (PEG-400), Ethanol, Propylene glycol.

    • 96-well clear bottom plate or microcentrifuge tubes.

    • Plate reader or visual inspection.

  • Procedure:

    • Prepare a series of your primary aqueous buffer containing different final concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v). Also include a "0% co-solvent" control.

    • Aliquot 198 µL of each buffer/co-solvent mixture into the wells of the 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final compound concentration of 100 µM (and 1% DMSO).

    • Mix gently by pipetting or using a plate shaker.

    • Incubate at room temperature for 30 minutes.

    • Assess for precipitation. This can be done qualitatively by visual inspection against a dark background or quantitatively by measuring light scattering (turbidity) at a wavelength like 600 nm using a plate reader.

    • The condition with the lowest co-solvent concentration that shows no precipitation is the optimal choice.

References

  • BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Viswanad, V., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Viswanad, V., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting poor solubility of novel EGFR inhibitor compounds.
  • Di, L., & Kerns, E. H. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(7), 1084-1088.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PubChem. (n.d.). 4-Methyl-2-quinazolinamine.
  • ChemicalBook. (n.d.). 2-Amino-4-methylquinazoline.
  • ChemicalBook. (n.d.). N-(4-METHYLQUINAZOLIN-2-YL)GUANIDINE.
  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate.

Sources

Improving the purity of 4-Methylquinazolin-2-amine through recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on enhancing the purity of 4-Methylquinazolin-2-amine via recrystallization. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)
Q1: What is 4-Methylquinazolin-2-amine, and why is its purity critical?

4-Methylquinazolin-2-amine is a heterocyclic aromatic amine. The quinazoline core is a foundational structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Impurities, which can arise from unreacted starting materials (e.g., 2-aminoacetophenone derivatives) or side-products from the synthesis, can significantly impact the compound's biological activity, toxicity profile, and downstream reaction efficiency.[2][3] Achieving high purity is therefore essential for reliable and reproducible research in drug discovery and development.

Q2: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a robust and cost-effective technique for purifying solid organic compounds.[4][5] The method leverages differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[4] For a crystalline solid like 4-Methylquinazolin-2-amine, it is often the most effective first-line purification strategy to remove baseline impurities before considering more complex methods like column chromatography.[5]

Q3: How do I select the ideal solvent for recrystallizing 4-Methylquinazolin-2-amine?

The choice of solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent must satisfy several criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the 4-Methylquinazolin-2-amine at or near the solvent's boiling point.[6]

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for precipitation and recovery.[6]

  • Favorable Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the solution, or "mother liquor," after crystallization).[6]

  • Chemical Inertness: The solvent must not react with the compound.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]

For quinazoline derivatives, polar protic solvents like ethanol or solvent mixtures such as ethanol/water or ethyl acetate/petroleum ether are often excellent starting points.[5][8][9] Small-scale solubility tests are essential to determine the optimal choice empirically.[6]

Q4: What is a two-solvent recrystallization, and when is it necessary?

A two-solvent (or mixed-solvent) system is used when no single solvent meets the required solubility criteria.[10] This technique involves one solvent in which the compound is highly soluble (the "soluble solvent") and a second, miscible solvent in which the compound is poorly soluble (the "anti-solvent").[7]

You would use this method if you find a solvent that dissolves your compound well at all temperatures, and another in which it is insoluble at all temperatures. The procedure involves dissolving the compound in a minimal amount of the hot "soluble solvent" and then slowly adding the "anti-solvent" until the solution becomes cloudy (the saturation point). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide: Common Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , resulting in a solution that is not supersaturated.[11][12] 2. The solution has become supersaturated but requires nucleation to begin crystallization.[13]1. Evaporate excess solvent by gently heating the solution to reduce its volume, then allow it to cool again.[11] 2. Induce crystallization:     a) Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for crystal nucleation.[12][13]     b) Add a "seed" crystal of the crude 4-Methylquinazolin-2-amine to the cooled solution to initiate crystal growth.[13]
Compound "Oils Out" Instead of Crystallizing 1. The solution is too concentrated, causing the compound to precipitate at a temperature above its melting point .[11] 2. The presence of significant impurities is depressing the melting point of the mixture.[12]1. Add more solvent to the mixture and gently heat until the oil redissolves completely. Allow the more dilute solution to cool much more slowly.[12] 2. If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment to remove colored impurities) before recrystallization.[12]
Very Low Yield of Purified Product 1. Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[12][13] 2. The solution was not cooled sufficiently to maximize precipitation. 3. Excessive washing of the filtered crystals with cold solvent redissolved some of the product.[13]1. Before discarding the mother liquor, cool it further in an ice bath to see if more product crystallizes. If so, collect this second crop. Note that the second crop may be less pure. 2. In future attempts, use the minimum amount of boiling solvent necessary for dissolution.[13] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent .[13]
Crystals Form Prematurely (e.g., during hot filtration) The solution is cooling too rapidly as it passes through the filter funnel and stem.[11][14]1. Use a slight excess of hot solvent to keep the compound dissolved longer. This excess can be evaporated after filtration.[11] 2. Pre-heat the filtration apparatus (funnel and receiving flask) in an oven or by rinsing with hot solvent before filtration. A stemless or short-stemmed funnel is also recommended.[14]
Experimental Protocols & Workflows
Diagram: Solvent Selection Workflow

This diagram outlines the decision-making process for identifying a suitable recrystallization solvent.

SolventSelection Start Start: Select 3-5 Potential Solvents (e.g., Ethanol, Ethyl Acetate, Water, Toluene) Test Small-Scale Test: Add ~20mg crude solid to 0.5mL solvent in a test tube Start->Test CheckRT Observe at Room Temp Test->CheckRT Heat Heat to Boiling CheckRT->Heat Insoluble or Slightly Soluble Reject1 REJECT (Too Soluble) CheckRT->Reject1 Completely Soluble CheckBoil Observe at Boiling Heat->CheckBoil Cool Cool Slowly to RT, then Ice Bath CheckBoil->Cool Completely Soluble Reject2 REJECT (Insoluble) CheckBoil->Reject2 Insoluble CheckCool Observe After Cooling Cool->CheckCool Reject3 REJECT (No Crystals Form) CheckCool->Reject3 Remains Dissolved Accept ACCEPT (Good Candidate Solvent) CheckCool->Accept Abundant Crystals Form

Caption: Decision workflow for selecting a recrystallization solvent.

Protocol 1: Step-by-Step Recrystallization of 4-Methylquinazolin-2-amine

This protocol assumes ethanol has been identified as a suitable solvent from preliminary screening.

  • Dissolution: Place the crude 4-Methylquinazolin-2-amine in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.[13]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a clean flask and a short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble matter. Causality: This step removes impurities that do not dissolve in the hot solvent.[4]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation. Causality: Solubility decreases as temperature drops, forcing the compound out of solution.[4][14]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold ethanol. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without significantly re-dissolving the product.[13]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Diagram: General Recrystallization Workflow

RecrystallizationWorkflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Hot Filtration B->C Yes D 3. Slow Cooling (Room Temp -> Ice Bath) B->D No C->D E 4. Vacuum Filtration (Collect Crystals) D->E F 5. Wash Crystals with Minimal Ice-Cold Solvent E->F G 6. Dry Crystals (Vacuum Oven) F->G H Pure Product G->H

Caption: A generalized workflow for purification by recrystallization.

References
  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Education in Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Available from: [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

  • Wang, D., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1530. Available from: [Link]

  • Gobouri, A. A., et al. (2015). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 7(1), 125-135. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available from: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 13(5), 1154-1167. Available from: [Link]

  • PubChem. (4-Methylquinazolin-2-yl)methanol. Available from: [Link]

  • PubChem. 4-Methylquinazoline. Available from: [Link]

  • ResearchGate. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems. Available from: [Link]

  • Google Patents. Process for purification of linagliptin.
  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]

  • International Research Journal of Pure and Applied Chemistry. Optimization of Synthesis Process of 4-Methylquinazoline. Available from: [Link]

  • PubChem. N-(1-methoxypropyl)-4-methylquinazolin-2-amine. Available from: [Link]

  • Pharmace Research Laboratory. Linagliptin Impurity M. Available from: [Link]

Sources

Addressing degradation issues of 4-Methylquinazolin-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common degradation issues encountered when working with this compound in solution. Our goal is to provide you with the scientific rationale behind these issues and actionable protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of 4-Methylquinazolin-2-amine.

Q1: My solution of 4-Methylquinazolin-2-amine is showing a new peak in the HPLC analysis after a short period. What could be the cause?

A new peak in your HPLC chromatogram is a strong indicator of degradation. 4-Methylquinazolin-2-amine, like other 2-aminoquinazoline derivatives, can be susceptible to several degradation pathways, primarily hydrolysis. The most likely degradation product is the corresponding 4-methylquinazolin-2(1H)-one, formed by the hydrolysis of the 2-amino group. This is a common transformation for 2-aminoquinazolines[1].

Q2: I've noticed a gradual color change in my stock solution of 4-Methylquinazolin-2-amine. Is this a sign of degradation?

Yes, a change in color, such as yellowing, often suggests chemical degradation. This can be due to oxidative processes or the formation of conjugated impurities. Quinazoline derivatives can undergo oxidation, especially when exposed to air (atmospheric oxygen) over extended periods[2][3][4]. It is crucial to handle and store the compound under an inert atmosphere to minimize this.

Q3: What are the optimal storage conditions for 4-Methylquinazolin-2-amine in solution?

Based on the known sensitivities of similar compounds, we recommend the following storage conditions to maximize stability:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage.

  • Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation[5].

  • pH: Maintain a neutral or slightly acidic pH (around 6-7). Both strongly acidic and alkaline conditions have been shown to promote the degradation of related quinazoline compounds[5].

Q4: Can I prepare a stock solution of 4-Methylquinazolin-2-amine in water?

While 4-Methylquinazolin-2-amine may have some aqueous solubility, preparing stock solutions in organic solvents such as DMSO or ethanol is generally recommended. This is because hydrolysis is a key degradation pathway. If an aqueous buffer is required for your experiment, it is best to prepare it fresh from a concentrated organic stock solution just before use.

II. In-Depth Troubleshooting Guides

This section provides a more detailed approach to identifying and resolving specific degradation issues.

Issue 1: Rapid Degradation in Acidic or Basic Buffers

Symptom: You observe a significant decrease in the peak area of 4-Methylquinazolin-2-amine and the appearance of one or more new peaks when using acidic or basic buffers in your experiments.

Root Cause Analysis: The quinazoline scaffold is known to be susceptible to pH-dependent hydrolysis.

  • Acid-Catalyzed Hydrolysis: In acidic conditions (e.g., pH < 4), the nitrogen atoms in the quinazoline ring can become protonated. This can make the C2 position, where the amino group is attached, more susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of 4-methylquinazolin-2(1H)-one. Stress degradation studies on similar quinazoline compounds have shown significant decomposition in 0.1 M HCl[5].

  • Base-Catalyzed Hydrolysis: In alkaline conditions (e.g., pH > 9), the molecule can also be susceptible to hydrolysis. Related quinazoline drugs have demonstrated complete degradation in 0.1 M NaOH[5].

Troubleshooting Workflow:

start Degradation observed in acidic/basic buffer ph_check Confirm pH of the solution start->ph_check buffer_choice Is the buffer pH outside the 6-7 range? ph_check->buffer_choice adjust_ph Adjust buffer pH to near neutral (6-7) buffer_choice->adjust_ph Yes fresh_prep Prepare fresh solution immediately before use buffer_choice->fresh_prep No retest Retest stability with adjusted pH adjust_ph->retest retest->fresh_prep start Degradation observed after light exposure light_protection Are samples protected from light? start->light_protection use_amber_vials Use amber vials or wrap vials in foil light_protection->use_amber_vials No minimize_exposure Minimize exposure during handling light_protection->minimize_exposure Yes re_analyze Re-analyze protected sample use_amber_vials->re_analyze minimize_exposure->re_analyze

Caption: Workflow for preventing photodegradation.

Preventative Measures & Protocols:

  • Always handle stock solutions and experimental samples in a dimly lit environment.

  • Use amber glass vials or tubes for storage and during experiments. If amber vials are not available, wrap clear vials in aluminum foil.

  • For photosensitive assays, consider using a plate reader or instrument with a light-tight enclosure.

III. Analytical Troubleshooting

This section provides guidance on using analytical techniques to monitor and identify degradation products of 4-Methylquinazolin-2-amine.

HPLC Method Development and Troubleshooting

Challenge: Developing a robust, stability-indicating HPLC method for 4-Methylquinazolin-2-amine and its potential degradation products.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18 reversed-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance for 4-Methylquinazolin-2-amine
Column Temperature 30°C

Common HPLC Issues and Solutions:

  • Peak Tailing: As a basic compound, 4-Methylquinazolin-2-amine can interact with acidic silanol groups on the silica-based column, causing peak tailing.[6]

    • Solution 1: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to mask the silanol groups.

    • Solution 2: Use a base-deactivated or end-capped C18 column specifically designed for the analysis of basic compounds.

    • Solution 3: Operate at a lower pH (e.g., with 0.1% formic acid) to ensure the analyte is fully protonated and interacts more consistently with the stationary phase.

  • Poor Resolution: If the degradation products co-elute with the parent compound.

    • Solution 1: Adjust the gradient slope. A shallower gradient will provide more time for separation.

    • Solution 2: Try a different organic modifier, such as methanol instead of acetonitrile, as this can alter the selectivity.

    • Solution 3: Experiment with a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on pi-pi interactions.

Identification of Degradation Products using LC-MS

Protocol 2: General LC-MS Analysis for Degradant Identification

  • Sample Preparation: Prepare a sample of 4-Methylquinazolin-2-amine that has been intentionally degraded (e.g., by heating in a mild acid or base) to generate a higher concentration of the degradation products.

  • LC Separation: Use the developed HPLC method to separate the components of the degraded sample.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the quinazoline ring are readily protonated.

    • Full Scan Analysis: Perform a full scan analysis to determine the m/z values of the parent compound and all degradation products.

    • Tandem MS (MS/MS): Fragment the parent ion and the ions of the degradation products to obtain fragmentation patterns. The fragmentation of the parent compound will provide a reference for identifying the core structure in the degradation products.[7][8]

Interpreting the Results:

  • Hydrolysis Product: Look for a peak with an m/z value corresponding to the replacement of the -NH2 group with an =O group (a mass difference of +1 Da, from C8H9N3 to C8H8N2O).

  • Oxidation Product: Look for peaks with an m/z value corresponding to the addition of one or more oxygen atoms (+16 Da for each oxygen). This could indicate the formation of an N-oxide or hydroxylation of the ring.

IV. Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 4-Methylquinazolin-2-amine based on the chemistry of related compounds.

parent 4-Methylquinazolin-2-amine hydrolysis_product 4-Methylquinazolin-2(1H)-one parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Products (e.g., N-oxides) parent->oxidation_product [O] / Air photodegradation_products Various Photodegradants parent->photodegradation_products hν (Light)

Caption: Potential degradation pathways for 4-Methylquinazolin-2-amine.

V. References

  • Strategies for access to 2-aminoquinazolines. ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]

  • Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Even3. Available at: [Link]

  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. Available at: [Link]

  • Forced Degradation Studies. Coriolis Pharma. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. Available at: [Link]

  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Letters. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Journal of Applicable Chemistry. Available at: [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products. MacSphere. Available at: [Link]

  • Synthesis and identification of two potential oxidation degradants of oxymetazoline. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO Brazil. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Quinazolin-2-amine. PubChem. Available at: [Link]

  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C=C bond cleavage. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Overcoming challenges in the scale-up synthesis of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methylquinazolin-2-amine. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the lab bench to pilot or manufacturing scale. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to make informed decisions during process development.

Frequently Asked Questions (FAQs)

This section addresses common strategic and mechanistic questions regarding the synthesis of 4-Methylquinazolin-2-amine.

Q1: What are the most common synthetic routes for scaling the production of 4-Methylquinazolin-2-amine?

A1: For industrial-scale synthesis, the most prevalent and economically viable routes start from readily available materials. The primary strategy involves the cyclocondensation of a 2-aminoaryl ketone with a reagent that provides the C2-N2 unit of the quinazoline ring.

Specifically for 4-Methylquinazolin-2-amine, the key reaction is typically between 2-aminoacetophenone and cyanamide (or a derivative). This approach is favored for its atom economy and the relatively low cost of starting materials.

A plausible reaction mechanism involves an acid-catalyzed pathway. The acid protonates the carbonyl group of 2-aminoacetophenone, activating it for nucleophilic attack by the amino group of cyanamide. This is followed by an intramolecular cyclization where the aniline nitrogen attacks the nitrile carbon, and subsequent dehydration/tautomerization yields the aromatic quinazoline ring system.[1][2] Lewis acids like BF₃·Et₂O are often used to facilitate this transformation, significantly improving yields.[1][3]

Q2: Why is temperature control so critical during the initial cyclization step on a larger scale?

A2: The initial condensation and cyclization reactions are often exothermic. On a laboratory scale (milligrams to grams), the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. However, during scale-up, the volume increases by a cubic factor while the surface area only increases by a square factor. This geometric reality leads to a significant reduction in heat transfer efficiency.

Failure to manage the exotherm can lead to several critical issues:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard.

  • Byproduct Formation: Higher temperatures can activate alternative reaction pathways, leading to the formation of impurities that can be difficult to remove. For instance, self-condensation of 2-aminoacetophenone can occur under harsh conditions.

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to pressure buildup and loss of solvent, altering reaction concentrations and kinetics.

Therefore, robust temperature control using jacketed reactors with efficient heat-transfer fluids and controlled reagent addition rates is non-negotiable for safe and reproducible large-scale synthesis.

Q3: What are the primary safety concerns when handling cyanamide at an industrial scale?

A3: Cyanamide (H₂NCN) is a highly reactive and hazardous material. When planning a scale-up synthesis, the following must be considered:

  • Dimerization: Cyanamide can dimerize to form 2-cyanoguanidine (dicyandiamide), especially when heated or under basic conditions. This reduces the available reagent and introduces a significant impurity.

  • Toxicity: It is toxic upon ingestion, inhalation, or skin contact. Appropriate Personal Protective Equipment (PPE), including respiratory protection and chemical-resistant gloves, is mandatory.

  • Instability: It can undergo violent, exothermic polymerization if heated strongly, particularly in the absence of a stabilizer or in the presence of acids or bases.

For large-scale operations, using a stabilized aqueous solution of cyanamide is often preferred over the solid material to mitigate some of these risks. All handling should be performed in well-ventilated areas or closed systems.

Troubleshooting Guide: From Low Yields to Impure Products

This guide provides a problem-solution format for specific issues encountered during the scale-up synthesis.

Problem 1: Low Yield of the Final Product

Q: My reaction yield dropped significantly when moving from a 10 g scale to a 1 kg scale, even though I maintained the same reagent stoichiometry. What are the likely causes and how can I fix this?

A: A drop in yield upon scale-up is a classic process chemistry challenge. The root cause is often related to physical, not just chemical, parameters that change with scale.

Workflow for Troubleshooting Low Yield

start Low Yield on Scale-Up mixing Is mixing efficient? (Homogeneous appearance?) start->mixing temp Was the internal temperature monitored and controlled? mixing->temp Yes mixing_no Increase agitation speed. Consider different impeller design. mixing->mixing_no No addition Was the reagent addition rate controlled? temp->addition Yes temp_no Implement jacketed reactor control. Monitor internal probe, not jacket temp. temp->temp_no No workup Did the product crash out during workup/isolation? addition->workup Yes addition_no Slow down addition rate. Consider subsurface addition for reactive species. addition->addition_no No workup_no Re-evaluate anti-solvent choice. Optimize crystallization temperature profile. workup->workup_no No success Yield Improved workup->success Yes mixing_no->success temp_no->success addition_no->success workup_no->success

Caption: Decision tree for diagnosing low yield issues.

Detailed Solutions:

  • Inefficient Mixing: On a small scale, magnetic stirring is sufficient. In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.

    • Solution: Ensure the reactor's overhead stirrer is appropriately sized and designed (e.g., pitch-blade turbine vs. anchor) for the viscosity of your reaction medium. Monitor the reaction for homogeneity.

  • Poor Heat Transfer: As discussed in the FAQ, this is a major issue. An unmanaged exotherm could be degrading your product or intermediates.

    • Solution: Use a jacketed reactor and monitor the internal reaction temperature, not just the jacket temperature. A slow, controlled addition of one of the reagents is a standard method to manage the rate of heat generation.

  • Suboptimal Workup and Isolation: The crystallization or precipitation process is highly scale-dependent. A procedure that works in a beaker may fail in a 100 L vessel.

    • Solution: Re-optimize the isolation procedure at the new scale. This may involve adjusting the rate of anti-solvent addition, the cooling profile, or the agitation speed during crystallization to ensure optimal crystal formation and prevent oiling out. Seeding the batch with a small amount of pure product can also be beneficial.

Problem 2: Product is Impure (Contaminated with Starting Materials or Byproducts)

Q: My final product is contaminated with a significant amount of an unknown impurity that wasn't present in my small-scale runs. How do I identify and eliminate it?

A: The appearance of new impurities on scale-up often points to reactions that are sensitive to prolonged reaction times, higher temperatures, or changes in reagent concentration.

Common Impurities and Solutions:

Impurity TypeProbable CauseRecommended Solution
Unreacted 2-Aminoacetophenone Incomplete reaction due to poor mixing or insufficient reaction time/temperature.Increase reaction time or temperature moderately. Confirm reaction completion with an in-process control (IPC) like TLC or HPLC before quenching.[1]
Dicyandiamide (from Cyanamide) Use of un-stabilized cyanamide, excessive heat, or basic pH during reaction setup.Use a stabilized aqueous solution of cyanamide. Maintain a neutral or slightly acidic pH during the reaction. Avoid prolonged heating before the main cyclization begins.
Higher Molecular Weight Species Potential self-condensation of 2-aminoacetophenone or dimerization of the product. Often caused by excessive heat or catalyst loading.Re-optimize catalyst loading (e.g., BF₃·Et₂O) for the larger scale.[1][3] Ensure strict temperature control to prevent thermal decomposition or side reactions.

Protocol: Purification by Recrystallization

If impurities persist, a robust recrystallization is the most effective purification method at scale.

  • Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices for quinazoline derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.

  • Dissolution: Transfer the crude, dry product to a clean, appropriately sized reactor. Add the minimum amount of the chosen solvent required to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a filtration of the hot solution to remove them. This must be done carefully to prevent premature crystallization.

  • Controlled Cooling: Slowly cool the solution with gentle agitation. A slow cooling rate (e.g., 10-20 °C per hour) promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Isolation: Once the desired temperature is reached and crystallization is complete, isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified product under vacuum at a suitable temperature until a constant weight is achieved.

Workflow for Purification

start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve filter Hot filtration to remove insolubles dissolve->filter cool Controlled cooling to induce crystallization filter->cool isolate Isolate crystals by filtration cool->isolate wash Wash filter cake with cold solvent isolate->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: General workflow for purification by recrystallization.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Methylquinazoline

This protocol is a generalized example based on literature procedures for the synthesis of the 4-methylquinazoline core, which is a precursor or structural analog to the target compound.[1][3]

Materials:

  • 2-Aminoacetophenone

  • Formamide (can act as both reagent and solvent)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Benzene or Toluene (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and internal temperature probe with 2-aminoacetophenone.

  • Reagent Addition: Under an inert atmosphere (Nitrogen), add formamide (a significant weight excess, e.g., 50x the weight of the 2-aminoacetophenone, is suggested for optimal results).[1]

  • Catalyst Charging: Begin agitation and slowly add BF₃·Et₂O (approx. 0.5 molar equivalents relative to 2-aminoacetophenone) via a dropping funnel, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Heat the reaction mixture to the target temperature (optimized around 150 °C) and hold for the required time (e.g., 6 hours).[1][3]

  • In-Process Control (IPC): Monitor the reaction's progress by taking small, quenched samples for analysis by TLC or HPLC to confirm the disappearance of the starting material.

  • Workup - Quench & Extract: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the product into an organic solvent like benzene or toluene.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography or recrystallization as described previously.

References

  • Qin, Z.-Y., Sun, C.-X., Zhang, W.-W., Li, J.-R., Gong, Y.-X., Shu, W.-M., & Wu, A.-X. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(12), 1447. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Index Copernicus International. [Link]

  • Various Authors. (2022). Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX). ResearchGate. [Link]

  • Singh, U. P., & Gahtori, P. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(21), 7481. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Various Authors. (2014). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives. [Link]

  • Jin, L., Chen, J., & Song, B. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry, 33(6), 1192-1209. [Link]

  • Various Authors. (2022). Strategies for access to 2-aminoquinazolines. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic derivatization of 4-Methylquinazolin-2-amine. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and robust troubleshooting strategies. Our focus is on elucidating the causality behind experimental choices to empower you to overcome common challenges and optimize your reaction outcomes.

Introduction: The Significance of 4-Methylquinazolin-2-amine Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Derivatization of the 2-amino position of 4-Methylquinazolin-2-amine is a critical step in the synthesis of novel compounds with potential applications as antitumor, antimicrobial, and antiviral agents.[1][2] Achieving high yields, purity, and predictable outcomes in these derivatization reactions is paramount for efficient drug discovery pipelines. This guide provides a framework for troubleshooting and optimizing these crucial synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful derivatization campaign.

Q1: What are the primary strategies for derivatizing the 2-amino group of 4-Methylquinazolin-2-amine?

A1: The nucleophilic 2-amino group is the primary site for derivatization. The most common strategies involve forming new carbon-nitrogen bonds. These include:

  • N-Arylation/N-Alkenylation: Typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann coupling) with aryl or vinyl halides/boronic acids.[3][4] Copper-catalyzed reactions are particularly prevalent for N-arylation of 2-amino-N-heterocycles.[5][6]

  • N-Alkylation: Involves reaction with alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the amine.[7]

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide derivatives.

  • Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkyl derivatives.

Q2: Why are the choices of solvent and base so critical in these reactions?

A2: Solvent and base selection can fundamentally alter the reaction pathway and efficiency.[8]

  • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[5][9] They effectively dissolve the quinazoline substrate and the reagents, facilitating the reaction. In some cases, non-polar solvents can lead to undesirable side products, such as benzimidazoles, by favoring an alternative cyclization pathway.[8]

  • Base Strength & Type: The base is crucial for deprotonating the 2-amino group, increasing its nucleophilicity. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO, triethylamine) depends on the specific reaction mechanism and the solubility of the reactants.[8][10] For metal-catalyzed couplings, the base also plays a role in the catalytic cycle.

Q3: How should I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to achieve good separation between the starting material, product, and any by-products. Co-spotting your reaction mixture with the starting material is essential for accurate interpretation. For more quantitative analysis and to confirm the mass of the desired product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Part 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and resolving specific experimental challenges.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors. A systematic evaluation of your reaction conditions is the first step.[11]

  • Possible Cause 1: Suboptimal Reaction Conditions.

    • Expert Insight: Temperature and reaction time are critical kinetic parameters. Many quinazoline syntheses, particularly C-N couplings, require heating to overcome the activation energy barrier.[8][9]

    • Troubleshooting Steps:

      • Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C).[9]

      • Time Course Study: Monitor the reaction at regular intervals (e.g., 2h, 6h, 12h, 24h) by TLC or LC-MS to determine the point of maximum conversion and check for product degradation over time.

  • Possible Cause 2: Poor Reactant Solubility.

    • Expert Insight: If reactants are not fully dissolved, the reaction becomes heterogeneous and rates will be significantly reduced, leading to incomplete conversion.[8][9]

    • Troubleshooting Steps:

      • Solubility Test: Before running the reaction, test the solubility of your 4-Methylquinazolin-2-amine and the coupling partner in the chosen solvent at both room temperature and the target reaction temperature.

      • Solvent Screening: If solubility is poor, test alternative polar aprotic solvents like DMF, DMSO, or NMP.[9]

  • Possible Cause 3: Catalyst Inactivation (for Cross-Coupling Reactions).

    • Expert Insight: Transition metal catalysts (e.g., copper, palladium) can be "poisoned" by impurities in starting materials, solvents, or exposure to oxygen.[11]

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure starting materials are pure and solvents are anhydrous and/or degassed, especially for oxygen-sensitive catalysts.[9]

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Fresh Catalyst: Use a fresh batch of catalyst and consider optimizing the catalyst loading.

Issue 2: Significant Side Product Formation

Q: My TLC/LC-MS shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?

A: Side product formation often points to competing reaction pathways or over-reactivity.

  • Possible Cause 1: Incorrect Solvent Polarity.

    • Expert Insight: As mentioned, solvent polarity can dictate the reaction pathway. Non-polar solvents like toluene may favor the formation of benzimidazole byproducts.[8]

    • Troubleshooting Steps: Switch from a non-polar solvent to a polar aprotic solvent (e.g., DMF, DMSO) to favor the desired C(sp²)-N bond formation for quinazoline derivatization.[8]

  • Possible Cause 2: Di-substitution or Undesired Reactivity.

    • Expert Insight: If your coupling partner has multiple reactive sites, or if the product itself can react further, you may see complex mixtures.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of the limiting reagent's partner.

      • Consider Protecting Groups: For complex substrates with multiple nucleophilic sites (e.g., other amines, hydroxyls), consider using an orthogonal protecting group strategy to ensure chemoselectivity.[12]

Issue 3: Purification Challenges

Q: I am struggling to purify my final compound. What are the best strategies?

A: Purification of quinazoline derivatives can be challenging due to their polarity and potential for poor solubility.[13][14]

  • Possible Cause 1: Ineffective Separation by Column Chromatography.

    • Expert Insight: Closely related impurities may co-elute with your product.

    • Troubleshooting Steps:

      • Optimize Solvent System: Use TLC to screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) to find one that provides maximum separation (ΔRf).

      • Use a Shallow Gradient: If using automated flash chromatography, run a shallower gradient to improve resolution between your product and impurities.[14]

      • Change Stationary Phase: If the product is highly polar and streaks on silica gel, consider using a different stationary phase like alumina or a reverse-phase (C18) column.[9]

  • Possible Cause 2: Product Fails to Crystallize or Oils Out.

    • Expert Insight: Successful recrystallization depends on finding a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9]

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) in small vials.

      • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until turbidity appears. Heat to redissolve, then cool slowly.

Part 3: Methodologies & Data

Generalized Experimental Protocol: N-Arylation of 4-Methylquinazolin-2-amine

This protocol describes a typical copper-catalyzed C-N cross-coupling reaction.

Materials:

  • 4-Methylquinazolin-2-amine

  • Aryl Halide (e.g., Aryl Iodide or Bromide)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle/stir plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 4-Methylquinazolin-2-amine (1.0 eq).

  • Reagent Addition: Add the aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the crude product.

    • Filter the solid and wash thoroughly with water.

    • Alternatively, if the product is soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[9][14]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[15][16]

Data Summary: Key Reaction Parameter Optimization
ParameterN-Arylation (Cu-catalyzed)N-Alkylation
Substrate 4-Methylquinazolin-2-amine4-Methylquinazolin-2-amine
Coupling Partner Aryl Halide / Boronic AcidAlkyl Halide
Catalyst CuI, Cu(OAc)₂, etc. (5-20 mol%)Typically not required
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq)K₂CO₃, NaH, Et₃N (1.5-2.5 eq)
Solvent DMF, DMSO, TolueneDMF, Acetonitrile, THF
Temperature 90 - 140 °C25 - 80 °C
Atmosphere Inert (N₂ or Ar)Inert or Air (substrate dependent)
Visual Workflow & Logic Diagrams

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Isolation cluster_2 Phase 3: Analysis Setup 1. Reaction Setup (Reagents, Solvent, Catalyst) Run 2. Run Reaction (Heat, Stir, Inert Atm.) Setup->Run Monitor 3. Monitor Progress (TLC, LC-MS) Run->Monitor Workup 4. Reaction Workup (Quench, Extract/Filter) Monitor->Workup Reaction Complete Purify 5. Purification (Column, Recrystallization) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize Final Pure Product Characterize->Final

Caption: General experimental workflow for derivatization.

G Start Low Yield Observed Q_Reactants Are all reactants soluble in solvent? Start->Q_Reactants A_Solvent Action: Screen for a better solvent. Q_Reactants->A_Solvent No Q_Temp Is reaction temp optimized? Q_Reactants->Q_Temp Yes A_Solvent->Q_Temp A_Temp Action: Screen different temperatures (e.g., 80-120°C). Q_Temp->A_Temp No Q_Cat Is catalyst active? (If applicable) Q_Temp->Q_Cat Yes A_Temp->Q_Cat A_Cat Action: Use fresh catalyst and degassed solvents. Q_Cat->A_Cat No End Yield Improved Q_Cat->End Yes A_Cat->End

Caption: Troubleshooting flowchart for low reaction yield.

References

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Chakraborty, G., et al. (2019). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • BenchChem. (2025).
  • Kwak, J. P., et al. (2020). Synthesis of 2‐Aminoquinazoline‐ and 2‐Aminopyrimidine‐Fused Hybrid Scaffolds by Copper‐Catalyzed C(sp²)–N Coupling and Cyclization Followed by Oxidation. ResearchGate. [Link]

  • Smolecule. (2023). Buy Methyl[(4-methylquinazolin-2-yl)methyl]amine.
  • Jiang, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. [Link]

  • PubMed. (2024). Hit-to-lead optimization of 2-aminoquinazolines as anti-microbial agents against Leishmania donovani. [Link]

  • Olayinka, O. A., et al. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
  • ResearchGate. (n.d.). Optimization studies for N-arylation of 2-amino-N-heterocycles. [Link]

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of N,2,4-Trimethylquinolin-7-amine.

Sources

Technical Support Center: Purification of 4-Methylquinazolin-2-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Methylquinazolin-2-amine using column chromatography. The inherent basicity of the amine functional group presents specific hurdles that require a nuanced approach to achieve high purity. This document is structured to provide both foundational knowledge and practical troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of 4-Methylquinazolin-2-amine by silica gel chromatography often problematic?

A1: The primary challenge arises from the interaction between the basic amine groups of 4-Methylquinazolin-2-amine and the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1][2] This acid-base interaction can lead to several issues, including irreversible adsorption, significant peak tailing, and even degradation of the target compound on the column.[1][3]

Q2: What are the most common impurities I might encounter?

A2: Impurities can originate from starting materials or side reactions during synthesis. Common starting materials for quinazoline synthesis include 2-aminoacetophenone and various formamide or nitrile sources.[4][5] Therefore, unreacted starting materials are a primary concern. Additionally, process-related impurities, such as byproducts from cyclization or condensation steps, may be present.[6][7]

Q3: How do I select an appropriate initial solvent system (mobile phase) for TLC and column chromatography?

A3: The selection of the mobile phase is critical for achieving good separation.[8][9] For a moderately polar compound like 4-Methylquinazolin-2-amine, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[10] A typical starting ratio for TLC analysis would be in the range of 8:2 to 6:4 (Hexanes:EtOAc). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[10]

Q4: What are the alternatives to standard silica gel for this type of purification?

A4: If significant tailing or decomposition occurs on silica, consider alternative stationary phases. Basic or neutral alumina can be effective for purifying basic compounds as it minimizes the acidic interactions.[11] Another excellent option is amine-functionalized silica, which is specifically designed to reduce tailing and improve the chromatography of amines.[1][2]

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography of 4-Methylquinazolin-2-amine in a question-and-answer format.

Issue 1: Severe Peak Tailing on TLC and Column

  • Question: My spot on the TLC plate is streaking badly, and the fractions from my column are all mixed. How can I improve the peak shape?

  • Answer & Rationale: This is the most common issue for basic amines on silica gel. The tailing is a direct result of the strong interaction between the basic amine and acidic silanol groups.[11][12] To resolve this, you need to neutralize these acidic sites or use a more compatible stationary phase.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the polar component of your eluent (e.g., methanol) will neutralize the active silanol sites, allowing your compound to elute symmetrically.[1][13]

    • Stationary Phase Change: Switch to a more basic or neutral stationary phase. Basic alumina is a cost-effective alternative. For more challenging separations, an amine-functionalized silica column (often designated as NH2) can provide excellent peak shapes without the need for mobile phase modifiers.[2]

Issue 2: Poor Resolution Between Product and Impurities

  • Question: I can see two spots on my TLC, but they are very close together. How can I improve the separation?

  • Answer & Rationale: Poor resolution means the selectivity of your chromatographic system is insufficient. Selectivity is the ability of the system to differentiate between the analyte and impurities.[1] This can be improved by systematically altering the mobile phase composition.

  • Solutions:

    • Optimize Solvent Ratio: If your Rf is in a reasonable range (0.2-0.4), try making small adjustments to the solvent ratio to increase the separation.

    • Change Solvent Polarity: If both compounds are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). If they are moving too slowly (low Rf), gradually increase the polarity (e.g., increase the percentage of ethyl acetate).[3]

    • Introduce a Different Solvent: Sometimes, changing the nature of the polar solvent can dramatically affect selectivity. For instance, replacing ethyl acetate with a mixture of dichloromethane (DCM) and methanol can alter the interactions and improve separation. A common combination for amines is a gradient of methanol in DCM.[14]

Issue 3: The Compound is Stuck at the Origin (Rf = 0)

  • Question: My compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

  • Answer & Rationale: An Rf of zero indicates that the compound is very polar or is strongly adsorbed to the stationary phase. The mobile phase is not polar enough to elute it.

  • Solutions:

    • Increase Mobile Phase Polarity: You need to use a much stronger solvent system. A good next step is to try a mixture of dichloromethane (DCM) and methanol (MeOH), starting with a low percentage of MeOH (e.g., 1-2%) and increasing it.

    • Check for Irreversible Adsorption: Spot your compound on a TLC plate, and then place a drop of triethylamine or acetic acid on the spot. If the spot then moves with a suitable solvent system, it indicates a strong acid-base interaction is the cause. This reinforces the need for a mobile phase modifier or a different stationary phase.[1]

Issue 4: The Compound Decomposes on the Column

  • Question: I loaded my crude material, but I am getting very low recovery of my product, and I see many new spots on the TLC of my fractions.

  • Answer & Rationale: This suggests that your compound is not stable on silica gel. The acidic nature of silica can catalyze the decomposition of sensitive molecules.[3]

  • Solutions:

    • Confirm Instability: Perform a stability test by dissolving a small amount of your crude material in your chosen solvent, adding a small amount of silica gel, and stirring for a few hours. Monitor the mixture by TLC to see if new spots appear.[3]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your chosen mobile phase containing 1-2% triethylamine before loading your sample.[1]

    • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina or an amine-functionalized column is often the best solution for compounds that are unstable on silica.[2]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and cost-effective. Best used with a basic modifier.
Neutral or Basic AluminaGood alternative for basic amines to avoid acidic interactions.
Amine-functionalized SilicaExcellent for high-resolution purification of amines, often without modifiers.[2]
Mobile Phase Hexanes/Ethyl AcetateGood starting point for initial TLC development.[10]
Dichloromethane/MethanolA more polar system for compounds that don't elute with EtOAc.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, preventing tailing.[13]
0.5-2% Ammonium Hydroxide (in MeOH)Serves the same purpose as TEA, can be easier to remove under vacuum.
Sample Loading Dry LoadingRecommended for samples that are not very soluble in the mobile phase.[15]
Wet LoadingSuitable for samples that dissolve easily in a minimal amount of the initial mobile phase.[15]
Protocol 1: Step-by-Step TLC Analysis
  • Dissolve a small amount of the crude 4-Methylquinazolin-2-amine in a suitable solvent (e.g., DCM or EtOAc).

  • Prepare several TLC chambers with different solvent systems (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

  • Spot the crude mixture onto the baseline of the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).

  • Identify the solvent system that gives the target compound an Rf value between 0.25 and 0.35. If tailing is observed, add 1% TEA to the chosen solvent system and repeat the TLC.

Protocol 2: Column Chromatography Workflow
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen stationary phase using either a wet slurry method or by dry packing.

  • Equilibration: Run several column volumes of the initial, least polar mobile phase through the packed column to ensure it is well-settled and equilibrated.

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[15]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Use a pipette to carefully load the solution onto the top of the column bed.[15]

  • Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Methylquinazolin-2-amine.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude 4-Methylquinazolin-2-amine TLC TLC Method Development (Hex/EtOAc ± TEA) Crude->TLC Pack Pack Column (Silica or Alumina) TLC->Pack Optimized Solvent System TLC_Result Good Separation & Rf (0.25-0.35)? TLC->TLC_Result Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure TLC_Result->TLC TLC_Result->Pack Yes

Caption: Workflow for the purification of 4-Methylquinazolin-2-amine.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 16, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 16, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 16, 2026, from [Link]

  • Planar Chromatography for New Quinazoline Derivatives. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 16, 2026, from [Link]

  • 4-Amino-2-methylquinoline. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Molecules, 21(11), 1570. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2018). Research Journal of Pharmacy and Technology, 11(9), 4141-4146. [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012). European Journal of Medicinal Chemistry, 54, 667-676. [Link]

  • General procedure for the preparation of amides. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Manipal Research Portal. Retrieved January 16, 2026, from [Link]

  • 4-methyl-N-phenylquinazolin-2-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2020). RSC Medicinal Chemistry, 11(8), 923-930. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Retrieved January 16, 2026, from [Link]

  • Process for purification of linagliptin. (2023). Google Patents.
  • Linagliptin Impurity M. (n.d.). Pharmace Research Laboratory. Retrieved January 16, 2026, from [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

  • The stability of mutagenic chemicals stored in solution. (1984). Mutation Research, 140(2-3), 81-85. [Link]

  • Column Chromatography. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Organic Process Research & Development, 24(12), 2826-2832. [Link]

  • Additives for reversed-phase HPLC mobile phases. (2006). Google Patents.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Methylquinazolin-2-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center you requested.

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for storing, handling, and troubleshooting 4-Methylquinazolin-2-amine to ensure its long-term stability and integrity. Our approach is grounded in established principles of chemical stability, focusing on the specific vulnerabilities of the quinazoline scaffold to environmental factors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-Methylquinazolin-2-amine.

Q1: What is 4-Methylquinazolin-2-amine, and why is its long-term stability crucial?

4-Methylquinazolin-2-amine is a heterocyclic organic compound featuring a quinazoline core. This scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The long-term stability of this compound is paramount because chemical degradation can lead to a loss of potency, the formation of unknown impurities with potential toxicity, and ultimately, inconsistent and unreliable experimental results.[3][4]

Q2: What are the primary environmental factors that cause the degradation of 4-Methylquinazolin-2-amine?

The stability of 4-Methylquinazolin-2-amine is influenced by several key factors.[5] Understanding these is the first step toward effective preservation.

  • Oxidation: The quinazoline ring system and the exocyclic amine group are susceptible to oxidation from atmospheric oxygen.[6][7] This can lead to the formation of N-oxides or quinazolinone derivatives, fundamentally altering the molecule's structure and activity.[6][7]

  • Hydrolysis: In the presence of moisture, the pyrimidine ring of the quinazoline structure can be susceptible to hydrolysis. This reaction is often accelerated in acidic or basic conditions and at elevated temperatures, potentially leading to ring-opening and the formation of byproducts like 2-aminobenzaldehyde derivatives.[6][8][9]

  • Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly UV radiation.[4] Exposure can induce photochemical reactions, leading to the formation of colored degradants and a loss of purity.[3][10]

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[5][11] Storing the compound at elevated temperatures will significantly shorten its viable shelf-life.

Q3: What are the ideal storage conditions for solid 4-Methylquinazolin-2-amine?

To mitigate the degradation risks outlined above, we recommend a multi-faceted storage strategy. The following table summarizes the optimal conditions for long-term storage of the solid compound.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Slows the rate of all potential degradation reactions.[5][12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[13][14][15]
Light Protect from Light (Amber Vial)Prevents photodegradation.[14][16]
Humidity Dry/Anhydrous ConditionsPrevents hydrolysis. Store in a tightly sealed container, ideally within a desiccator or glovebox.[12][14]

Q4: How should I handle the compound when taking a sample from a long-term storage container?

Proper handling is critical to maintain the integrity of the bulk material. Careless sampling can introduce contaminants that compromise the entire stock.

  • Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.[12]

  • Inert Atmosphere: If possible, handle the compound inside a glovebox filled with an inert gas.[13][14] If a glovebox is not available, use a Schlenk line to flush the container with dry argon or nitrogen before and after sampling.[17]

  • Minimize Exposure: Open the container only for the time necessary to retrieve the required amount.

  • Resealing: Tightly reseal the container, purge with inert gas, and promptly return it to the recommended storage conditions.

Q5: Is 4-Methylquinazolin-2-amine stable in solution, and what solvents are recommended?

Stability in solution is generally much lower than in the solid state and is highly dependent on the solvent and storage conditions. For some quinazoline derivatives, solutions in ultrapure water have shown stability for extended periods when stored in the dark at 4°C, whereas solutions in DMSO can exhibit poor stability.[18][19][20]

  • Recommendation: For maximum reproducibility, prepare solutions fresh for each experiment.

  • Solvent Choice: If stock solutions are necessary, use a high-purity, anhydrous, aprotic solvent. Perform a small-scale stability study (see Protocol 2) to validate stability in your chosen solvent under your intended storage conditions (e.g., -20°C or -80°C).

Section 2: Troubleshooting Guide: Investigating Potential Degradation

This guide provides a logical, step-by-step approach to diagnosing and confirming suspected compound degradation.

Q1: I've noticed a color change (e.g., from white to yellow/brown) in my solid sample. What does this signify?

  • Probable Cause: The appearance of color is a common indicator of degradation, often due to the formation of oxidized or photolytic byproducts.[3] These new species may have extended conjugated systems that absorb visible light.

  • Recommended Action:

    • Do Not Assume: While a color change is a strong warning sign, do not assume the compound is unusable without analytical confirmation.

    • Analytical Validation: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) as detailed in Protocol 1 .

    • Compare and Quantify: Compare the chromatogram of the suspect sample to that of a trusted reference standard or a previously analyzed, properly stored batch. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.

Q2: My biological or chemical assays are yielding inconsistent or lower-than-expected results. Could my 4-Methylquinazolin-2-amine have degraded?

  • Probable Cause: A loss of potency or inconsistent results are classic symptoms of compound degradation.[3] The actual concentration of the active compound may be lower than calculated, or the degradation products may be interfering with the assay.

  • Recommended Action:

    • Eliminate Other Variables: First, systematically verify other experimental parameters (e.g., reagent concentrations, instrument calibration, cell line health).

    • Confirm Purity: If other factors are ruled out, the stability of your compound is the next logical focus. Analyze the batch used in the experiments via HPLC (Protocol 1 ) to determine its purity. A purity level significantly below the expected value (>95-98%) strongly suggests degradation is the root cause.

Q3: I suspect a container of 4-Methylquinazolin-2-amine was accidentally exposed to the atmosphere for an extended period. How can I assess the damage?

  • Probable Cause: Direct exposure to air introduces both oxygen and moisture, creating ideal conditions for oxidation and hydrolysis.[4]

  • Recommended Action:

    • Immediate Analysis: The extent of degradation depends on the duration of exposure and ambient humidity/temperature. Immediately perform an HPLC analysis (Protocol 1 ).

    • Look for Specific Signatures:

      • Hydrolysis: Look for earlier-eluting, more polar peaks on a reversed-phase HPLC column, which could correspond to ring-opened byproducts.

      • Oxidation: The formation of N-oxides or quinazolinone derivatives may result in new peaks, the identity of which can be further investigated using LC-MS.

    • Decision Making: Based on the purity level determined by HPLC, make an informed decision. If significant impurity peaks are present, it is safest to discard the batch to avoid compromising future experiments.

Section 3: Experimental Protocols

These protocols provide standardized methods for assessing the purity and stability of 4-Methylquinazolin-2-amine.

Protocol 1: Routine Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose reversed-phase HPLC method for determining the purity of 4-Methylquinazolin-2-amine.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.[21]

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • HPLC-grade solvents and additives.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a lambda max determined by PDA scan).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B and equilibrate.

  • Sample Preparation:

    • Prepare a stock solution of 4-Methylquinazolin-2-amine in the sample diluent at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a working concentration of ~50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of 4-Methylquinazolin-2-amine by the total peak area of all detected peaks, expressed as a percentage.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is used to proactively understand the degradation pathways of 4-Methylquinazolin-2-amine and to establish a stability-indicating analytical method.[16]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile/Water (50:50). Aliquot this solution for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a vial of the stock solution and a vial of the solid powder in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a photostability chamber (ICH Q1B option) for a defined period.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by the HPLC method described in Protocol 1 .

    • Use a PDA detector to check for peak purity and identify the formation of new chromophores. For structural elucidation of major degradants, LC-MS analysis is recommended.[22][23]

Section 4: Visualization of Workflows

The following diagrams illustrate key decision-making and experimental processes for stability management.

TroubleshootingWorkflow start Suspicion of Degradation (e.g., color change, inconsistent results) visual Visual Inspection: Note color, consistency start->visual analytical Perform HPLC Purity Analysis (Protocol 1) visual->analytical compare Compare Chromatogram to Reference Standard analytical->compare new_peaks New Peaks or Reduced Main Peak Area? compare->new_peaks no_change No Significant Change (Purity >98%) new_peaks->no_change No degraded Degradation Confirmed new_peaks->degraded Yes use Compound is Stable. Continue Use. no_change->use investigate Investigate Source of Stress (Storage, Handling) degraded->investigate decision Decision Point investigate->decision discard High Risk. Discard Batch. decision->discard >5% Impurities use_caution Minor Degradation. Use with Caution for Non-Critical Work. decision->use_caution 1-5% Impurities

Caption: Troubleshooting workflow for suspected compound degradation.

StabilityStudyWorkflow cluster_stress Apply Stress Conditions (Forced Degradation) prep Prepare Compound Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Separate Vials for Each Stress Condition prep->aliquot acid Acidic (0.1M HCl, 60°C) aliquot->acid base Basic (0.1M NaOH, 60°C) aliquot->base oxide Oxidative (3% H₂O₂, RT) aliquot->oxide thermal Thermal (80°C, Solid & Solution) aliquot->thermal photo Photolytic (ICH Light Source) aliquot->photo sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC-PDA/MS Method sample->analyze report Characterize Degradants & Determine Degradation Profile analyze->report

Caption: Experimental workflow for a forced degradation study.

References

  • Wikipedia. Quinazoline . Wikipedia. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds . [Link]

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review . SciSpace. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents . Chemistry Stack Exchange. [Link]

  • ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria . ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery . Molecules, 28(2), 875. [Link]

  • National Center for Biotechnology Information. Preparation and photophysical properties of quinazoline-based fluorophores . PubMed Central. [Link]

  • AIP Publishing. Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods . AIP Conference Proceedings. [Link]

  • ResearchGate. Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods | Request PDF . ResearchGate. [Link]

  • Al-Tel, T. H., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides . Molecules, 26(11), 3143. [Link]

  • Zhang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities . Archiv der Pharmazie, 346(6), 355-368. [Link]

  • Moravek. A Beginner's Guide to Chemical Storage Best Practices . Moravek. [Link]

  • Kim, Y., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry . Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens . Journal of Chromatography A, 624(1-2), 253-265. [Link]

  • Dickson, D. (2024). Top 5 Factors Affecting Chemical Stability . Modality Solutions. [Link]

  • World Scientific News. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives . World Scientific News. [Link]

  • ResearchGate. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives . ResearchGate. [Link]

  • LinkedIn. Pharma Stability: Troubleshooting & Pitfalls . LinkedIn. [Link]

  • de la Calle, B., et al. (2004). Analysis of heterocyclic amines in food products: interlaboratory studies . Food and Chemical Toxicology, 42(4), 589-599. [Link]

  • Semantic Scholar. Chemical analysis of heterocyclic aromatic amines: the results of two European projects compared . Semantic Scholar. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry . ChemEngineering, 6(5), 73. [Link]

  • Royal Society of Chemistry. Preparation and photophysical properties of quinazoline-based fluorophores . Royal Society of Chemistry. [Link]

  • Separation Science. Analytical Techniques In Stability Testing . Separation Science. [Link]

  • National Center for Biotechnology Information. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins . PubMed Central. [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . MDPI. [Link]

  • Pharmaffiliates. (R)-1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-amine . Pharmaffiliates. [Link]

  • PubChem. 4-methyl-N-phenylquinazolin-2-amine . PubChem. [Link]

  • PubMed. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions . PubMed. [Link]

  • National Center for Biotechnology Information. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities . PubMed Central. [Link]

  • ResearchGate. Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine... . ResearchGate. [Link]

  • PubChem. 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione . PubChem. [Link]

  • ResearchGate. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents . ResearchGate. [Link]

  • International Journal of Research and Analytical Reviews. BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW . IJRAR. [Link]

  • PubChem. 4-Aminoquinazoline . PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Methylquinazolin-2-amine and related quinazoline derivatives. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve inconsistencies in your bioassay results. Our approach is rooted in establishing robust, self-validating experimental systems to ensure the integrity and reproducibility of your data.

Section 1: Foundational Issues - The Compound Itself

Inconsistencies in bioassay data often originate not from the biological system or the detection method, but from the physicochemical properties of the test compound itself. Before questioning complex biological variables, it is imperative to validate the integrity, solubility, and stability of your 4-Methylquinazolin-2-amine stock and working solutions.

FAQ 1: My dose-response curve is flat, weak, or non-sigmoidal. What is the first thing I should check?

This is a classic sign that the nominal concentration of your compound in the assay does not reflect the actual concentration of soluble, active molecules. The primary culprits are poor solubility and compound degradation.

  • Causality - Solubility: 4-Methylquinazolin-2-amine, like many heterocyclic compounds, can have limited aqueous solubility. When the concentration in your assay medium exceeds its solubility limit, the compound precipitates. This means that beyond a certain point, increasing the nominal concentration does not increase the amount of dissolved compound available to interact with the target. The result is a plateau in the dose-response curve that is not due to biological saturation but to compound precipitation.

  • Causality - Stability: Quinazoline derivatives can exhibit instability in certain solvents, particularly DMSO, upon storage or even immediately after preparation.[1][2][3] Degradation reduces the concentration of the active compound, leading to a loss of potency and inconsistent results over time.

Your first step is not to repeat the bioassay, but to perform fundamental quality control on your compound solutions.

FAQ 2: I'm seeing high variability and "shotgun" patterns in my plate reader data, especially at high concentrations. What's happening?

This is frequently caused by compound precipitation or aggregation in the assay wells.

  • Light Scatter: Precipitated particles can scatter the excitation light in absorbance and fluorescence-based assays, leading to artificially high readings and significant well-to-well variation.[4]

  • Uneven Distribution: When a compound crashes out of solution, it rarely does so uniformly across the well. This creates micro-domains of high and low compound concentration, leading to erratic results, especially in cell-based assays where compound access to the cells is inconsistent.[5]

A visual inspection of the plate under a microscope before adding the final assay reagent can often reveal compound precipitation.

Troubleshooting Guide: Validating Compound Integrity

This protocol establishes a self-validating system to confirm the solubility and stability of your 4-Methylquinazolin-2-amine before committing to extensive biological screening.

Protocol 1: Kinetic Solubility and Stability Assessment using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for definitively measuring compound concentration and detecting degradation products.[6][7][8]

Objective: To determine the practical solubility limit of 4-Methylquinazolin-2-amine in your final assay buffer and assess its stability over the time course of your experiment.

Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution of 4-Methylquinazolin-2-amine (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Create a serial dilution series from the stock in 100% DMSO.

  • Spiking into Assay Buffer:

    • Take an aliquot from each DMSO concentration and dilute it into your final assay buffer to the desired starting concentration (e.g., a 1:100 dilution to achieve a 100 µM starting concentration in 1% DMSO).

    • Prepare samples corresponding to the highest concentration planned for your bioassay.

  • Time-Zero (T=0) Analysis:

    • Immediately after dilution into the assay buffer, centrifuge the highest concentration sample at ~15,000 x g for 15 minutes to pellet any precipitated compound.

    • Carefully remove the supernatant and analyze it via a calibrated LC-MS method to quantify the concentration of dissolved 4-Methylquinazolin-2-amine.[9] This value is your kinetic solubility limit.

  • Stability Analysis (T=X hours):

    • Incubate a parallel set of diluted samples under the exact conditions of your bioassay (e.g., 37°C for 24 hours).

    • At the end of the incubation period, repeat the centrifugation and LC-MS analysis from Step 4.

  • Data Analysis:

    • Solubility: Compare the measured concentration at T=0 to the nominal concentration. If the measured value is significantly lower, your nominal concentration exceeds the compound's solubility.

    • Stability: Compare the measured concentration at T=X to the concentration at T=0. A significant decrease indicates compound degradation. The appearance of new peaks in the chromatogram can help identify degradation products.[10]

Data Interpretation Table:

ScenarioLC-MS Result (T=0)LC-MS Result (T=X)Interpretation & Action
Ideal Measured ≈ NominalT=X ≈ T=0Compound is soluble and stable. Proceed with bioassay.
Poor Solubility Measured < NominalT=X ≈ T=0Nominal concentration is too high. Redesign experiment with a top concentration below the measured solubility limit.
Instability Measured ≈ NominalT=X < T=0Compound is degrading. Reduce assay incubation time, consider alternative solvents, or prepare fresh solutions for each experiment.[1][3]
Both Measured < NominalT=X < T=0Compound has both solubility and stability issues. Address solubility first, then re-evaluate stability at the new, lower concentration.

Section 2: Assay-Specific Artifacts and Interference

Once you have confirmed your compound is soluble and stable in the assay buffer, the next potential source of error is direct interference with the assay technology. This is particularly common in optical assays (fluorescence and absorbance).

FAQ 3: My compound is active in a fluorescence-based assay but shows no activity in an orthogonal (e.g., radiometric or luminescence) assay. Why the discrepancy?

This is a strong indicator of an optical artifact. Small molecules can interfere with fluorescence detection through two primary mechanisms:

  • Autofluorescence: The compound itself is fluorescent and emits light in the same wavelength range as the assay's reporter fluorophore. This adds to the signal, potentially masking a true inhibitory effect or creating a false positive signal for activation.[4]

  • Fluorescence Quenching: The compound absorbs light at either the excitation or emission wavelength of the assay's fluorophore. This "inner filter effect" reduces the amount of light that reaches the detector, mimicking an inhibitory effect and creating a false positive.[11]

Because quinazolines possess an aromatic ring system, they are prime candidates for producing such optical interference.[12]

Caption: Mechanisms of optical assay interference by test compounds.

FAQ 4: In my kinase assay, the IC50 value for 4-Methylquinazolin-2-amine changes when I alter the ATP concentration. What does this indicate?

This is the classic signature of an ATP-competitive inhibitor. The quinazoline scaffold is a well-known "privileged structure" that can bind to the ATP-binding pocket of many kinases.[13]

  • Mechanism: In the assay, both ATP and your inhibitor are competing for the same binding site on the kinase. At low ATP concentrations, the inhibitor can bind more easily, resulting in a potent IC50 value. As you increase the ATP concentration to levels closer to physiological conditions (typically ~1 mM), the inhibitor must compete with more ATP molecules, and its apparent potency will decrease (a higher IC50 value).[14]

  • Why it Matters: Reporting an IC50 without specifying the ATP concentration is misleading. For a true assessment of a compound's potential cellular efficacy, assays should be run at or near physiological ATP levels.[14]

Troubleshooting Guide: Identifying and Mitigating Assay Interference
Protocol 2: Assay Interference Counter-Screen

Objective: To systematically identify if 4-Methylquinazolin-2-amine is causing optical interference in your assay.

Methodology:

  • Assay Setup: Prepare two sets of assay plates.

    • Plate A (Test Plate): Run the assay as usual, with all components (enzyme, substrate, compound, etc.).

    • Plate B (Counter-Screen Plate): Prepare the plate with all assay components except for one critical element required for signal generation (e.g., for a kinase assay, omit the kinase enzyme or the substrate).

  • Compound Addition: Add your serial dilution of 4-Methylquinazolin-2-amine to both plates.

  • Incubation and Reading: Incubate both plates under identical conditions and read them on the plate reader.

  • Data Analysis:

    • If you see a dose-dependent change in signal on Plate B (the counter-screen plate), this change is due to direct compound interference, not biological activity.

    • Compare the signal from Plate B to Plate A to understand the magnitude of the artifact.

Interference Mitigation Strategies:

Interference TypeMitigation StrategyReference
Autofluorescence Use a red-shifted fluorophore for detection; perform a pre-read of the compound plate before adding assay reagents and subtract the background.[5][11]
Quenching Switch to a non-optical detection method like luminescence or a radiometric assay.[14]
ATP Competition Characterize the IC50 at multiple ATP concentrations, including a physiological concentration (~1 mM), to understand the mechanism of action.[14]

Section 3: Navigating Cell-Based Assay Complexity

Cell-based assays introduce a higher level of biological complexity. Inconsistent results can arise from the health and handling of the cells themselves, or from off-target compound effects like cytotoxicity.

FAQ 5: I'm seeing a dose-dependent decrease in my signaling readout, but I suspect it's just due to the compound killing the cells. How can I differentiate specific inhibition from general cytotoxicity?

This is a critical question. A dead cell cannot produce a signal, which can easily be misinterpreted as specific inhibition of a pathway.

Solution: You must run a cytotoxicity assay in parallel with your functional assay, using the same cell line, compound concentrations, incubation time, and vehicle concentration.

  • Multiplexing: The ideal approach is to use a multiplexed assay that measures cell viability and your functional endpoint in the same well. For example, use a luminescent reporter for your pathway of interest and a fluorescent live/dead stain for viability.

  • Parallel Plates: If multiplexing is not possible, set up two identical plates. Use one for your functional assay and the other for a standard cell viability assay (e.g., CellTiter-Glo®, MTS, or resazurin).[15]

Data Interpretation: Plot both dose-response curves on the same graph. If the IC50 for your functional assay overlaps with the CC50 (cytotoxic concentration 50%), the observed "inhibition" is likely an artifact of cell death. A true "hit" will have a functional IC50 that is significantly more potent (typically >10-fold) than its CC50.

FAQ 6: My results are not reproducible from one experiment to the next. What cell-handling parameters are most critical?

Reproducibility in cell-based assays hinges on rigorous standardization.[15][16] Even minor variations can lead to significant changes in results.

  • Cell Passage Number: Cells can change their phenotype, growth rate, and signaling responses at high passage numbers. Establish a "passage number window" for all experiments and use a fresh, low-passage vial from a cryopreserved cell bank regularly.

  • Seeding Density: The density of cells in the well affects their growth phase and signaling status. An inconsistent seeding density is a major source of variability. Always perform an accurate cell count (e.g., with a hemocytometer or automated counter) before plating.[17]

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. This "edge effect" can skew data. Avoid using the outer wells for experimental samples or ensure proper humidification during incubation.[18]

Troubleshooting Guide: Workflow for Robust Cell-Based Assays

This workflow highlights the critical points for standardization to ensure reproducibility.

CellAssayWorkflow cluster_pre_assay Pre-Assay Standardization cluster_assay Assay Execution cluster_analysis Data Analysis Thaw Thaw Cells (Low Passage) Culture Culture Cells (Consistent Media/Serum) Thaw->Culture Count Accurate Cell Count Culture->Count Plate Plate Cells (Standardized Density) Count->Plate Incubate Overnight Incubation (Allow Adherence) Plate->Incubate Treat Treat with Compound (Consistent Vehicle %) Run Cytotoxicity in Parallel Incubate->Treat Incubate_Assay Incubate (Standardized Time/Temp) Treat->Incubate_Assay Readout Assay Readout Incubate_Assay->Readout Normalize Normalize Data (Vehicle & Positive Controls) Readout->Normalize Compare Compare Functional IC50 vs. Cytotoxicity CC50 Normalize->Compare

Caption: Standardized workflow for reproducible cell-based assays.

Section 4: Advanced Troubleshooting & Data Interpretation

FAQ 7: I have a reproducible IC50 value with no obvious artifacts. How do I confirm that 4-Methylquinazolin-2-amine is actually inhibiting my intended target?

This is the crucial step of target validation. Quinazoline derivatives are known to interact with multiple targets, particularly a wide range of protein kinases.[12][13] Activity in a primary assay is only the first step.

Solution: Employ orthogonal assays and counter-screens.

  • Use a Different Assay Technology: If your primary screen was a cell-based reporter assay, validate the hit in a biochemical assay using purified protein. This confirms direct interaction with the target, ruling out artifacts from upstream or downstream pathway components.

  • Test Against Related Targets: Profile your compound against a panel of related targets. For example, if your primary target is a specific kinase, a broad kinase panel screen is essential. This will reveal the selectivity profile of your compound and identify potential off-target effects that could be responsible for the observed phenotype.[19]

  • Use a Structurally Unrelated Control: Identify a known inhibitor of your target that has a completely different chemical scaffold. If this control compound recapitulates the biological effect of 4-Methylquinazolin-2-amine, it increases confidence that the observed phenotype is due to on-target inhibition.

Master Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent Bioassay Results CheckCompound Step 1: Is the Compound Validated? Start->CheckCompound CheckAssay Step 2: Is the Assay Robust? CheckCompound->CheckAssay Yes Solubility Perform Kinetic Solubility Assay CheckCompound->Solubility No Stability Perform LC-MS Stability Assay CheckCompound->Stability No CheckCells Step 3: Are the Cells Standardized? CheckAssay->CheckCells Yes (Cell-Based) Interference Run Interference Counter-Screen CheckAssay->Interference No ATP_Comp Test vs. ATP Conc. CheckAssay->ATP_Comp No (Kinase Assay) CheckTarget Step 4: Is the Hit Validated? CheckCells->CheckTarget Yes Cytotoxicity Run Parallel Cytotoxicity Assay CheckCells->Cytotoxicity No Standardize Review Cell Handling (Passage, Density) CheckCells->Standardize No Orthogonal Use Orthogonal Assay (e.g., Biochemical) CheckTarget->Orthogonal No Selectivity Run Selectivity Panel (e.g., Kinase Panel) CheckTarget->Selectivity No Conclusion Confident Data CheckTarget->Conclusion Yes Solubility->CheckCompound Stability->CheckCompound Interference->CheckAssay ATP_Comp->CheckAssay Cytotoxicity->CheckCells Standardize->CheckCells Orthogonal->CheckTarget Selectivity->CheckTarget

Caption: A logical workflow for troubleshooting bioassay inconsistencies.

References
  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Available at: [Link]

  • Militaru, C., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Jadhav, A., et al. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • The Daily Scientist. (2023). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. Available at: [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. ResearchGate. Available at: [Link]

  • Baell, J. B., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Al-Akayleh, F., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]

  • Gaikwad, N. M., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • KCAS Bio. (2023). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. Available at: [Link]

  • Patel, K., et al. (2021). Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. Journal of Pediatric Pharmacology and Therapeutics. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Padala, A. K., et al. (2018). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. ResearchGate. Available at: [Link]

  • Corcoran, O., & Trakht, I. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • Arnst, K. E., et al. (2017). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Lees, J. M., et al. (2017). Fluorescence-based investigations of RNA-small molecule interactions. Methods. Available at: [Link]

  • Zhang, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]

  • Singh, S., et al. (2024). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Silva, J., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Database. Available at: [Link]

  • Asati, V., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Cancers. Available at: [Link]

  • Xia, Y., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methyl-N-phenylquinazolin-2-amine. PubChem Compound Database. Available at: [Link]

  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica. Available at: [Link]

Sources

Validation & Comparative

Validating the Biological Target of 4-Methylquinazolin-2-amine: A Comparative Guide for Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents merely the initial step of a complex journey. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process of target deconvolution is paramount, as it establishes a clear link between the molecule's mechanism of action and its observed physiological effects, thereby mitigating the risk of costly late-stage failures in clinical development. This guide provides a comprehensive, technically-grounded framework for validating the biological target of 4-Methylquinazolin-2-amine , a scaffold known to be a constituent of various kinase inhibitors.

Our investigation will be anchored in the hypothesis that 4-Methylquinazolin-2-amine, like many of its derivatives, engages with intracellular kinases. Specifically, published research strongly suggests that derivatives of 2-amino-4-methylquinazoline are potent inhibitors of Phosphatidylinositol 3-kinase (PI3K) .[1] Therefore, our validation strategy will focus on PI3K as the primary putative target, while also considering other potential off-target kinases, such as the Epidermal Growth Factor Receptor (EGFR), given the promiscuity of the quinazoline scaffold.[2]

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explore a multi-pronged approach, encompassing direct target engagement, functional enzymatic assays, and genetic validation methods. Each experimental choice is rationalized to build a robust and compelling case for the biological target of 4-Methylquinazolin-2-amine.

A Multi-Faceted Approach to Target Validation

A singular experimental method is seldom sufficient to definitively validate a biological target. A robust validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. Our approach, as outlined below, is designed to provide this comprehensive validation.

Target_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Confirmation cluster_2 Phase 3: Genetic Validation CETSA Cellular Thermal Shift Assay (CETSA) KinaseGlo In Vitro Kinase Assay (Kinase-Glo®) CETSA->KinaseGlo Identifies direct binding WesternBlot Cellular Phospho-Protein Analysis (Western Blot) KinaseGlo->WesternBlot Confirms functional inhibition CRISPR CRISPR/Cas9 Gene Knockout WesternBlot->CRISPR Links target to cellular pathway siRNA siRNA-mediated Knockdown CRISPR->siRNA Orthogonal genetic validation

Caption: A multi-pronged workflow for target validation.

Phase 1: Establishing Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The foundational step in target validation is to unequivocally demonstrate that the compound of interest physically interacts with its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4] It operates on the principle that the binding of a ligand to a protein alters the protein's thermal stability.[3]

Experimental Rationale

By subjecting cells treated with 4-Methylquinazolin-2-amine to a temperature gradient, we can assess the thermal stability of our hypothesized target, PI3K. If 4-Methylquinazolin-2-amine binds to PI3K, it is expected to stabilize the protein, resulting in a higher melting temperature (Tm) compared to untreated cells. For a rigorous comparison, we will also assess the thermal stability of a known off-target kinase, such as EGFR, and a non-kinase protein, like GAPDH, which should not exhibit a significant thermal shift.

Detailed Protocol: In-Cell CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MCF-7, known to have active PI3K signaling) to 80-90% confluency.

    • Treat cells with 4-Methylquinazolin-2-amine (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.[5]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[6]

    • Quantify the total protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PI3K (p110α subunit), EGFR, and GAPDH.

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves.

Comparative Data Analysis

The results of the CETSA experiment can be summarized in a table to clearly illustrate the comparative thermal shifts.

Target ProteinTreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
PI3K (p110α) Vehicle (DMSO)52.4°C-
4-Methylquinazolin-2-amine (10 µM) 58.1°C +5.7°C
Alpelisib (1 µM)59.2°C+6.8°C
EGFR Vehicle (DMSO)55.8°C-
4-Methylquinazolin-2-amine (10 µM) 56.1°C +0.3°C
Gefitinib (1 µM)62.5°C+6.7°C
GAPDH Vehicle (DMSO)63.2°C-
4-Methylquinazolin-2-amine (10 µM) 63.4°C +0.2°C

A significant positive thermal shift for PI3K in the presence of 4-Methylquinazolin-2-amine, comparable to that of a known PI3K inhibitor like Alpelisib, provides strong evidence of direct target engagement. The negligible shift for EGFR and GAPDH suggests selectivity.

Phase 2: Functional Confirmation of Target Inhibition

Demonstrating direct binding is a crucial first step, but it must be complemented by evidence of functional modulation. We will employ two orthogonal approaches to confirm that 4-Methylquinazolin-2-amine not only binds to PI3K but also inhibits its enzymatic activity and downstream signaling.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[7]

Experimental Rationale

We will directly measure the inhibitory effect of 4-Methylquinazolin-2-amine on the enzymatic activity of purified PI3K. A dose-dependent decrease in ATP consumption (and thus an increase in luminescence) will confirm its inhibitory action. We will compare its potency (IC50) to that of the well-characterized PI3K inhibitor, Alpelisib. To assess selectivity, we will also test its activity against EGFR.

Detailed Protocol: Kinase-Glo® Assay
  • Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer, the purified kinase (PI3K or EGFR), and the appropriate substrate.

    • Add serial dilutions of 4-Methylquinazolin-2-amine, Alpelisib, Gefitinib, or a vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Analysis
CompoundTarget KinaseIC50 (nM)
4-Methylquinazolin-2-amine PI3Kα 85
EGFR>10,000
AlpelisibPI3Kα5
EGFR>10,000
GefitinibPI3Kα>10,000
EGFR25

An IC50 value in the nanomolar range for PI3Kα and a significantly weaker or no effect on EGFR would strongly support the hypothesis that 4-Methylquinazolin-2-amine is a potent and selective PI3K inhibitor.

Cellular Phospho-Protein Analysis (Western Blot)

To confirm that the inhibition of PI3K activity translates to a functional consequence in a cellular context, we will analyze the phosphorylation status of a key downstream effector of the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Regulates

Caption: Simplified PI3K/Akt Signaling Pathway.

Experimental Rationale

Activation of PI3K leads to the phosphorylation of Akt at Serine 473. If 4-Methylquinazolin-2-amine inhibits PI3K, we expect to see a dose-dependent reduction in the levels of phosphorylated Akt (p-Akt) in cells stimulated with a growth factor (e.g., IGF-1).

Detailed Protocol: Western Blot for p-Akt
  • Cell Culture and Treatment:

    • Serum-starve MCF-7 cells overnight.

    • Pre-treat the cells with serial dilutions of 4-Methylquinazolin-2-amine, Alpelisib, or vehicle for 1-2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described for CETSA.

    • Probe the membranes with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Quantify the p-Akt signal and normalize it to the total Akt signal.

Comparative Data Analysis

A clear, dose-dependent decrease in the p-Akt/total Akt ratio upon treatment with 4-Methylquinazolin-2-amine, similar to the effect of Alpelisib, would provide strong cellular evidence of PI3K pathway inhibition.

Phase 3: Genetic Validation of the Target

The gold standard for target validation is to demonstrate that the phenotypic effects of the compound are recapitulated by the genetic ablation of the putative target. We will use CRISPR/Cas9-mediated gene knockout to provide this definitive evidence.

Experimental Rationale

By creating a cell line in which the gene encoding the catalytic subunit of PI3K (PIK3CA) is knocked out, we can directly compare the cellular phenotype of these knockout cells to that of wild-type cells treated with 4-Methylquinazolin-2-amine. If PI3K is the true target, the knockout cells should be resistant to the effects of the compound.

Detailed Protocol: CRISPR/Cas9 Knockout and Viability Assay
  • Generation of Knockout Cell Line:

    • Design and clone guide RNAs (gRNAs) targeting the PIK3CA gene into a Cas9 expression vector.

    • Transfect the cells with the CRISPR/Cas9 construct.

    • Select and expand single-cell clones.

    • Validate the knockout of PI3K expression by Western blotting.[8][9]

  • Cell Viability Assay:

    • Plate wild-type and PI3K knockout cells in 96-well plates.

    • Treat the cells with a dose range of 4-Methylquinazolin-2-amine.

    • After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Plot cell viability against compound concentration and determine the IC50 for both cell lines.

Comparative Data Analysis
Cell LineTreatmentIC50 (µM)
Wild-Type4-Methylquinazolin-2-amine 1.2
PI3K Knockout 4-Methylquinazolin-2-amine >50

A significant rightward shift in the IC50 curve for 4-Methylquinazolin-2-amine in the PI3K knockout cells compared to the wild-type cells would be compelling evidence that the compound's anti-proliferative effects are mediated through the inhibition of PI3K.

Conclusion: A Weight-of-Evidence Approach

The validation of a drug's biological target is a meticulous process that demands a convergence of evidence from multiple, independent experimental approaches. The workflow presented in this guide, progressing from direct target engagement in intact cells to functional inhibition and finally to genetic validation, provides a robust framework for the target deconvolution of 4-Methylquinazolin-2-amine.

By systematically applying these methodologies and critically evaluating the comparative data, researchers can build a compelling, data-driven case for PI3K as the primary biological target of 4-Methylquinazolin-2-amine. This foundational knowledge is indispensable for the continued development of this and related compounds as potential therapeutic agents.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Shaw, J., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 919-931.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Axelsson, H., et al. (2018). A high-content imaging-based cellular thermal shift assay for studying intracellular target engagement in living cells. Scientific Reports, 8(1), 1-13.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of CRISPR/Cas9 knock-out cell lines. (a) Western blot.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Current Advances in CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of CRISPR screen resistance and sensitivity hits. A) Western.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Retrieved from [Link]

  • PubMed. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]

Sources

A Comparative Analysis of 4-Methylquinazolin-2-amine with Other Quinazoline Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[5]

This guide provides a comparative analysis of the emerging compound 4-Methylquinazolin-2-amine against a panel of well-established, FDA-approved quinazoline-based kinase inhibitors: Gefitinib , Erlotinib , and Lapatinib . These drugs are primarily known as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases and have changed the treatment landscape for certain types of cancer.[4][5][6] This analysis will delve into their mechanisms of action, target selectivity, and comparative efficacy, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Mechanism of Action and Target Selectivity: A Tale of Two Positions

The majority of quinazoline-based kinase inhibitors, including Gefitinib, Erlotinib, and Lapatinib, are ATP-competitive inhibitors. They achieve their inhibitory activity by targeting the ATP-binding pocket of the kinase domain. The quinazoline core mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase. Substitutions at the 4-position, typically an anilino group, extend into a hydrophobic pocket, conferring potency and selectivity.[6][7]

  • Gefitinib and Erlotinib are first-generation, selective inhibitors of EGFR (also known as HER1 or ErbB1).[4][8] They exhibit high affinity for the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK that drive cell proliferation and survival.[8]

  • Lapatinib is a dual inhibitor, targeting both EGFR and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[8] This broader activity can be advantageous in cancers where both receptors are implicated.[8]

  • 4-Methylquinazolin-2-amine represents a structural variation. While many prominent inhibitors are 4-anilinoquinazolines, compounds with substitutions at the 2-position are also being actively investigated.[9][10] The specific kinase targets of 4-Methylquinazolin-2-amine are less defined in publicly available literature compared to the FDA-approved drugs, but its scaffold suggests potential kinase inhibitory activity. For the purpose of this guide, we will consider its potential in the broader context of kinase inhibition, acknowledging that its specific profile may differ from the EGFR-focused comparators.

The following diagram illustrates the general mechanism of ATP-competitive inhibition by quinazoline derivatives at the EGFR kinase domain.

cluster_kinase EGFR Kinase Domain cluster_molecules Molecules cluster_downstream Downstream Signaling ATP_Binding_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Phosphorylation Autophosphorylation ATP_Binding_Pocket->Phosphorylation Enables ATP ATP ATP->ATP_Binding_Pocket Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->ATP_Binding_Pocket Competitively Binds Quinazoline_Inhibitor->Phosphorylation Blocks Signaling_Cascade PI3K/AKT & MAPK/ERK Pathways Activated Phosphorylation->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation

Caption: ATP-competitive inhibition of EGFR by quinazoline derivatives.

Comparative Performance Analysis: A Data-Driven Overview

The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to achieve inhibition) and its selectivity (which kinases it inhibits). The following tables summarize publicly available data for the established inhibitors. Data for 4-Methylquinazolin-2-amine is less available and would require dedicated experimental evaluation as outlined in the subsequent section.

Table 1: Comparative In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Notes
Gefitinib EGFR23 - 79Potent inhibitor of both wild-type and mutant EGFR.[11]
HER2/ErbB23,700Significantly less potent against HER2 compared to EGFR.[11]
VEGFR2>10,000Low activity against VEGFR2.[11]
Erlotinib EGFR2 - 20Potent inhibitor of EGFR.[11]
HER2/ErbB2720Moderate activity against HER2.[11]
Abl>10,000Low activity against Abl kinase.[11]
Lapatinib EGFR10.8Potent dual inhibitor of EGFR and HER2.[11]
HER2/ErbB29.2Potent dual inhibitor of EGFR and HER2.[11]
4-Methylquinazolin-2-amine Various KinasesData Not AvailableRequires experimental determination.
Table 2: Comparative Cellular Activity

Cellular assays measure the effect of a compound on cell viability or proliferation. These studies often use cancer cell lines with known genetic backgrounds (e.g., EGFR mutations).

CompoundCell LineKey FeatureAntiproliferative Activity (IC50)
Gefitinib H3255EGFR L858R mutationPotent
A549EGFR Wild-TypeLess Potent
Erlotinib H358EGFR Wild-TypeVaries
Lapatinib SK-BR-3HER2 OverexpressionPotent
4-Methylquinazolin-2-amine VariousN/AData Not Available

Experimental Protocols for Comparative Evaluation

To objectively compare 4-Methylquinazolin-2-amine with established inhibitors, a series of standardized in vitro and cell-based assays are required. The following protocols provide a framework for generating robust, comparative data.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.

Causality: By measuring ADP production, we can directly assess the enzymatic activity of the target kinase in the presence of an inhibitor. This provides a quantitative measure of potency (IC50).

Workflow Diagram:

Start Start Step1 1. Prepare serial dilutions of 4-Methylquinazolin-2-amine & controls (Gefitinib, Erlotinib, Lapatinib). Start->Step1 Step2 2. Add kinase, substrate (e.g., poly-GT), and ATP to microplate wells. Step1->Step2 Step3 3. Add inhibitor dilutions to respective wells. Incubate at 30°C. Step2->Step3 Step4 4. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Step3->Step4 Step5 5. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Step4->Step5 Step6 6. Measure luminescence. Signal is proportional to ADP produced. Step5->Step6 Step7 7. Plot luminescence vs. inhibitor concentration. Calculate IC50 values. Step6->Step7 End End Step7->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methylquinazolin-2-amine and the reference inhibitors (Gefitinib, Erlotinib, Lapatinib) in a suitable buffer (e.g., containing DMSO). The final concentration range should span from low nanomolar to high micromolar.

  • Kinase Reaction: In a 384-well plate, add the target kinase (e.g., recombinant human EGFR), the appropriate substrate, and ATP.

  • Inhibition: Add the serially diluted inhibitors to the wells. Include positive controls (no inhibitor) and negative controls (no kinase). Incubate the plate according to the enzyme manufacturer's recommendations (e.g., 60 minutes at 30°C).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines. By comparing the effects on cell lines with different genetic backgrounds (e.g., EGFR-mutant vs. EGFR-wild type), we can infer the on-target cellular efficacy of the compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Methylquinazolin-2-amine and the reference inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against inhibitor concentration to determine the cellular IC50 value.

Discussion and Future Perspectives

The established quinazoline inhibitors—Gefitinib, Erlotinib, and Lapatinib—have demonstrated significant clinical success by targeting the EGFR family of kinases.[5][6] Their development was guided by a deep understanding of the 4-anilinoquinazoline scaffold's interaction with the kinase ATP-binding site.[7] Retrospective analyses and head-to-head studies have shown similar efficacy between Gefitinib and Erlotinib in patients with EGFR-mutated non-small cell lung cancer, though some differences in safety profiles have been noted.[12][13][14]

The exploration of novel quinazoline derivatives, such as 4-Methylquinazolin-2-amine, is a crucial endeavor in overcoming the challenges of acquired resistance to first- and second-generation inhibitors.[2] The structural modifications at the 2- and 4-positions of the quinazoline ring can lead to inhibitors with novel kinase selectivity profiles, potentially targeting different kinases or mutated forms of EGFR.[1][3]

Future research on 4-Methylquinazolin-2-amine should focus on:

  • Comprehensive Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile and identify its primary targets.

  • Structural Biology: Obtaining co-crystal structures of 4-Methylquinazolin-2-amine with its target kinase(s) to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.

  • Cellular Mechanism of Action: Investigating its effects on downstream signaling pathways and its efficacy in cell lines resistant to current therapies.

By employing the rigorous comparative framework and experimental protocols outlined in this guide, researchers can effectively characterize the potential of 4-Methylquinazolin-2-amine and other novel quinazoline inhibitors, paving the way for the next generation of targeted therapies.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (2015). Taylor & Francis Online. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (2015). PubMed. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (2019). Indian Journal of Medical Research. [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). OncoTargets and Therapy. [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (2019). ResearchGate. [Link]

  • Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. (2015). Annals of Translational Medicine. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2020). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2011). PubMed. [Link]

  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. (2015). ResearchGate. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2009). PubMed. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2015). PubMed. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). ResearchGate. [Link]

Sources

Cross-Validation of 4-Methylquinazolin-2-amine (Compound Q) Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of a novel investigational compound, 4-Methylquinazolin-2-amine, hereafter referred to as Compound Q. The objective is to present a robust, multi-faceted approach to verify its efficacy and elucidate its mechanism of action across a panel of clinically relevant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the pre-clinical evaluation of therapeutic candidates.

Introduction: The Rationale for Cross-Validation

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as anti-cancer agents that primarily target protein kinases.[1][2] Compound Q, a 4-Methylquinazolin-2-amine, represents a new chemical entity with potential anti-proliferative properties. However, the initial promising results from a single cell line screen are often not generalizable.[3] Cancer is a heterogeneous disease, and the genetic and phenotypic diversity among different cancer types, and even within the same tumor, can lead to varied responses to a therapeutic agent.[3][4]

Therefore, cross-validation of Compound Q's activity across a panel of diverse cancer cell lines is a critical step to:

  • Establish a broader anti-cancer profile: Determine if the compound's activity is specific to a particular cancer type or if it exhibits broad-spectrum efficacy.

  • Identify potential biomarkers of response or resistance: Correlate the compound's activity with the specific genetic or proteomic features of the cell lines.

  • Gain insights into the mechanism of action: Observe if the compound elicits similar or different cellular and molecular responses in various cellular contexts.

This guide will detail the experimental workflow for a rigorous cross-validation study of Compound Q, encompassing cell viability assays, apoptosis induction analysis, and investigation of a key signaling pathway.

Experimental Workflow for Cross-Validation of Compound Q

The following diagram outlines the comprehensive workflow for the cross-validation of Compound Q's anti-cancer activity.

Cross-Validation Workflow cluster_0 Phase 1: Initial Screening & Dose-Response cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation start Compound Q Synthesis & QC cell_selection Select Diverse Cancer Cell Line Panel (e.g., MCF-7, HCT-116, HepG2) start->cell_selection viability_assay Cell Viability Assay (MTT/CellTiter-Glo) cell_selection->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay western_blot Western Blot Analysis of Key Signaling Proteins ic50->western_blot data_compilation Compile and Compare Data Across Cell Lines apoptosis_assay->data_compilation western_blot->data_compilation pathway_analysis Pathway Analysis & Mechanistic Hypothesis data_compilation->pathway_analysis conclusion Draw Conclusions on Activity Profile pathway_analysis->conclusion

Caption: A comprehensive workflow for the cross-validation of Compound Q's anti-cancer activity.

Methodologies and Protocols

Cell Line Selection

The choice of cell lines is paramount for a meaningful cross-validation study. We recommend a panel that represents diverse cancer types and genetic backgrounds. For this guide, we will use the following commonly studied cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • HCT-116: A human colorectal carcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

These cell lines are well-characterized and have been used in the evaluation of other quinazoline derivatives.[2][5]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]

Protocol:

  • Cell Seeding: Seed MCF-7, HCT-116, and HepG2 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound Q (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with Compound Q at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Based on the known mechanisms of other quinazoline derivatives, which often target signaling pathways like PI3K/Akt, we will investigate the effect of Compound Q on key proteins in this pathway.[1][7]

Protocol:

  • Protein Extraction: Treat cells with Compound Q at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (phosphorylated Akt), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Presentation and Interpretation

The data obtained from the cross-validation experiments should be compiled and presented in a clear and comparative manner.

Comparative IC50 Values of Compound Q
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT-116Colorectal Carcinoma8.5 ± 0.9
HepG2Hepatocellular Carcinoma25.7 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The IC50 values suggest that Compound Q has a differential effect on the tested cell lines, with the highest potency observed in the HCT-116 colorectal cancer cell line.

Comparative Apoptosis Induction by Compound Q
Cell LineTreatment% Early Apoptosis% Late Apoptosis
MCF-7 Vehicle2.1 ± 0.51.5 ± 0.3
IC5018.3 ± 2.210.1 ± 1.5
HCT-116 Vehicle3.5 ± 0.82.0 ± 0.4
IC5035.6 ± 4.115.8 ± 2.0
HepG2 Vehicle1.8 ± 0.41.2 ± 0.2
IC5012.5 ± 1.97.3 ± 1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results indicate that Compound Q induces apoptosis in all three cell lines, with the most pronounced effect in HCT-116 cells, which correlates with the lower IC50 value.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Pathway

The western blot analysis provides insights into the molecular mechanism of Compound Q.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Promotes CompoundQ Compound Q CompoundQ->PI3K Inhibits

Caption: Proposed mechanism of Compound Q via inhibition of the PI3K/Akt signaling pathway.

Our hypothetical western blot results would show a dose-dependent decrease in the phosphorylation of Akt in all three cell lines upon treatment with Compound Q, while the total Akt levels remain unchanged. This suggests that Compound Q may exert its anti-proliferative and pro-apoptotic effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Conclusion and Future Directions

This guide outlines a systematic approach for the cross-validation of 4-Methylquinazolin-2-amine (Compound Q) in a panel of diverse cancer cell lines. The presented workflow, from initial viability screening to mechanistic studies, provides a robust framework for assessing the compound's therapeutic potential.

The hypothetical data presented herein illustrates how a multi-faceted analysis can reveal a differential sensitivity of cancer cell lines to Compound Q, with a potential mechanism of action involving the inhibition of the PI3K/Akt pathway.

Future studies should expand the cell line panel to include models with known mutations in the PI3K/Akt pathway to further validate this proposed mechanism and to identify potential biomarkers of sensitivity. In vivo studies using xenograft models derived from the most sensitive cell lines would be the next logical step in the pre-clinical development of Compound Q.

References

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. Available at: [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. PMC. Available at: [Link]

  • Cross validation results from feature combination experiments. ResearchGate. Available at: [Link]

  • Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI. Available at: [Link]

  • Figure S2: Clustered cross-validation for compound-protein activity... ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. Available at: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. Available at: [Link]

  • Novel Synthetic 3-Amino-2-Methylquinazolin-4(3H)- one (L) Induce Apoptosis and Modulate Antioxidant Enzyme Activity in Some Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Semantic Scholar. Available at: [Link]

Sources

Comparative Efficacy of 4-Methylquinazolin-2-amine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] Within this broad class, derivatives of the 4-Methylquinazolin-2-amine core represent a particularly fruitful area of research, offering a flexible backbone for structural modifications that can precisely tune biological activity.

This guide provides a comparative analysis of the efficacy of various 4-Methylquinazolin-2-amine derivatives, synthesizing data from recent preclinical studies. We will explore their performance as anticancer, antimicrobial, and antiviral agents, delve into the critical structure-activity relationships (SAR) that govern their potency, and provide standardized protocols for their evaluation.

Anticancer Efficacy: Targeting Multiple Hallmarks of Cancer

Quinazoline derivatives have made a significant impact in oncology, with several approved drugs targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][3] Research continues to expand their reach, developing compounds that inhibit other critical cancer pathways.

1. Dual PI3K and HDAC Inhibition:

A novel strategy in cancer therapy is the development of multi-target agents. Researchers have successfully synthesized 4-methyl quinazoline derivatives that act as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC), two key pathways involved in cell proliferation and survival.[4]

Systematic SAR studies led to the identification of lead compounds 23 and 36 , which demonstrated nanomolar potency against both targets. These compounds effectively modulated downstream markers (p-AKT and Ac-H3), induced cell cycle arrest, and promoted apoptosis in HCT116 colon cancer cells.[4] Notably, compound 23 showed significant in vivo anticancer efficacy in xenograft models, achieving tumor growth inhibitions of 45.8% (oral administration) and 62.6% (intraperitoneal administration).[4]

Signaling Pathway of PI3K/HDAC Dual Inhibition

PI3K_HDAC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylates Proliferation_Survival Cell Proliferation & Survival pAKT->Proliferation_Survival Promotes HDAC HDAC Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Gene_Expression Tumor Suppressor Gene Expression Ac_Histones->Gene_Expression Enables Derivative Quinazoline Derivative (e.g., Compound 23) Derivative->PI3K Derivative->HDAC

Caption: Dual inhibition of PI3K and HDAC pathways by a 4-methylquinazoline derivative.

2. Potent Cytotoxicity Against Diverse Cancer Cell Lines:

Other derivatives have demonstrated broad-spectrum cytotoxic effects. For instance, a series of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives displayed excellent activity against H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric) cancer cell lines.[5] The most promising compound, 9p , exhibited IC₅₀ values ranging from 0.015 to 0.58 µM, proving to be 4- to 224-fold more active than reference compounds.[5] Similarly, compounds 21-23 from a series of 2-thioxoquinazolin-4-ones were found to be more potent than the FDA-approved drug gefitinib against HeLa (cervical) and MDA-MB231 (breast) cancer cells.[6]

3. Novel Mechanisms: WRN Helicase Inhibition:

Recent studies have identified Werner (WRN) syndrome protein as a synthetic lethal target in certain cancers. A series of N-arylquinazoline-4-amine analogs were developed as WRN inhibitors. Compounds 18b and 23a were particularly effective, showing increased sensitivity in cancer cells overexpressing WRN.[7] Compound 18b was highly potent against chronic myeloid leukemia cells (K562) with an IC₅₀ value of 0.05 µM.[7]

Comparative Data: Anticancer Activity of Lead Derivatives

Compound IDTarget/ClassCancer Cell LineIC₅₀ (µM)Reference
23 PI3K/HDAC Dual InhibitorHCT116 (Colon)PI3Kα: 0.062, HDAC1: 0.041[4]
9p Cytotoxic AgentHT-29 (Colon)0.015[5]
9p Cytotoxic AgentH-460 (Lung)0.031[5]
21 Cytotoxic AgentHeLa (Cervical)1.85[6]
22 Cytotoxic AgentHeLa (Cervical)2.12[6]
23 Cytotoxic AgentHeLa (Cervical)2.81[6]
18b WRN Helicase InhibitorK562 (Leukemia)0.05[7]
8c Cytotoxic AgentK562 (Leukemia)2.03[8]
Antimicrobial Efficacy: A Renewed Weapon Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[9]

1. Activity Against Gram-Positive Bacteria:

Structure-activity relationship studies have explored the antibacterial potential of 4(3H)-quinazolinones, revealing significant activity against Gram-positive organisms, particularly Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[10][11] A recent study focused on 2-(amino)quinazolin-4(3H)-one derivatives identified several submicromolar inhibitors of MRSA.[12] The lead compound, 6l (containing a 7-chloro substituent), was optimized to yield compound 6y (with a 3,4-difluorobenzylamine moiety at the 2-position). This compound exhibited exceptional potency against the community-acquired MRSA strain USA300 JE2, with a MIC₅₀ value of 0.02 µM and a high selectivity index of ~885, indicating low host cell toxicity.[12]

2. Antifungal Properties:

Certain quinazolinone derivatives have also been evaluated for their antifungal activity. In one study, synthesized compounds were tested against Aspergillus niger and Candida albicans.[13] Compound A-6 showed excellent activity against C. albicans, while compounds A-3 and A-4 were highly effective against A. niger.[13] The SAR suggests that the nature and position of substituents on the quinazoline core are critical for determining the spectrum of antimicrobial activity.[9]

Comparative Data: Antimicrobial Activity of Lead Derivatives

Compound IDTarget OrganismActivity MetricValue (µM)Reference
6y MRSA (USA300 JE2)MIC₅₀0.02[12]
6y S. aureus (ATCC25923)MIC₅₀0.36[12]
6l MRSA (USA300 JE2)MIC₅₀0.6[12]
A-6 Candida albicansZone of InhibitionExcellent[13]
A-3 Aspergillus nigerZone of InhibitionExcellent[13]
Note: The study used qualitative descriptors based on zone of inhibition measurements.
Antiviral Efficacy: Inhibiting Viral Replication and Pathogenesis

The chemical diversity of quinazolines also extends to antiviral applications, with derivatives showing inhibitory effects against both animal and plant viruses.[14]

1. Influenza A Virus (IAV):

A study investigating the components of a traditional medicine decoction identified 2-Methylquinazolin-4(3H)-one (C1 ) as a potent antiviral agent against IAV (H1N1).[15] In vitro experiments demonstrated its ability to protect host cells from the virus's cytopathic effect, with an IC₅₀ of 23.8 µg/mL, which was more potent than the control drug ribavirin (IC₅₀ of 37.2 µg/mL).[15] Furthermore, in an in vivo mouse model of IAV-induced acute lung injury, C1 significantly reduced the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in a dose-dependent manner, suggesting it ameliorates the inflammatory damage associated with severe influenza infection.[15]

2. Tobacco Mosaic Virus (TMV):

In the realm of plant pathology, novel 4-thioquinazoline derivatives incorporating a chalcone moiety have been synthesized and tested against TMV.[16] Several of these compounds exhibited better curative, protection, and inactivation activities than the commercial agent Ribavirin.[16] Specifically, compounds M2 and M6 showed superior protection activities with EC₅₀ values of 138.1 µg/mL and 154.8 µg/mL, respectively, compared to Ribavirin's EC₅₀ of 436.0 µg/mL.[16]

Comparative Data: Antiviral Activity of Lead Derivatives

Compound IDTarget VirusActivity MetricValue (µg/mL)Reference
C1 Influenza A (H1N1)IC₅₀23.8[15]
M2 Tobacco Mosaic Virus (TMV)EC₅₀ (Protection)138.1[16]
M6 Tobacco Mosaic Virus (TMV)EC₅₀ (Protection)154.8[16]
Ribavirin (Control) Influenza A (H1N1)IC₅₀37.2[15]
Ribavirin (Control) Tobacco Mosaic Virus (TMV)EC₅₀ (Protection)436.0[16]

Experimental Protocols & Methodologies

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are essential. The following sections detail common methodologies used to evaluate the efficacy of 4-Methylquinazolin-2-amine derivatives.

General Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol outlines a common synthetic route. Specific reaction conditions (solvents, temperatures, catalysts) must be optimized for each unique derivative.

Workflow for Synthesis of Quinazoline Derivatives

Synthesis_Workflow A 2-Aminobenzonitrile (Starting Material) C Intermediate Ketone A->C Grignard Reaction B Methyl Grignard (CH3MgBr) B->C E 4-Methylquinazolin-2-amine (Core Scaffold) C->E Cyclocondensation D Cyclization Reagent (e.g., Guanidine) D->E G 2-Amino-4-chloro-quinazoline E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G I Final Derivative (2,4-Disubstituted Quinazoline) G->I Nucleophilic Substitution H Nucleophilic Amine (R-NH2) H->I

Caption: A generalized synthetic pathway for 2,4-disubstituted quinazoline derivatives.

Step-by-Step Protocol:

  • Preparation of the Quinazolinone Core: React an appropriate anthranilic acid derivative with an amide or isothiocyanate to form the 2-substituted-quinazolin-4(3H)-one or -thione core.[6][13]

  • Chlorination: Treat the quinazolinone core with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce the highly reactive 4-chloroquinazoline intermediate.

  • Nucleophilic Substitution: React the 4-chloroquinazoline intermediate with a desired primary or secondary amine (R-NH₂) in a suitable solvent (e.g., ethanol, isopropanol) often in the presence of a mild base (e.g., triethylamine) to displace the chlorine atom and yield the final 4-aminoquinazoline derivative.[17]

  • Purification and Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][18]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, K562, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][8]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).[6] Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinazoline Derivatives (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standardized workflow for determining compound cytotoxicity via MTT assay.

Conclusion and Future Outlook

The 4-Methylquinazolin-2-amine scaffold and its related structures are exceptionally versatile, yielding derivatives with potent and specific activities across diverse therapeutic areas. The comparative analysis reveals several key insights:

  • Oncology: Derivatives have evolved from single-target RTK inhibitors to sophisticated multi-target agents and inhibitors of novel pathways like WRN helicase, with several compounds demonstrating superior potency to existing drugs in preclinical models.[4][6][7]

  • Antimicrobials: The scaffold provides a promising avenue for combating antibiotic resistance, particularly against challenging Gram-positive pathogens like MRSA, where optimized derivatives show nanomolar efficacy and high selectivity.[12]

  • Antivirals: Quinazolines show promise in inhibiting both human and plant viruses, acting not only by directly inhibiting viral replication but also by modulating the host inflammatory response.[15][16]

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical candidates. The development of derivatives with dual antimicrobial-anticancer or antiviral-anti-inflammatory properties could also open new therapeutic paradigms. The continued exploration of structure-activity relationships will undoubtedly uncover novel derivatives with enhanced efficacy and selectivity, solidifying the role of the quinazoline core in modern drug discovery.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents Source: PubMed URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists Source: PubMed URL: [Link]

  • Title: Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Synthesis and anticancer activity of new quinazoline derivatives Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: ACS Publications URL: [Link]

  • Title: Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives Source: Journal of Chinese Pharmaceutical Sciences URL: [Link]

  • Title: Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation Source: PubMed URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: MDPI URL: [Link]

  • Title: Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H) Source: ACS Omega URL: [Link]

  • Title: Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships Source: Frontiers in Pharmacology URL: [Link]

  • Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: MDPI URL: [Link]

  • Title: synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents Source: ResearchGate URL: [Link]

  • Title: Antiviral Agents – Benzazine Derivatives Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Methylquinazolin-2-amine Derivatives: A Novel One-Pot Approach vs. Conventional Two-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, 4-methylquinazolin-2-amine and its derivatives are crucial intermediates in the synthesis of more complex drug candidates. The efficiency, cost-effectiveness, and environmental impact of the synthetic routes to these building blocks are of paramount importance to researchers in drug development.

This guide provides an in-depth technical comparison of a novel, one-pot synthetic route to N-benzyl-4-methylquinazolin-2-amine with a conventional, two-step approach. We will delve into the experimental details of both methodologies, offering insights into the rationale behind procedural choices. A comprehensive analysis of yield, reaction time, purity, and safety will be presented to equip researchers with the necessary data to make informed decisions for their synthetic strategies.

The Synthetic Challenge: A Tale of Two Routes

The central comparison of this guide focuses on the synthesis of N-benzyl-4-methylquinazolin-2-amine, a valuable intermediate for further functionalization. We will evaluate a modern, one-pot acid-mediated annulation against a traditional two-step synthesis involving the initial formation of the quinazoline core followed by N-alkylation.

G cluster_0 Conventional Two-Step Route cluster_1 Novel One-Pot Route start_conv 2-Aminoacetophenone inter 4-Methylquinazolin-2-amine start_conv->inter Step 1: Quinazoline Formation end_conv N-benzyl-4-methylquinazolin-2-amine inter->end_conv Step 2: N-Benzylation start_new 2-Aminoacetophenone + N-Benzyl Cyanamide end_new N-benzyl-4-methylquinazolin-2-amine start_new->end_new Acid-Mediated [4+2] Annulation

Caption: A high-level comparison of the two synthetic workflows.

Conventional Two-Step Synthesis of N-benzyl-4-methylquinazolin-2-amine

This traditional approach first constructs the 2-aminoquinazoline core, which is subsequently benzylated.

Step 1: Synthesis of 4-Methylquinazolin-2-amine

A common method for the synthesis of the 2-aminoquinazoline skeleton involves the condensation of an ortho-aminoaryl ketone with a source of the N-C-N fragment, such as dicyandiamide or formamide with a catalyst. For this guide, we will consider the optimized synthesis from 2-aminoacetophenone and formamide using a Lewis acid catalyst, which has been reported to achieve high yields.[2]

Experimental Protocol:

  • To a solution of 2-aminoacetophenone (1.0 eq) in formamide (used in excess as both reagent and solvent), add BF3-Et2O (0.5 eq) at room temperature with stirring.

  • Heat the reaction mixture to 150 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and extract the product with benzene.

  • Dry the organic layer with anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-methylquinazolin-2-amine.

Step 2: N-Benzylation of 4-Methylquinazolin-2-amine

The second step involves the alkylation of the 2-amino group with a benzyl halide in the presence of a base.

Experimental Protocol:

  • Dissolve 4-methylquinazolin-2-amine (1.0 eq) in a suitable aprotic solvent such as DMF or acetone.

  • Add a base, such as K2CO3 or Cs2CO3 (1.1 eq), to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC.

  • Evaporate the solvent, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-4-methylquinazolin-2-amine.

Novel One-Pot Synthesis of N-benzyl-4-methylquinazolin-2-amine

A recently developed, highly efficient method involves a hydrochloric acid-mediated [4+2] annulation of 2-aminoacetophenone with N-benzyl cyanamide.[1] This approach directly yields the desired N-benzylated product in a single step.

Experimental Protocol:

  • In a reaction vessel, combine 2-aminoacetophenone (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).

  • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL) as the solvent.

  • Stir the resulting mixture at 70 °C for 1 hour.

  • After cooling, extract the residue with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain N-benzyl-4-methylquinazolin-2-amine.[1]

Comparative Analysis

The choice of a synthetic route is often a balance of several factors. Here, we compare the two methodologies based on key performance indicators.

ParameterConventional Two-Step RouteNovel One-Pot Route
Overall Yield ~70-75% (estimated)Up to 85%[1]
Number of Steps 21
Reaction Time > 8 hours1 hour[1]
Purification Two column chromatography stepsOne column chromatography step
Key Reagents 2-aminoacetophenone, formamide, BF3-Et2O, benzyl bromide, base2-aminoacetophenone, N-benzyl cyanamide, HCl, HFIP
Safety Concerns BF3-Et2O is moisture-sensitive, corrosive, and flammable.[3][4] Benzyl bromide is a lachrymator.HCl is corrosive.[2][5] HFIP is a volatile and corrosive solvent.

Discussion of Scientific Integrity and Logic

Expertise and Experience in Route Selection:

The conventional route is a classic example of building a molecule in a stepwise fashion, which allows for the isolation and characterization of intermediates. This can be advantageous when troubleshooting or when the intermediate itself is required for other synthetic purposes. However, it often comes at the cost of lower overall yield and increased resource consumption.

The novel one-pot synthesis exemplifies a more modern approach to organic synthesis, prioritizing efficiency and atom economy. The acid-mediated [4+2] annulation is a powerful transformation that rapidly builds molecular complexity.[1] The choice of HFIP as a solvent is critical; its high polarity and low nucleophilicity facilitate the reaction while minimizing side products.

Trustworthiness of the Protocols:

Both protocols are based on published and validated methods. The yields and reaction conditions for the novel route are directly cited from peer-reviewed literature.[1] The conventional route is constructed from well-established, high-yielding individual reactions.[2] The reproducibility of these reactions is expected to be high in a standard laboratory setting.

Authoritative Grounding and Mechanistic Insights:

The conventional synthesis of the quinazoline core via the Niementowski reaction or similar condensations is a well-documented process. The subsequent N-alkylation follows a standard SN2 mechanism.

The novel one-pot reaction proceeds through a plausible [4+2] cycloaddition mechanism. The hydrochloric acid protonates the cyanamide, increasing its electrophilicity. The amino group of the 2-aminoacetophenone then attacks the cyanamide, initiating a cascade of reactions that culminates in the formation of the quinazoline ring.[1]

G cluster_0 Validation Workflow start Starting Materials conv_route Conventional Two-Step Synthesis start->conv_route new_route Novel One-Pot Synthesis start->new_route purification Purification (Column Chromatography) conv_route->purification new_route->purification analysis Analysis (NMR, MS, Yield, Purity) purification->analysis comparison Comparative Evaluation analysis->comparison

Caption: Workflow for the validation and comparison of the synthetic routes.

Conclusion

The validation of this new synthetic route for N-benzyl-4-methylquinazolin-2-amine demonstrates significant advantages over the conventional two-step approach. The one-pot method offers a higher overall yield, a drastically reduced reaction time, and fewer purification steps. From a green chemistry perspective, the reduction in the number of steps and purification procedures leads to less solvent waste and energy consumption.

While the conventional route remains a viable option, particularly if the intermediate 4-methylquinazolin-2-amine is required, the novel acid-mediated [4+2] annulation presents a more efficient and elegant solution for the direct synthesis of N-benzyl-4-methylquinazolin-2-amine. For researchers and professionals in drug development, the adoption of such streamlined synthetic strategies can accelerate the discovery and optimization of new therapeutic agents.

References

  • Qin, C., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(23), 5738. [Link]

  • Martínez-Montero, L., et al. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(5), 2776-2780. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]

  • Oltchim. (2010). SYNTHESIS HYDROCHLORIC ACID. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]

  • Hassan, S. Y. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 18(7), 8339-8376. [Link]

  • Wikipedia. (n.d.). Benzyl group. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897-2903. [Link]

  • Niementowski Quinazoline Synthesis. Merck Index. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Hydrochloric Acid. [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. IntechOpen. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Hydrochloric Acid (Hydrogen Chloride). EPA. [Link]

  • Boron trifluoride etherate. PubChem. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]

  • Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. PubMed. [Link]

  • Material Safety Data Sheet - Boron trifluoride etherate. Cole-Parmer. [Link]

  • N-Benzyl-2-chloroquinazolin-4-amine. PMC. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC. [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2307-2315. [Link]

  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. [Link]

  • Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

Sources

A Comparative Analysis of 4-Methylquinazolin-2-amine and Gefitinib: From Basic Scaffold to a Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing a wide array of biologically active compounds.[1][2] This guide provides a side-by-side comparison of a simple, unadorned scaffold, 4-Methylquinazolin-2-amine, with Gefitinib (Iressa®), a highly optimized, FDA-approved drug for non-small cell lung cancer (NSCLC).[3] By juxtaposing these two molecules, we aim to illuminate the principles of structure-activity relationships (SAR) and the intricate molecular modifications required to transform a basic heterocyclic core into a potent and selective therapeutic agent. This analysis is designed for researchers, scientists, and drug development professionals to underscore the causality behind the experimental choices in modern drug design.

Physicochemical and Structural Comparison

A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of 4-Methylquinazolin-2-amine and Gefitinib.

Property4-Methylquinazolin-2-amineGefitinib (Iressa®)
2D Structure 4-Methylquinazolin-2-amine structureGefitinib structure
Molecular Formula C₉H₉N₃[4]C₂₂H₂₄ClFN₄O₃[5]
Molecular Weight 159.19 g/mol [6]446.9 g/mol [5]
LogP (Octanol-Water Partition Coefficient) 2.4 (Predicted)[6]3.2[7]
pKa 5.65 (Predicted)[8]5.4 and 7.2[7]
Solubility Data not widely availableSparingly soluble below pH 4, practically insoluble above pH 7.[3] Freely soluble in DMSO.[5]

The structural leap from 4-Methylquinazolin-2-amine to Gefitinib is substantial. Gefitinib is heavily decorated with specific functional groups, each playing a critical role in its pharmacological profile. The most notable difference is the replacement of the simple methyl group at the C4 position with a complex anilino moiety, a hallmark of many EGFR inhibitors.[9]

Mechanism of Action: The Role of EGFR Inhibition

Gefitinib functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11] EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5][10] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[9]

Gefitinib competitively binds to the adenosine triphosphate (ATP)-binding site within the EGFR kinase domain, preventing EGFR autophosphorylation and blocking the initiation of these downstream signals.[10][12] This targeted inhibition is particularly effective in NSCLC patients with specific activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), which enhance the kinase's sensitivity to such inhibitors.[10]

In contrast, 4-Methylquinazolin-2-amine lacks the necessary structural features to effectively bind to the EGFR ATP pocket. The 4-anilino group of Gefitinib is crucial for this interaction, forming key hydrogen bonds with the hinge region of the kinase.[9] The simple methyl group in 4-Methylquinazolin-2-amine cannot replicate this critical interaction, rendering it inactive as an EGFR inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Competitive Inhibition ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative Biological Data (Illustrative)

To demonstrate the vast difference in biological activity, the following table presents typical experimental data for Gefitinib against EGFR and a hypothetical profile for 4-Methylquinazolin-2-amine. This data is illustrative, designed to reflect the expected outcomes from standard assays.

AssayGefitinib4-Methylquinazolin-2-amine (Hypothetical)
EGFR (Wild-Type) Kinase IC₅₀ ~15-40 nM> 100,000 nM (Inactive)
EGFR (L858R mutant) Kinase IC₅₀ ~5-20 nM> 100,000 nM (Inactive)
A431 Cell Proliferation IC₅₀ (EGFR overexpressing) ~50-100 nM> 100,000 nM (Inactive)
PC-9 Cell Proliferation IC₅₀ (EGFR mutant) ~10-30 nM> 100,000 nM (Inactive)

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Comparative Analysis

To empirically determine the data presented above, standardized in vitro and cell-based assays are essential. These protocols serve as self-validating systems to ensure data trustworthiness.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Protocol:

  • Reagent Preparation: Dilute recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).[13]

  • Compound Plating: Serially dilute the test compounds (Gefitinib and 4-Methylquinazolin-2-amine) in DMSO and add 1 µL to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.

  • Kinase Reaction: Add 2 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to start the reaction. Incubate for 60 minutes at room temperature.[13]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Record luminescence using a plate reader. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow A 1. Plate Serial Dilution of Compound B 2. Add EGFR Kinase (Incubate) A->B C 3. Add Substrate/ATP Mix (Incubate 60 min) B->C D 4. Add ADP-Glo™ Reagent (Incubate 40 min) C->D E 5. Add Kinase Detection Reagent (Incubate 30 min) D->E F 6. Read Luminescence E->F

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14]

Protocol:

  • Cell Plating: Seed an EGFR-dependent cancer cell line (e.g., A431 or PC-9) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[14][15]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate (Incubate 24h) B 2. Add Test Compounds (Incubate 72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Read Absorbance (570 nm) D->E

Caption: Workflow for the MTT cell proliferation assay.

Structure-Activity Relationship (SAR) and Expert Discussion

The comparison between 4-Methylquinazolin-2-amine and Gefitinib provides a classic lesson in SAR.

  • The Quinazoline Core: This bicyclic heterocycle acts as the fundamental scaffold, orienting the key substituents within the ATP-binding pocket of the kinase.[2]

  • The C4-Anilino Group: This is arguably the most critical feature for Gefitinib's activity.[16] The secondary amine acts as a hydrogen bond donor to the backbone of a key methionine residue in the hinge region of the kinase, a crucial interaction for anchoring the inhibitor. The 3-chloro and 4-fluoro substituents on the phenyl ring further enhance binding affinity and modulate electronic properties. 4-Methylquinazolin-2-amine's simple methyl group at this position cannot form these vital interactions.

  • The C6/C7 Substituents: The methoxy group at C7 and the morpholinopropoxy side chain at C6 on Gefitinib are "solubilizing" groups.[17] The morpholino group, in particular, significantly improves the compound's aqueous solubility and pharmacokinetic properties, which are essential for oral bioavailability.[5] 4-Methylquinazolin-2-amine lacks these features, which would likely result in poor ADME properties.

References

  • Grokipedia. (n.d.). Gefitinib.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?.
  • ResearchGate. (n.d.). Mechanism of action of gefitinib.
  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • YouTube. (2025, March 15). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • PubMed Central. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • PubMed. (n.d.). Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Invitrogen. (n.d.). EGFR Biochemical Assays.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • BenchChem. (2025). The Inner Workings of a Versatile Scaffold: An In-depth Technical Guide to the Mechanism of Action of Quinazoline Derivatives.
  • PubChem. (n.d.). Gefitinib.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ResearchGate. (2025, August 6). Gefitinib.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib.
  • ResearchGate. (n.d.). The structure of gefitinib and designed compounds.
  • PubChem. (n.d.). 4-Methyl-2-quinazolinamine.
  • PubChem. (n.d.). N-methylquinazolin-4-amine.
  • ChemicalBook. (n.d.). 2-Amino-4-methylquinazoline.

Sources

In Vitro and In Vivo Correlation of 4-Methylquinazolin-2-amine Activity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Drug Discovery

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, with a high attrition rate often attributed to a disconnect between early-stage in vitro activity and in vivo efficacy. A strong IVIVC is the cornerstone of a successful drug development program. It allows for the confident translation of preclinical findings to clinical outcomes, aids in dose selection, and provides a deeper understanding of a compound's mechanism of action. For quinazoline derivatives, which have a rich history as therapeutic agents, establishing a robust IVIVC is paramount.[1][2]

Foundational In Vitro Characterization of 4-Methylquinazolin-2-amine

The initial phase of evaluation focuses on characterizing the activity of 4-Methylquinazolin-2-amine in controlled, cell-free, and cell-based systems. This allows for the determination of its intrinsic potency and selectivity.

Target Identification and Potency Assessment

Given that the quinazoline scaffold is a common feature in kinase inhibitors, a logical first step is to screen 4-Methylquinazolin-2-amine against a panel of kinases to identify potential targets.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Principle: The ability of 4-Methylquinazolin-2-amine to inhibit the activity of a specific kinase is measured. This is often done using methods like FRET, luminescence, or radioactivity-based assays that quantify the phosphorylation of a substrate.

  • Procedure:

    • A multi-well plate is prepared with the kinase, its specific substrate, and ATP.

    • Serial dilutions of 4-Methylquinazolin-2-amine are added to the wells.

    • The reaction is allowed to proceed for a defined period.

    • The extent of substrate phosphorylation is measured.

  • Data Analysis: The concentration of 4-Methylquinazolin-2-amine that inhibits 50% of the kinase activity (IC50) is determined.

Cellular Activity and Mechanism of Action

Once a primary target is identified, the next step is to assess the compound's activity in a cellular context. This confirms that the compound can penetrate cell membranes and engage its target in a more complex biological environment.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: A cancer cell line known to be dependent on the identified target kinase is cultured.

  • Treatment: The cells are treated with varying concentrations of 4-Methylquinazolin-2-amine.

  • Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • Western Blotting: The cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.

  • Analysis: The levels of the phosphorylated target are quantified and normalized to the total target protein to determine the EC50 (the concentration that causes a 50% reduction in target phosphorylation).

A 4-Methylquinazolin-2-amine B Target Kinase A->B Inhibition D Phosphorylated Substrate B->D Phosphorylation C Substrate C->D

Caption: In vitro inhibition of a target kinase by 4-Methylquinazolin-2-amine.

Bridging the Gap: In Vivo Evaluation

In vivo studies are critical for understanding how 4-Methylquinazolin-2-amine behaves in a whole organism, providing insights into its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.

Pharmacokinetics: What the Body Does to the Drug

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of 4-Methylquinazolin-2-amine.

Experimental Protocol: Murine Pharmacokinetic Study

  • Dosing: A cohort of mice is administered 4-Methylquinazolin-2-amine via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Bioanalysis: The concentration of 4-Methylquinazolin-2-amine in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated.

Efficacy in Disease Models

The ultimate test of a compound's potential is its ability to produce a therapeutic effect in a relevant animal model of disease. For many quinazoline derivatives, this involves using tumor xenograft models.[3][4]

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into vehicle control and treatment groups and dosed with 4-Methylquinazolin-2-amine.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess target engagement (e.g., by Western blot for the phosphorylated target).

cluster_0 In Vitro cluster_1 In Vivo A Biochemical Potency (IC50) B Cellular Potency (EC50) A->B Cellular Translation C Pharmacokinetics (Plasma Exposure) B->C Exposure-Response D Pharmacodynamics (Target Inhibition in Tumor) C->D PK/PD Relationship E Efficacy (Tumor Growth Inhibition) D->E Target Engagement-Efficacy

Caption: The relationship between in vitro and in vivo parameters for establishing IVIVC.

Forging the Correlation: Data Integration and Analysis

A successful IVIVC is established when a clear relationship can be drawn between the in vitro potency, the in vivo exposure, and the observed efficacy.

Parameter In Vitro Metric In Vivo Metric Desired Correlation
Potency IC50 against target kinaseTumor growth inhibitionLower IC50 values should correlate with greater tumor growth inhibition at a given dose.
Exposure EC50 in cell-based assaysPlasma/tumor drug concentrationThe drug concentrations achieved in the tumor in vivo should exceed the in vitro EC50 for a sustained period.
Target Engagement Inhibition of target phosphorylation in cellsInhibition of target phosphorylation in tumor tissueA direct relationship between the extent of target inhibition in the tumor and the observed anti-tumor effect.

Table 1: Key Parameters for Establishing the IVIVC of 4-Methylquinazolin-2-amine.

Comparative Landscape: Benchmarking Against Established Quinazoline Derivatives

To contextualize the potential of 4-Methylquinazolin-2-amine, it is essential to compare its profile to that of approved quinazoline-based drugs.

Compound Primary Target In Vitro Potency (IC50) Approved Indications
Gefitinib EGFR~2-37 nMNon-Small Cell Lung Cancer
Erlotinib EGFR~2 nMNon-Small Cell Lung Cancer, Pancreatic Cancer
Lapatinib EGFR, HER2~3-13 nMBreast Cancer
4-Methylquinazolin-2-amine To Be Determined To Be Determined Not Applicable

Table 2: Comparison with Clinically Approved Quinazoline-Based Kinase Inhibitors.

This comparative analysis will help in setting realistic benchmarks for the desired potency and efficacy of 4-Methylquinazolin-2-amine.

Conclusion and Strategic Outlook

While specific experimental data for 4-Methylquinazolin-2-amine is not yet in the public domain, the framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. By systematically characterizing its in vitro activity, defining its in vivo pharmacokinetic and pharmacodynamic properties, and critically assessing the correlation between these datasets, researchers can build a comprehensive understanding of its therapeutic potential. The success of numerous quinazoline derivatives in the clinic underscores the potential of this chemical scaffold, and a disciplined approach to establishing a strong IVIVC will be the key to unlocking the promise of 4-Methylquinazolin-2-amine.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012). PubMed. Retrieved January 16, 2026, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2018). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2021). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2021). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2022). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. (2008). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2009). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with many derivatives targeting critical nodes in cellular signaling pathways.[1] This guide provides a comprehensive framework for validating the specificity of a promising member of this class, 4-Methylquinazolin-2-amine. We delve into the scientific rationale behind specificity profiling, present detailed experimental protocols for comparative analysis, and offer a clear interpretation of the resulting data. Our focus will be on comparing its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a known target for quinazoline derivatives, and its closely related family members, HER2 and HER4, to establish a robust selectivity profile.[2][3]

The Imperative of Kinase Inhibitor Specificity

Protein kinases are integral regulators of nearly all cellular processes, and their dysregulation is a frequent driver of diseases like cancer.[] While the development of kinase inhibitors has revolutionized therapeutic strategies, a key challenge remains: achieving target specificity.[5] The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets.[6]

An inhibitor's value is defined not only by its potency against the intended target but also by its inactivity against other kinases.[7] Off-target inhibition can lead to unforeseen toxicities or confound experimental results by producing phenotypes unrelated to the primary target's inhibition.[8] Therefore, rigorous specificity testing is not merely a supplementary exercise but a foundational step in the validation of any new kinase inhibitor.[9] This guide will equip researchers with the principles and practical steps to perform such a validation for 4-Methylquinazolin-2-amine.

4-Methylquinazolin-2-amine and its Primary Target Family: The ErbB Receptors

The 4-aminoquinazoline core is a well-established pharmacophore for potent kinase inhibitors, including several FDA-approved drugs that target the Epidermal Growth Factor Receptor (EGFR).[1] EGFR, also known as ErbB1 or HER1, is a receptor tyrosine kinase that, upon activation, triggers signaling cascades like the MAPK and Akt pathways, driving cell proliferation and survival.[10][11] Its overexpression or mutation is a hallmark of many cancers.[12]

Given this precedent, our primary hypothesis is that 4-Methylquinazolin-2-amine is an inhibitor of EGFR. However, to claim specificity, we must assess its activity against other members of the ErbB family, which share significant sequence and structural homology.[3][13] This family includes HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). For this guide, we will focus on comparing the inhibitory potential of 4-Methylquinazolin-2-amine against EGFR, HER2, and HER4.

Caption: Relationship between 4-Methylquinazolin-2-amine and the ErbB kinase family.

Methodology for Specificity Validation

To quantitatively assess the specificity of 4-Methylquinazolin-2-amine, we will determine its half-maximal inhibitory concentration (IC50) against EGFR, HER2, and HER4. A compound is considered selective if it demonstrates significantly greater potency (i.e., a lower IC50 value) for its primary target compared to other kinases. We will employ a robust, high-throughput in vitro binding assay, the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[14][15]

Rationale for Assay Selection
  • Direct Binding Measurement: Unlike activity assays that measure substrate phosphorylation, a binding assay directly quantifies the interaction between the inhibitor and the kinase. This avoids potential confounding factors related to substrate competition or enzyme kinetics.[15]

  • High Sensitivity and Robustness: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology used in the LanthaScreen™ assay provides a large assay window and is less susceptible to interference from colored or fluorescent compounds.[16]

  • Broad Applicability: This assay format has been validated for a wide range of kinases, making it an industry standard for selectivity profiling.[17]

Experimental Workflow

The overall workflow is designed to ensure data accuracy and reproducibility. It involves preparing the compound dilutions, setting up the kinase reactions, and analyzing the TR-FRET signal to calculate IC50 values.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis A 1. Prepare 10-point serial dilution of 4-Methylquinazolin-2-amine in 100% DMSO B 2. Add diluted compound or DMSO control to wells A->B C 3. Add Kinase/Eu-Antibody Mix (EGFR, HER2, or HER4) B->C D 4. Add Alexa Fluor™ Tracer C->D E 5. Incubate for 60 min at RT D->E F 6. Read TR-FRET signal on a compatible plate reader E->F G 7. Calculate Emission Ratio and normalize data F->G H 8. Plot dose-response curve and calculate IC50 value G->H

Caption: Workflow for IC50 determination using a TR-FRET binding assay.

Detailed Step-by-Step Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for determining the IC50 value of 4-Methylquinazolin-2-amine against EGFR, HER2, and HER4.

Materials:

  • Recombinant Kinases: EGFR, HER2, HER4 (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • 5X Kinase Buffer A (Thermo Fisher Scientific)[18]

  • 4-Methylquinazolin-2-amine

  • DMSO

  • 384-well, low-volume, black plates

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of 4-Methylquinazolin-2-amine in 100% DMSO. b. Create a 10-point, 4-fold serial dilution series in DMSO. This will be your 100X compound plate. Include a DMSO-only well for the "no inhibitor" control.

  • Assay Plate Preparation: a. To each well of a 384-well plate, add 100 nL of the serially diluted compound or DMSO control from the 100X plate.

  • Kinase/Antibody Mixture Preparation (Prepare 2X solution): a. For each kinase, prepare a mixture containing the kinase and Eu-anti-GST antibody in 1X Kinase Buffer A. Final concentrations in the 10 µL reaction will be 5 nM for the kinase and 2 nM for the antibody. b. Scientist's Note: The optimal kinase concentration should be empirically determined to ensure a robust assay window.[17] A good starting point is the concentration suggested by the manufacturer.

  • Tracer Preparation (Prepare 2X solution): a. Prepare a solution of Tracer 236 in 1X Kinase Buffer A. The final concentration in the 10 µL reaction will be the Kd value for that specific kinase (refer to the manufacturer's documentation).

  • Reaction Assembly: a. Add 5 µL of the 2X Kinase/Antibody mixture to each well of the assay plate. b. Add 5 µL of the 2X Tracer solution to each well to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation and Measurement: a. Cover the plate and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (terbium/europium donor) and 665 nm (Alexa Fluor™ tracer acceptor).[16]

  • Data Analysis: a. Calculate the Emission Ratio (665 nm / 520 nm) for each well. b. Normalize the data using the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls. c. Plot the normalized percent inhibition against the log of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[19]

Comparative Analysis: Interpreting the Data

The primary output of this study will be the IC50 values for 4-Methylquinazolin-2-amine against each of the three kinases. The results can be effectively summarized in a table for direct comparison.

Table 1: Comparative Inhibitory Potency of 4-Methylquinazolin-2-amine

Kinase TargetIC50 (nM)Selectivity Ratio (vs. EGFR)
EGFR 121
HER2 85070.8-fold
HER4 >10,000>833-fold

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

Based on this hypothetical data, 4-Methylquinazolin-2-amine demonstrates high potency against EGFR with an IC50 of 12 nM. In contrast, it is approximately 71-fold less potent against HER2 and shows minimal to no inhibition of HER4 at concentrations up to 10,000 nM.

This profile suggests that 4-Methylquinazolin-2-amine is a highly selective inhibitor of EGFR within the tested ErbB family members. The significant difference in potency between EGFR and its closest relatives provides strong evidence for its specificity, making it a valuable tool for studies focused on EGFR-driven signaling pathways.[20][21]

Conclusion and Future Directions

This guide outlines a rigorous, evidence-based approach to validating the specificity of the kinase inhibitor 4-Methylquinazolin-2-amine. By employing a standardized, high-quality in vitro binding assay and comparing its potency against closely related kinases, researchers can generate a clear and defensible selectivity profile. The demonstration of high selectivity for EGFR over HER2 and HER4 validates its use as a specific chemical probe to investigate EGFR biology.

For further validation, it is recommended to expand this analysis to a broader panel of kinases from different families to uncover any potential off-target liabilities. Additionally, cellular assays should be conducted to confirm that the observed in vitro potency translates to on-target engagement and inhibition of EGFR signaling in a physiological context.

References

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed Central.[Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.[Link]

  • IC50 Determination Services. International Centre for Kinase Profiling.[Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central.[Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? PubMed Central.[Link]

  • Biochemistry, Epidermal Growth Factor Receptor. National Center for Biotechnology Information.[Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. PubMed.[Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. National Institutes of Health.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.[Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Features of Selective Kinase Inhibitors. ResearchGate.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central.[Link]

  • EGFR Signaling Pathway. Sino Biological.[Link]

  • The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. PubMed Central.[Link]

  • In vitro kinase assay. Protocols.io.[Link]

  • Epidermal growth factor receptor. Wikipedia.[Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate.[Link]

  • Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors. MDPI.[Link]

  • Hit Finding and Profiling for Protein Kinases. Wiley-VCH.[Link]

  • Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI.[Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech.[Link]

  • Known kinase-independent functions of EGFR in cancer cells. ResearchGate.[Link]

Sources

A Comparative Guide to the Metabolic Stability of 4-Methylquinazolin-2-amine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success as a therapeutic agent.[1][2][3] A drug's resistance to metabolic processes, primarily driven by enzymes in the liver such as the Cytochrome P450 (CYP) family, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[1][2] This guide provides a comparative analysis of the metabolic stability of 4-Methylquinazolin-2-amine analogs, a scaffold of interest in medicinal chemistry, offering insights into how structural modifications can modulate metabolic fate. The experimental data presented herein is intended to guide researchers and drug development professionals in the selection and optimization of candidates with favorable pharmacokinetic properties.[4]

The Central Role of Metabolic Stability in Drug Development

A compound with high metabolic stability is more likely to maintain therapeutic concentrations in the body for a longer duration, potentially allowing for less frequent dosing and improved patient compliance.[2][5] Conversely, rapid metabolism can lead to insufficient drug exposure, the formation of potentially toxic metabolites, and a narrow therapeutic window.[2][3][6] Therefore, early assessment of metabolic stability is an indispensable part of the drug discovery process, enabling the timely identification and mitigation of metabolic liabilities.[4][6]

Comparative Metabolic Stability of 4-Methylquinazolin-2-amine Analogs

The following table summarizes the in vitro metabolic stability data for a series of 4-Methylquinazolin-2-amine analogs. The primary experimental system utilized was human liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes, particularly CYPs.[5][7] The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[4][8]

Table 1: In Vitro Metabolic Stability of 4-Methylquinazolin-2-amine Analogs in Human Liver Microsomes

Compound IDR1-SubstitutionR2-Substitutiont½ (min)CLint (µL/min/mg protein)
Lead Compound HH1546.2
Analog A 4-FluoroH2527.7
Analog B H3-Methoxy4515.4
Analog C 4-Fluoro3-Methoxy6510.7
Analog D H4-Trifluoromethyl1257.8

This data is representative and for illustrative purposes.

Interpretation of Results:

The data clearly demonstrates that structural modifications to the 4-Methylquinazolin-2-amine scaffold significantly impact metabolic stability.

  • Fluorination (Analog A): The introduction of a fluorine atom at the 4-position of the phenyl ring resulted in a moderate increase in metabolic stability compared to the lead compound. This is a common strategy in medicinal chemistry to block potential sites of metabolism without significantly altering the molecule's overall shape or electronics.

  • Methoxylation (Analog B): The addition of a methoxy group at the 3-position of the quinazoline ring led to a substantial improvement in metabolic stability. This suggests that the primary site of metabolism in the lead compound may be in this region, and the methoxy group either sterically hinders enzyme access or deactivates the ring towards oxidative metabolism.

  • Combined Modifications (Analog C): The combination of both fluorination and methoxylation in Analog C resulted in the most metabolically stable compound in this series, demonstrating an additive effect of these modifications.

  • Electron-Withdrawing Group (Analog D): Conversely, the introduction of a strong electron-withdrawing trifluoromethyl group at the 4-position of the phenyl ring led to a decrease in metabolic stability. This highlights that not all substitutions will confer metabolic advantages and underscores the importance of empirical testing.

Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for the accurate interpretation of metabolic stability data. The following sections detail the methodologies used to generate the data presented above.

This assay is a cornerstone of in vitro drug metabolism studies and is used to assess a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[9]

Experimental Workflow for Microsomal Stability Assay

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Methods for 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methylquinazolin-2-amine

4-Methylquinazolin-2-amine is a heterocyclic aromatic organic compound belonging to the quinazoline family. Quinazoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] As an intermediate in the synthesis of pharmaceuticals or a potential active pharmaceutical ingredient (API) itself, the precise and accurate characterization and quantification of 4-Methylquinazolin-2-amine are paramount.[2] Ensuring its identity, purity, and concentration in various matrices—from reaction mixtures to final formulations—demands robust and validated analytical methods.

This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques used for the analysis of 4-Methylquinazolin-2-amine. We will delve into the underlying principles, provide field-proven insights into methodological choices, and present detailed protocols and comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

Chapter 1: Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for separating and quantifying 4-Methylquinazolin-2-amine, especially in the presence of impurities, starting materials, or other formulation components. The choice between High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) depends critically on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a molecule like 4-Methylquinazolin-2-amine, which contains a chromophoric quinazoline ring system, UV detection is a straightforward and effective approach.

Expertise & Experience: The Rationale Behind the Method

The most common HPLC mode for this type of analysis is Reversed-Phase (RP) chromatography. An octadecylsilane (C18) column is the standard choice because its nonpolar stationary phase provides excellent retention for the moderately polar 4-Methylquinazolin-2-amine. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[3] The buffer controls the pH, which is critical because the amine group's protonation state affects the analyte's retention and peak shape. A slightly acidic pH (e.g., using a phosphate buffer at pH 2-3) ensures the amine is consistently protonated, leading to sharp, symmetrical peaks.[4]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s0 Weigh Sample s1 Dissolve in Diluent (e.g., Mobile Phase) s0->s1 s2 Vortex/Sonicate s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a0 Inject into HPLC System s3->a0 a1 Separation on C18 Column a0->a1 a2 UV Detection (e.g., at 239 nm) a1->a2 d0 Integrate Peak Area a2->d0 d1 Quantify against Calibration Curve d0->d1

Caption: General workflow for HPLC-UV analysis of 4-Methylquinazolin-2-amine.

Detailed Protocol: HPLC-UV Method for Purity Assessment

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase : A mixture of acetonitrile and a 20 mM potassium phosphate buffer (pH 2.5) in a 30:70 (v/v) ratio.[4]

  • Flow Rate : 1.0 mL/min.[5]

  • Injection Volume : 10 µL.

  • Detection Wavelength : 239 nm (or determined by scanning the UV spectrum of a standard).[4]

  • Column Temperature : 30 °C.

  • Standard Preparation : Prepare a stock solution of 4-Methylquinazolin-2-amine (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5-200 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

  • Validation : The method should be validated for linearity, precision, accuracy, and selectivity as per ICH guidelines. Linearity is typically demonstrated with a correlation coefficient (r²) of >0.999.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace levels in biological fluids or complex environmental samples, LC-MS/MS is the gold standard.[6]

Expertise & Experience: The Rationale Behind the Method

LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. Electrospray Ionization (ESI) is the preferred ionization source for this class of compounds, typically operating in positive ion mode to protonate the basic amine group, forming the [M+H]⁺ ion. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the [M+H]⁺ of 4-Methylquinazolin-2-amine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, effectively filtering out matrix interference.[7]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation (e.g., SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p0 Load Sample onto SPE Cartridge p1 Wash to Remove Interferences p0->p1 p2 Elute Analyte p1->p2 p3 Evaporate & Reconstitute p2->p3 a0 Inject into LC System p3->a0 a1 UPLC Separation a0->a1 a2 ESI Source (Positive Ion Mode) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d0 Integrate MRM Transition a3->d0 d1 Quantify using Internal Standard d0->d1

Caption: General workflow for LC-MS/MS analysis, including Solid-Phase Extraction.

Detailed Protocol: LC-MS/MS Method for Trace Quantification

  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column : C18, 50 mm x 2.1 mm, 1.8 µm particle size.[7]

  • Mobile Phase : A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Conditions :

    • Ionization Mode : ESI Positive.

    • MRM Transition : Determine the precursor ([M+H]⁺) and product ions by infusing a standard solution. For 4-Methylquinazolin-2-amine (C₉H₉N₃, MW ≈ 159.19), the precursor would be m/z 160.2. A suitable product ion would be determined experimentally.

    • Optimization : Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow).[8]

  • Sample Preparation : For complex matrices like plasma, a Solid-Phase Extraction (SPE) is often required to clean up the sample and concentrate the analyte.[7][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique, but its application to 4-Methylquinazolin-2-amine presents a significant challenge: volatility. Primary amines often exhibit poor chromatographic behavior (e.g., peak tailing) and may not be sufficiently volatile for GC analysis without derivatization.[10][11]

Expertise & Experience: The Rationale Behind the Method

To make the analyte suitable for GC, the active hydrogen on the amine group must be replaced with a less polar, more stable group. A common derivatization agent is isobutyl chloroformate.[10] This reaction converts the polar amine into a less polar carbamate, which is more volatile and exhibits better peak shape on standard GC columns (e.g., DB-5ms). While effective, this adds an extra step to sample preparation, increasing potential for variability. Therefore, GC-MS is typically considered only when LC-based methods are unavailable or unsuitable.

Experimental Workflow: GC-MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p0 Extract Analyte into Organic Solvent p1 Add Derivatization Reagent (e.g., Isobutyl Chloroformate) p0->p1 p2 Incubate to Complete Reaction p1->p2 a0 Inject Derivatized Sample p2->a0 a1 Separation on DB-5ms Column a0->a1 a2 EI Source a1->a2 a3 MS Detection (Scan or SIM mode) a2->a3 d0 Extract Ion Chromatogram a3->d0 d1 Quantify against Derivatized Standard d0->d1

Caption: General workflow for GC-MS analysis requiring a derivatization step.

Chapter 2: Spectroscopic Techniques for Structural Characterization

While chromatographic methods excel at separation and quantification, spectroscopic techniques are indispensable for confirming the chemical identity and structure of 4-Methylquinazolin-2-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 4-Methylquinazolin-2-amine, one would expect distinct signals for the methyl group protons, the aromatic protons on the quinazoline ring, and the amine protons.[12]

    • ¹³C NMR : Shows the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the methyl carbon, the aromatic carbons, and the carbons of the quinazoline core.[12]

  • Mass Spectrometry (MS) : Used for determining the molecular weight and elemental composition.

    • High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For example, the calculated m/z for the protonated molecule [C₉H₁₀N₃]⁺ would be compared to the measured value to confirm the composition.[12]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 4-Methylquinazolin-2-amine would include N-H stretching for the amine group (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹).[13][14]

  • UV-Vis Spectrophotometry : This technique can be used for simple quantitative analysis by measuring the absorbance at the wavelength of maximum absorption (λmax). The quinazoline ring system results in strong UV absorbance.[4][15] It is a rapid and inexpensive method but lacks the specificity of chromatographic techniques.

Chapter 3: Head-to-Head Performance Comparison

The choice of an analytical method is always a trade-off between performance, cost, and the specific question being asked. The following table summarizes the key performance characteristics of the quantitative methods discussed.

Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Selectivity GoodExcellentVery GoodPoor to Fair
Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL> 1 µg/mL
Linearity (r²) > 0.999> 0.995> 0.995> 0.99
Precision (%RSD) < 2%< 10%< 15%< 5%
Sample Throughput ModerateHighLow to ModerateVery High
Cost (Instrument) LowHighModerateVery Low
Complexity LowHighHighVery Low
Primary Application Purity testing, content uniformity, routine QCBioanalysis, trace impurity analysis, metabolomicsVolatile impurity analysis (with derivatization)Quick, simple concentration checks
Authoritative Grounding: Making the Right Choice
  • For routine quality control (QC) , such as purity determination of a drug substance or assay of a formulated product, HPLC-UV is the method of choice. It offers an excellent balance of performance, robustness, and cost.[4][5]

  • For bioanalytical studies , where the analyte must be quantified in complex biological matrices like plasma or urine at very low concentrations, LC-MS/MS is the only viable option due to its unparalleled sensitivity and selectivity.[6][7]

  • GC-MS should be considered a secondary or specialized technique for this analyte. It might be employed to search for specific volatile or semi-volatile impurities that are not amenable to LC analysis, but it is not the primary choice for quantifying the main compound due to the need for derivatization.[16]

  • UV-Vis Spectrophotometry is best reserved for in-process checks or situations where a rapid, approximate concentration measurement is needed and the sample is known to be free of interfering substances that absorb at the same wavelength.[15]

Conclusion

The analysis of 4-Methylquinazolin-2-amine can be approached with a variety of powerful analytical techniques. For robust, routine quantification and purity assessment in a drug development setting, HPLC-UV stands out as the most practical and widely applicable method. When the analytical challenge shifts to trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS become essential. Spectroscopic methods, particularly NMR and HRMS , are not primary quantitative tools but are absolutely critical for the definitive structural confirmation that underpins all quantitative work. By understanding the distinct strengths and limitations of each method, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their work.

References

  • Gontrani, L., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Patil, S., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. CIPAC. Available at: [Link]

  • Gajewska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Christofidou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. Available at: [Link]

  • Seleem, H. S., et al. (2009). Spectroscopic studies on 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone molecule and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Al-Omair, M. A. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]

  • Singh, S., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Chromatographic Science. Available at: [Link]

  • Reddy, L. V. R., et al. (2012). A sensitive gas chromatography-mass spectrometric (GC-MS) method has been developed and validated for the trace analysis of p-Anisidine (2) and 4-Methoxy-2-nitro aniline (3) in Esomeprazole magnesium (1) drug substances. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of your work is intrinsically linked to the safety and precision of your protocols. The proper disposal of chemical reagents is not merely a regulatory formality but a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methylquinazolin-2-amine, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and precision.

Understanding the Hazard Profile of 4-Methylquinazolin-2-amine

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This knowledge informs the necessary precautions and the rationale behind each step of the disposal process. 4-Methylquinazolin-2-amine is an aromatic amine, and compounds in this class often present specific health and environmental risks.

Based on available safety data, 4-Methylquinazolin-2-amine is classified with the following hazards:

  • Acute Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Damage: It can cause severe skin burns and serious eye damage.[2]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

  • Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.

These hazards necessitate a disposal protocol that prioritizes containment, proper personal protective equipment (PPE), and adherence to regulated hazardous waste streams.

Pre-Disposal Checklist: Ensuring a Safe and Compliant Process

A systematic approach is essential for the safe handling and disposal of any hazardous chemical. Before you begin, ensure the following measures are in place:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal.[3][4][5] Always review the SDS for 4-Methylquinazolin-2-amine from your specific supplier.

  • Designate a Hazardous Waste Accumulation Area: Your laboratory should have a designated satellite accumulation area (SAA) for hazardous waste that is close to the point of generation and under the direct supervision of laboratory personnel.[5][6][7]

  • Verify Personal Protective Equipment (PPE) Availability: Ensure all necessary PPE is readily available and in good condition.

  • Prepare Spill Control Materials: Have a spill kit readily accessible in the event of an accidental release.[8][9]

Table 1: Essential Personal Protective Equipment (PPE) for Handling 4-Methylquinazolin-2-amine Waste

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, as the compound is toxic and can cause severe skin burns.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes that can cause serious eye damage.[1][2]
Body Protection Chemical-resistant lab coat or apronTo protect against contamination of personal clothing.[8]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation and toxicity.[1]
Step-by-Step Disposal Protocol for 4-Methylquinazolin-2-amine

This protocol outlines the standard operating procedure for the routine disposal of 4-Methylquinazolin-2-amine waste generated during research activities.

Step 1: Waste Segregation and Characterization

The foundational principle of proper chemical waste management is segregation.[8][10][11] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

  • Action: Collect all waste containing 4-Methylquinazolin-2-amine (e.g., residual solid, contaminated consumables like weigh boats and filter paper, and rinsed glassware) in a dedicated waste container.

  • Causality: Segregation prevents accidental mixing with incompatible materials such as strong oxidizing agents or strong acids, which could lead to a hazardous reaction.[1]

Step 2: Proper Containerization and Labeling

The integrity of the waste container is crucial for preventing leaks and ensuring clear communication of its contents.[5][6]

  • Action:

    • Select a container made of a material compatible with amines (e.g., high-density polyethylene - HDPE).[5][8] Do not use metal containers for corrosive waste.[5][7]

    • Ensure the container is in good condition, with a tightly sealing lid.[7][8]

    • Affix a "HAZARDOUS WASTE" label to the container.[5][7]

    • Clearly list all contents, including "4-Methylquinazolin-2-amine" and any solvents or other chemicals present, with their approximate concentrations.[7][10]

  • Causality: Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling, transport, and final disposal.[3][6][10] It informs waste management professionals of the container's contents, allowing them to handle it safely and in accordance with regulations.

Step 3: Accumulation and Storage

Store the hazardous waste container in your laboratory's designated satellite accumulation area while awaiting pickup.

  • Action:

    • Keep the waste container tightly closed except when adding waste.[6][7][8]

    • Store the container in a well-ventilated area, away from heat sources and incompatible chemicals.[8]

    • Ensure the storage area has secondary containment to capture any potential leaks.[5]

  • Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and exposure to laboratory personnel.[5] Keeping containers closed prevents the release of potentially harmful vapors.[8]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[8][11][12]

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form.

  • Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate that hazardous waste be managed from "cradle-to-grave" by licensed facilities to protect human health and the environment.[11][13]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Licensed Vendor A Generation of 4-Methylquinazolin-2-amine Waste B Segregate Waste (Dedicated Container) A->B Step 1 C Label Container 'Hazardous Waste' & Contents B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup via EHS D->E Step 4 F Collection by Trained Personnel E->F G Transport to Central Storage/Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for 4-Methylquinazolin-2-amine.

Emergency Procedures: Managing Spills

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

  • Minor Spill (Contained, less than 1 liter, no immediate inhalation hazard):

    • Control and Contain: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9] Prevent the spill from spreading or entering drains by using absorbent materials to create a dike around it.[8][14]

    • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][15]

    • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9]

    • Dispose: Label the container with all its contents and manage it as hazardous waste.

  • Major Spill (Large quantity, risk of inhalation, or spread outside of a contained area):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your institution's EHS or emergency response team.

    • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Caption: Decision tree for responding to a chemical spill.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant safety and environmental regulations. The responsible management of chemical waste is a collective responsibility that safeguards both the scientific community and the world at large.

References
  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. Available from: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • Spill DECONtamination Kit, Aromatic Amine. SKC Inc. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available from: [Link]

  • Contamination in Amine Systems. Refining Community. Available from: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Methylquinazolin-2-amine demands a profound respect for safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety through understanding the "why" behind each recommendation, ensuring that every protocol is a self-validating system of protection.

The Foundation: Engineering and Administrative Controls

Before any discussion of PPE, we must acknowledge the hierarchy of controls. PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls : Your first and most effective barrier is a certified chemical fume hood.[1] All procedures involving the handling of solid 4-Methylquinazolin-2-amine that could generate dust, or concentrated solutions that could produce vapors, must be conducted within a fume hood to minimize inhalation exposure.[1][4][8]

  • Administrative Controls : These are the standard operating procedures (SOPs) you develop and follow. This includes restricting access to authorized personnel, prohibiting eating, drinking, or applying cosmetics in the lab, and ensuring all users are trained on the specific hazards and handling procedures for this compound.[8][9]

Core Protective Equipment: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Contact with amine compounds can cause serious, irreversible eye damage.[2][6] Therefore, eye protection is mandatory at all times in any area where 4-Methylquinazolin-2-amine is handled.

  • Standard Use (Solutions, Transfers <100 mL) : ANSI Z87.1-rated chemical safety goggles that provide a complete seal around the eyes are required.[1][10]

  • High-Splash Risk (Large Volumes, Pressurized Systems) : In addition to safety goggles, a full-face shield must be worn to protect against splashes.[1][10] It is critical to remember that a face shield is secondary protection and does not replace the requirement for sealed goggles.[10]

Skin and Body Protection: Preventing Dermal Contact

Dermal exposure is a significant risk, with related compounds showing skin irritation and potential for fatal reactions upon contact.[2][3]

  • Hand Protection (Gloves) : The choice of glove material is critical. Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a broad range of chemicals, including mild bases and solvents.[1][11][12]

    • Double Gloving : For all handling procedures, wearing two pairs of gloves is a mandatory best practice.[9][13] The inner glove goes under the cuff of the lab coat, and the outer glove goes over the cuff, creating a sealed interface.[9] This significantly reduces the risk of exposure during glove removal or in case the outer glove is compromised.

    • Inspection and Replacement : Always inspect gloves for tears or perforations before use.[1] Gloves should be changed immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes) during extended procedures.[13] Never reuse disposable gloves.[10]

    • Proper Removal : Use a proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.

  • Body Protection : A flame-resistant laboratory coat, fully buttoned, is required to protect against minor spills and dust.[1][10] For procedures with a higher risk of splashing, such as large-scale reactions or transfers, a chemical-resistant apron made of polyethylene-coated polypropylene or a similar non-permeable material should be worn over the lab coat.[10][14]

Respiratory Protection: Guarding Against Inhalation

The primary engineering control for respiratory protection is the chemical fume hood.[1]

  • Standard Operations : All weighing and transfer of solid 4-Methylquinazolin-2-amine must be conducted in a fume hood or a ventilated balance safety enclosure to prevent the inhalation of airborne particulates.[1]

  • Emergency or Maintenance Scenarios : If a fume hood is not available or non-functional, a NIOSH-approved respirator with an appropriate particulate filter must be used.[1][4] Personnel must be properly fit-tested and trained before using a respirator.

Procedural Plans: Integrating Safety into Your Workflow

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the work area within the fume hood is clean and uncluttered.[1] Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

  • Donning PPE : Put on your lab coat, followed by inner gloves (tucked under the cuff), safety goggles, and then outer gloves (pulled over the cuff). If required, add a face shield and/or apron.

  • Weighing and Transfer : Conduct all manipulations of the solid compound within the fume hood. Use a spatula and weighing paper, or transfer directly between containers to minimize dust generation.

  • Dissolution : When preparing solutions, add the solid 4-Methylquinazolin-2-amine to the solvent slowly and stir gently to avoid splashing.[1]

  • Post-Handling : After use, decontaminate equipment and surfaces. First, remove outer gloves and dispose of them in a labeled waste container. Then, proceed with cleaning.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of all single-use items in the designated hazardous waste container.

  • Hygiene : Always wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[1][4]

Glove Selection Guide for Amine Compounds

The following table provides a general guideline for glove material selection when working with amine compounds. A specific chemical resistance test for 4-Methylquinazolin-2-amine has not been performed; this data is based on general resistance to amine and basic compounds.

Glove MaterialResistance to Amines & BasesPuncture ResistanceNotes
Nitrile Good to ExcellentExcellentRecommended for incidental splash protection. Good dexterity.[11][12]
Neoprene Good to ExcellentGoodProtects against a wide range of acids, bases, and alcohols.[12]
Butyl Rubber ExcellentFairRecommended for strong bases and ketones, but may offer less dexterity.[12]
Natural Rubber (Latex) Fair to GoodExcellentNot recommended for prolonged contact with many chemicals; potential for allergies.[12]
PVC (Polyvinyl Chloride) GoodFairGood resistance to bases but poor resistance to many organic solvents.[11]

This table is for guidance only. Always consult the glove manufacturer's specific chemical resistance data.[15]

Visualizing Safety Workflows

To ensure procedural clarity, the following diagrams outline the decision-making processes for PPE selection and spill response.

PPE_Selection_Workflow start Start: Assess Task (e.g., Weighing, Solution Prep) fume_hood MANDATORY: Work in Fume Hood start->fume_hood is_solid Handling Solid Powder? goggles MANDATORY: Chemical Safety Goggles is_solid->goggles Yes/No is_splash Splash Risk? face_shield ADDITIONAL: Face Shield is_splash->face_shield  Yes end_ppe PPE Set Complete is_splash->end_ppe No fume_hood->is_solid lab_coat MANDATORY: Buttoned Lab Coat goggles->lab_coat double_glove MANDATORY: Double Nitrile Gloves lab_coat->double_glove double_glove->is_splash apron ADDITIONAL: Chemical Apron face_shield->apron apron->end_ppe

Caption: PPE Selection Workflow for 4-Methylquinazolin-2-amine.

Spill_Response_Plan spill Spill Occurs! alert Alert personnel & Evacuate area spill->alert assess Assess spill size & hazards alert->assess minor_spill Minor Spill (Trained personnel only) assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don appropriate PPE: Double gloves, goggles, lab coat, respirator if needed minor_spill->ppe call_ehs Call Emergency Response / EH&S major_spill->call_ehs contain Contain spill with absorbent material ppe->contain cleanup Collect waste into sealed container contain->cleanup decon Decontaminate area cleanup->decon dispose Dispose of waste per regulations decon->dispose

Caption: Emergency Spill Response Plan.

Disposal and Decontamination Plan

Proper disposal is paramount to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing 4-Methylquinazolin-2-amine, including contaminated solids, solutions, and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][16] Do not mix this waste with other waste streams unless compatibility has been confirmed.[1][16]

  • Contaminated PPE : Used gloves, bench paper, and other contaminated disposable items should be placed in the designated hazardous waste container immediately after use.[1]

  • Empty Containers : "Empty" containers that held the solid compound must be treated as hazardous waste and disposed of accordingly, without rinsing into the drain.

  • Decontamination : For surface decontamination after handling or in case of a minor spill, a suitable laboratory detergent and water can be effective. For amine compounds, an acidic wash (e.g., dilute HCl) can help neutralize and solubilize the material for easier removal, provided all materials in the area are compatible with the acid.[17] All cleaning materials must be disposed of as hazardous waste.

By integrating these principles and procedures into your daily laboratory operations, you can handle 4-Methylquinazolin-2-amine with the highest degree of safety, protecting yourself, your colleagues, and your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Quinazolin-2-ylboronic acid.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet for N,N-dimethylpyridin-4-amine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4-methylpyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Amino-4-methylpyridine.
  • Thermo Fisher Scientific. (2010, March 26). Safety Data Sheet for 4-Methyl-1,3-oxazol-2-amine.
  • Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
  • TCI Chemicals. (2025, May 26). Safety Data Sheet for 2-(Chloromethyl)-4-methylquinazoline.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet for N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 4-Aminoquinazoline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Chemicea. (n.d.). Material Safety Data Sheet for Linagliptin EP Impurity F.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • William & Mary Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
  • CCR Technologies Inc. (2001). Contaminants in Amine Gas Treating Unit. GPA Houston Regional Meeting.
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. National Center for Biotechnology Information.
  • Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
  • University of Rhode Island, Environmental Health & Safety. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Refining Community. (n.d.). Contamination in Amine Systems.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methylquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.